Fasudil Pyridine N-Oxide
Description
Properties
CAS No. |
186544-56-9 |
|---|---|
Molecular Formula |
C14H17N3O3S |
Molecular Weight |
307.37 |
Appearance |
White powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Isoquinoline, 5-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, 2-oxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fasudil Pyridine N-Oxide: Structure, Properties, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of Fasudil Pyridine N-Oxide, a derivative of the potent Rho-kinase (ROCK) inhibitor, Fasudil. While Fasudil and its primary active metabolite, hydroxyfasudil, are well-documented for their therapeutic effects in treating conditions like cerebral vasospasm and pulmonary hypertension, this compound remains a less-characterized compound.[1][2] This document synthesizes available chemical data, outlines plausible synthetic and analytical methodologies based on established chemical principles, and situates the compound within the broader pharmacological context of its parent drug. We will delve into the core chemical structure, physicochemical properties, and the foundational ROCK signaling pathway that Fasudil modulates. This guide is designed to serve as a foundational resource for researchers investigating Fasudil metabolites, derivatives, or related compounds in drug discovery and development.
The Parent Compound: Fasudil and the Rho-Kinase (ROCK) Signaling Pathway
To understand this compound, one must first grasp the mechanism of its parent compound, Fasudil. Fasudil is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This enzyme is a critical downstream effector of the small GTP-binding protein RhoA and plays a pivotal role in regulating cellular contraction, motility, and proliferation.[3]
Mechanism of Action
In vascular smooth muscle cells, activated RhoA stimulates ROCK. ROCK then phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MLCP), which inactivates it. This inhibition of MLCP leads to an increase in the phosphorylated state of the myosin light chain (MLC), resulting in smooth muscle contraction and vasoconstriction.[3] Fasudil exerts its vasodilator effect by competitively inhibiting ROCK, which prevents the inactivation of MLCP, promotes MLC dephosphorylation, and leads to smooth muscle relaxation.[1][3]
Beyond vasodilation, ROCK inhibition by Fasudil has demonstrated neuroprotective, anti-inflammatory, and anti-fibrotic properties, making it a subject of research for various neurodegenerative and cardiovascular diseases.[4][5][6]
The Role of the Active Metabolite: Hydroxyfasudil
Following administration, Fasudil is rapidly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[2][7] This metabolite is also a potent ROCK inhibitor and has a longer elimination half-life than the parent drug (approximately 4.66 hours for hydroxyfasudil versus 0.76 hours for Fasudil), contributing significantly to the overall pharmacological effect.[1][7] It is crucial for researchers to recognize that most of the sustained in vivo activity observed after Fasudil administration is attributable to hydroxyfasudil.[2][7]
The ROCK Signaling Pathway
The following diagram illustrates the core mechanism of the RhoA/ROCK pathway and the inhibitory action of Fasudil.
Caption: The RhoA/ROCK signaling pathway leading to vasoconstriction and its inhibition by Fasudil.
This compound: Chemical Identity and Properties
This compound is a derivative of Fasudil where the nitrogen atom on the isoquinoline ring system has been oxidized. This modification significantly alters the electronic properties and polarity of the molecule.
Chemical Structure
IUPAC Name: 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline 2-oxide[8]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the known and inferred physicochemical properties of this compound.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₇N₃O₃S | Deduced from Fasudil (C₁₄H₁₇N₃O₂S) + one oxygen atom.[1] |
| Molecular Weight | 307.37 g/mol | [8] |
| Appearance | Likely a colorless or off-white solid. | Inferred from the properties of Fasudil and other pyridine N-oxides.[9] |
| Basicity (pKa) | Lower than Fasudil. | The N-oxide group is significantly less basic than the parent pyridine/isoquinoline nitrogen due to the donation of nitrogen's lone pair to form the N-O bond.[9] |
| Solubility | Expected to have higher aqueous solubility. | The polar N-O bond increases the molecule's overall polarity and potential for hydrogen bonding compared to Fasudil, likely enhancing solubility in polar solvents like water. |
| Stability | Generally stable; can be deoxygenated. | Pyridine N-oxides are stable compounds but can be reduced back to the parent pyridine using various reducing agents (e.g., zinc dust).[9] |
Synthesis and Characterization
While this compound is commercially available as a research chemical, understanding its synthesis is crucial for researchers who may need to produce it or similar derivatives.[8][10][11]
Rationale for Synthetic Approach
The most direct and established method for creating an N-oxide from a pyridine or isoquinoline ring is through direct oxidation of the nitrogen atom.[9][12] This transformation utilizes an oxidant that can deliver an oxygen atom to the electron-rich nitrogen. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used for this purpose due to their reactivity and selectivity.[12]
Generalized Experimental Protocol for Synthesis
The following protocol is a generalized, self-validating workflow based on established chemical principles for the N-oxidation of heterocyclic amines.
Objective: To synthesize this compound via oxidation of Fasudil.
Materials:
-
Fasudil Hydrochloride (or free base)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolution: Dissolve Fasudil (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and minimize potential side reactions.
-
Addition of Oxidant: Add m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low. The slight excess of m-CPBA helps drive the reaction to completion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the Fasudil starting material and the appearance of a new, more polar spot (the N-oxide).
-
Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer with brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to isolate the final product.
Proposed Analytical Characterization
-
Mass Spectrometry (MS): The product's identity can be confirmed by ESI-MS, which should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of this compound (m/z ≈ 308.1). This validates the addition of a single oxygen atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts in the signals of the isoquinoline ring protons and carbons compared to the Fasudil starting material, confirming the site of modification.
Caption: A streamlined workflow for the synthesis and validation of this compound.
Biological Activity and Pharmacokinetics: A Comparative Perspective
There is a notable lack of specific pharmacological or pharmacokinetic data for this compound in the scientific literature. Its role, if any, as a human metabolite of Fasudil is not well-established, with research overwhelmingly focused on hydroxyfasudil.[7][13]
However, we can infer potential properties based on its structure:
-
ROCK Inhibition: It is plausible that the N-oxide derivative retains some ROCK inhibitory activity, as the core pharmacophore—the isoquinolinesulfonyl group attached to the diazepine ring—remains intact. However, the electronic changes induced by the N-oxide could alter its binding affinity for the kinase domain compared to Fasudil or hydroxyfasudil. Experimental validation via in vitro kinase assays is required to confirm this.
-
Pharmacokinetics: The introduction of the polar N-oxide group would likely increase the compound's hydrophilicity. This could lead to:
-
Reduced Cell Permeability: The increased polarity may hinder passive diffusion across cell membranes, potentially reducing its volume of distribution and access to intracellular targets compared to Fasudil.
-
Increased Renal Excretion: More polar compounds are typically eliminated more rapidly via the kidneys. If formed in vivo, this compound would likely be readily excreted in urine.
-
Conclusion and Future Directions
This compound is a chemically well-defined derivative of the ROCK inhibitor Fasudil. While its synthesis and basic chemical properties can be confidently described based on established principles of heterocyclic chemistry, its biological profile remains largely unexplored. It is distinct from Fasudil's main active metabolite, hydroxyfasudil, which is responsible for the majority of the drug's sustained therapeutic effects.
For researchers in drug development and pharmacology, the following areas represent critical future directions:
-
Metabolite Identification: Conduct comprehensive metabolite profiling studies in preclinical species and humans to determine if this compound is a significant metabolite of Fasudil.
-
In Vitro Activity Screening: Perform kinase inhibition assays to quantify the specific activity of this compound against ROCK1 and ROCK2 and assess its selectivity against a panel of other kinases.
-
Pharmacokinetic Profiling: If deemed a significant metabolite or a compound of interest, a full ADME (Absorption, Distribution, Metabolism, Excretion) profile should be established to understand its disposition in vivo.
This guide provides the necessary foundational knowledge for scientists to begin or advance their research on this and related compounds within the fascinating class of ROCK inhibitors.
References
-
Hinderling, P. H., et al. (2007). Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. Journal of Clinical Pharmacology, 47(5), 597-606.
-
Wikipedia contributors. (2023, December 28). Fasudil. Wikipedia.
-
CymitQuimica. This compound (Trifluoroacetate). CymitQuimica Product Page.
-
Rump, L. C., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Journal of Clinical Medicine, 13(5), 1363.
-
J&K Scientific LLC. This compound HCl. J&K Scientific Product Page.
-
Liao, Z., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1090.
-
Hinderling, P. H. (2007). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate.
-
ChemicalBook. This compound TFA Salt. ChemicalBook Product Page.
-
Gallego, B. I., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurotherapeutics.
-
PubChem. Pyridine N-Oxide. National Center for Biotechnology Information.
-
Wang, J., et al. (2022). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 13, 989333.
-
Wikipedia contributors. (2023, August 28). Pyridine-N-oxide. Wikipedia.
-
Patsnap. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate? Patsnap Synapse.
-
Liu, M., et al. (2016). Inhibition of Rho-kinase by Fasudil Protects Dopamine Neurons and Attenuates Inflammatory Response in an Intranasal Lipopolysaccharide-Mediated Parkinson's Model. European Journal of Neuroscience, 43(1), 41-52.
-
IndiaMART. This compound TFA Salt. IndiaMART Product Page.
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
-
Sarma, B., et al. (2017). Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Royal Society of Chemistry.
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Rho-kinase by Fasudil protects dopamine neurons and attenuates inflammatory response in an intranasal lipopolysaccharide-mediated Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (Trifluoroacetate) | CymitQuimica [cymitquimica.com]
- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. indiamart.com [indiamart.com]
- 12. rsc.org [rsc.org]
- 13. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Fasudil Pyridine N-Oxide
Abstract
Fasudil, a potent Rho-kinase (ROCK) inhibitor, is a cornerstone therapeutic for cerebral vasospasm and is under investigation for a host of other conditions.[1][2] The metabolic fate and pharmacological activity of a drug are intrinsically linked to its chemical structure. Modification of the core Fasudil molecule, specifically through N-oxidation of the isoquinoline nitrogen, presents a compelling avenue for developing new analogs with potentially altered pharmacokinetic profiles, metabolic stability, or even novel therapeutic activities. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of Fasudil Pyridine N-Oxide, a key metabolite and derivative. We delve into the causality behind experimental choices, offering a self-validating protocol rooted in established chemical principles.
Introduction: The Rationale for N-Oxidation
Fasudil's therapeutic effects stem from its inhibition of ROCK, a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation.[2] The isoquinoline moiety is central to its pharmacological activity. N-oxidation, a common metabolic pathway for heterocyclic aromatic compounds, introduces a polar N-oxide group (N⁺-O⁻). This modification can profoundly impact a molecule's properties:
-
Altered Pharmacokinetics: The increased polarity of the N-oxide can change absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Modulated Bioactivity: The N-oxide group can serve as a hydrogen bond acceptor, potentially altering the binding affinity and selectivity for its target kinase.[3]
-
Metabolic Stability: N-oxidation can sometimes represent a metabolic endpoint, leading to a derivative with a different half-life compared to the parent compound.
Investigating this compound is therefore critical for a complete understanding of Fasudil's in vivo behavior and for the rational design of second-generation ROCK inhibitors. A patent application detailing an HPLC method for Fasudil-related substances explicitly lists "pyridine N-oxafasudil," confirming its relevance as an impurity or metabolite that requires precise synthesis and characterization for use as a reference standard.[4]
Proposed Synthesis of this compound
While a specific protocol for the N-oxidation of Fasudil is not extensively detailed in peer-reviewed literature, a robust synthesis can be designed based on well-established methods for the oxidation of pyridine and its derivatives.[5][6] The method of choice involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency and relatively mild reaction conditions.[7]
Principle of N-Oxidation
The nitrogen atom in the isoquinoline ring of Fasudil possesses a lone pair of electrons, making it nucleophilic. A peroxy acid, like m-CPBA, contains an electrophilic oxygen atom. The synthesis proceeds via a nucleophilic attack of the isoquinoline nitrogen on the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct (meta-chlorobenzoic acid in this case).
Proposed Reaction Scheme
Caption: Proposed synthesis of this compound.
(Note: A placeholder image is used for this compound as a public domain chemical structure image is not available. The structure is Fasudil with an oxygen atom coordinated to the isoquinoline nitrogen.)
Detailed Experimental Protocol
This protocol is a proposed methodology and should be optimized based on experimental observations.
-
Dissolution: Dissolve Fasudil (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite. Stir vigorously for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the meta-chlorobenzoic acid byproduct) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel, using a gradient elution system (e.g., DCM/Methanol), or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Safety Precautions
-
m-CPBA is a potentially explosive oxidizing agent, especially in its pure form. It should be handled with care, stored appropriately, and never heated directly.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Comprehensive Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the final compound and for monitoring reaction progress.
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. The more polar N-oxide derivative is expected to have a shorter retention time than the parent Fasudil under typical reversed-phase conditions.
-
Proposed Method:
-
Expected Outcome: A single major peak with >98% purity (as determined by peak area integration) is expected for the purified product.[9]
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound.
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like Fasudil and its derivatives. The sample is ionized, typically by protonation, and the mass-to-charge ratio (m/z) of the resulting ion is measured.
-
Expected Results:
-
Molecular Ion: Fasudil has a molecular weight of 291.37 g/mol .[1] The addition of an oxygen atom will result in this compound having a molecular weight of 307.37 g/mol . The primary ion observed in positive ESI mode should be the protonated molecular ion [M+H]⁺ at m/z ≈ 308.2.
-
Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns. A common fragmentation pathway for pyridine N-oxides is the loss of the oxygen atom ([M+H - 16]⁺), which would result in a fragment ion corresponding to protonated Fasudil at m/z ≈ 292.2.[10][11] The fragment at m/z 99.2, characteristic of the diazepane sulfonyl moiety, is also expected, similar to Fasudil itself.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR:
-
Principle: The chemical environment of each proton determines its resonance frequency. The formation of the N-oxide bond deshields the adjacent protons on the isoquinoline ring.
-
Expected Shifts: Protons ortho (at C6 and C8, if referring to isoquinoline numbering) and para (at C4) to the nitrogen atom are expected to shift downfield (to a higher ppm value) compared to their positions in the parent Fasudil spectrum. Protons on the diazepine ring should show minimal changes in their chemical shifts.[12]
-
-
¹³C NMR:
-
Principle: Similar to ¹H NMR, the chemical shift of each carbon atom is dependent on its electronic environment.
-
Expected Shifts: The carbons directly bonded to the N-oxide (C5a and C8a in isoquinoline numbering) and the carbon para to it (C7) are expected to shift significantly downfield. Other carbons in the isoquinoline ring will also be affected, though to a lesser extent.[12][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the presence of key functional groups.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
-
Expected Absorption Bands: The most informative new peak will be the characteristic N-O stretching vibration, which typically appears in the region of 1200-1300 cm⁻¹ for aromatic N-oxides.[11][14] The other characteristic peaks for Fasudil, such as those for S=O stretching (sulfonamide group) and C=N/C=C stretching (aromatic rings), should remain present.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result for this compound |
| HPLC | Purity | >98% |
| MS (ESI+) | [M+H]⁺ | m/z ≈ 308.2 |
| MS/MS Fragments | m/z ≈ 292.2 ([M+H - O]⁺), 99.2 | |
| ¹H NMR | Isoquinoline Protons | Downfield shift of protons ortho and para to the N-oxide compared to Fasudil. |
| ¹³C NMR | Isoquinoline Carbons | Downfield shift of carbons ortho and para to the N-oxide compared to Fasudil. |
| FT-IR | N-O Stretch | Strong absorption band around 1200-1300 cm⁻¹. |
Conclusion
This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of this compound. By leveraging established N-oxidation chemistry and a multi-technique analytical workflow, researchers can confidently produce and validate this important derivative. The successful synthesis and characterization of this compound will provide a critical reference standard for metabolic studies and serve as a valuable building block for the development of novel therapeutics in the field of ROCK inhibition.
References
-
Cairns, J. P., Loudon, J. D., Maxwell, J. R., & Wylie, A. S. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Journal of the Chemical Society (Resumed), 1(1), 207. [Link]
-
PubChem. (n.d.). Fasudil. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Fasudil. Retrieved from [Link]
-
Lu, T., Shi, X. Z., & Wu, Y. M. (2005). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters, 16(8), 1025-1027. [Link]
-
Wiley, R. H., & Slaymaker, S. C. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
-
Li, W., et al. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 565-570. [Link]
-
Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectral fragmentations of alkylpyridine N-oxides. Tetrahedron, 24(16), 5467-5474. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
-
Reddit. (2021). Preparation and Alkylation of N-Oxide Pyridine. r/OrganicChemistry. [Link]
- Google Patents. (n.d.).
-
Liu, D. Q., et al. (2004). Distinguishing between N-oxidation and hydroxylation in drug metabolism using liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 18(21), 2533-2538. [Link]
-
ResearchGate. (n.d.). Simultaneous quantitative analysis of Fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. [Link]
-
Reddy, K. R., et al. (2008). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Synthetic Communications, 38(11), 1836-1845. [Link]
-
Filarowski, A., et al. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(37), 9332-9343. [Link]
-
Afonin, A. V., et al. (2001). Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. Russian Journal of General Chemistry, 71, 1264-1269. [Link]
-
Katritzky, A. R., & El-Gendy, B. E. (2011). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 18(24), 3680-3701. [Link]
-
PubChem. (n.d.). Pyridine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 1-oxide. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of pyridine oxidation product. [Link]
-
Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-oxide group by mass spectrometry. Chemical Communications (London), (11), 206-207. [Link]
-
ResearchGate. (n.d.). Representative RP-HPLC chromatogram of fasudil (2.12 min, 3.0 μg/mL) under optimized conditions. [Link]
-
Shenderovich, I. G., et al. (2004). NMR study of heterogeneity in pyridine-N-oxide...HCl crystal. Magnetic Resonance in Chemistry, 42(3), 251-258. [Link]
-
Li, Y., et al. (2022). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 87(3), 1853-1865. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Goldup, S. M., et al. (2014). A pyridine-N-oxide catenane for cation recognition. Organic & Biomolecular Chemistry, 12(35), 6828-6831. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 3. Pyridine-N-oxide(694-59-7) IR Spectrum [chemicalbook.com]
- 4. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasudil hydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Fasudil Pyridine N-Oxide as a Putative ROCK Inhibitor
Abstract
This technical guide provides a comprehensive overview of Fasudil Pyridine N-Oxide, a derivative of the established Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil. While Fasudil has been clinically utilized for conditions such as cerebral vasospasm, its pyridine N-oxide analog remains largely uncharacterized in peer-reviewed literature regarding its biological activity.[1][2] This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in this compound. It consolidates the known properties of the parent molecule, Fasudil, outlines the chemical nature and synthesis of this compound, and, most critically, provides detailed, field-proven methodologies for its comprehensive evaluation as a ROCK inhibitor. The guide is structured to provide the necessary scientific context and a practical framework for initiating research and development efforts on this novel compound.
The Rho/ROCK Signaling Pathway: A Key Therapeutic Target
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a multitude of cellular processes.[3] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] Upon activation by various upstream signals, such as G protein-coupled receptors (GPCRs), RhoA-GTP binds to and activates its primary downstream effectors, the Rho-associated kinases ROCK1 and ROCK2.[4][5]
Activation of ROCK initiates a signaling cascade that primarily influences the actin cytoskeleton.[6] A key downstream event is the phosphorylation and inhibition of myosin light chain phosphatase (MLCP), which leads to a net increase in the phosphorylation of the myosin light chain (MLC).[1] This enhances actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.[5] This pathway is fundamental to cell contraction, motility, proliferation, and apoptosis.[7] Given its central role, dysregulation of the Rho/ROCK pathway has been implicated in a wide range of pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it an attractive target for therapeutic intervention.[2][6][7][8]
Fasudil: The Prototypical ROCK Inhibitor
Fasudil (HA-1077) is a first-generation, non-specific inhibitor of ROCK1 and ROCK2.[4] It has been clinically approved in Japan and China since 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[8][9] Fasudil functions as an ATP-competitive inhibitor at the kinase domain of ROCK.[6] While it is most potent against ROCK isoforms, it also exhibits inhibitory activity against other kinases at higher concentrations, highlighting a degree of promiscuity that is common for early-generation kinase inhibitors.[4][7]
Kinase Selectivity and Potency
The inhibitory activity of Fasudil has been characterized against a panel of kinases. Its potency is highest for ROCK2, followed by other kinases in the AGC family. The table below summarizes its known IC₅₀ and Ki values.
| Kinase Target | IC₅₀ / Ki (µM) | Source |
| ROCK1 | Ki: 0.33 | [4] |
| ROCK2 | IC₅₀: 0.158 | [4] |
| Protein Kinase A (PKA) | IC₅₀: 4.58 | [4] |
| Protein Kinase C (PKC) | IC₅₀: 12.30 | [4] |
| Protein Kinase G (PKG) | IC₅₀: 1.650 | [4] |
| Myosin Light-Chain Kinase (MLCK) | IC₅₀: 95 | [7] |
Pharmacokinetics and Metabolism
Following administration, Fasudil is rapidly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[10] Hydroxyfasudil is also a potent ROCK inhibitor, with a potency comparable to or slightly greater than the parent compound, and it possesses a longer plasma half-life (approximately 4.66 hours for hydroxyfasudil vs. 0.76 hours for Fasudil).[9][10] This metabolic conversion is critical to the overall pharmacodynamic effect of Fasudil administration. The pharmacokinetics of Fasudil have been studied in both rats and dogs, showing dose-dependent behavior.[11][12]
This compound: A Derivative of Interest
This compound is a known derivative and related substance of Fasudil, identified in analytical procedures for quality control of Fasudil hydrochloride preparations.[1][2] While commercially available from chemical suppliers as hydrochloride or TFA salts, there is a notable absence of published data characterizing its biological activity as a ROCK inhibitor.[13][14]
Chemical Structure and Synthesis
The structure of this compound differs from Fasudil by the oxidation of the nitrogen atom on the isoquinoline ring system.
Rationale for Synthesis: The N-oxidation of pyridine and related heterocyclic moieties is a common strategy in medicinal chemistry. This modification can significantly alter a molecule's physicochemical properties, including:
-
Aqueous Solubility: N-oxides are often more polar and can exhibit increased water solubility.
-
Metabolic Stability: The N-oxide may block a site of metabolism or alter the molecule's interaction with metabolic enzymes.
-
Target Engagement: The change in electronics and sterics can modify the binding affinity and selectivity for the target protein.
Proposed Synthesis Protocol: The synthesis of this compound from Fasudil can be readily achieved using established methods for the N-oxidation of pyridine rings.[15] A common and effective method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).
-
Dissolution: Dissolve Fasudil hydrochloride in a suitable organic solvent, such as dichloromethane (DCM) or chloroform, at a concentration of approximately 0.1 M.
-
Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Add m-CPBA (1.1 to 1.5 molar equivalents) portion-wise over 15-20 minutes with continuous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 12-24 hours.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the N-oxide product.
-
Workup and Purification: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Methodologies for Characterization as a ROCK Inhibitor
To address the current knowledge gap, a systematic evaluation of this compound's activity is required. The following protocols provide a robust framework for this characterization.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against ROCK1 and ROCK2.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Enzyme: Recombinant human ROCK1 or ROCK2. Dilute to a working concentration of 2x the final desired concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a 2x solution containing a suitable substrate (e.g., Long S6 Kinase Substrate Peptide) and ATP at the Kₘ concentration for the respective enzyme in kinase buffer.
-
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 5 µL of the 2x enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the 2x Substrate/ATP mix.
-
Allow the reaction to proceed for 60 minutes at 30 °C.
-
-
Detection: Stop the reaction and detect substrate phosphorylation. A luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended. This measures the amount of ADP produced, which is inversely proportional to kinase inhibition.
-
Data Analysis:
-
Normalize the data using positive (no enzyme) and negative (vehicle) controls.
-
Plot the percent inhibition versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Inhibition of Myosin Light Chain Phosphorylation
Objective: To determine the functional inhibitory activity of this compound in a cellular context by measuring the phosphorylation of a key downstream ROCK substrate.
Protocol (using Human Aortic Smooth Muscle Cells - HASMC):
-
Cell Culture and Plating: Culture HASMCs in appropriate media. Seed cells in 12-well plates and grow to 80-90% confluence.
-
Serum Starvation: Starve the cells in serum-free media for 24 hours to reduce basal signaling activity.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 100 µM to 10 nM) or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with a known ROCK pathway activator, such as U46619 (a thromboxane A2 analog, 1 µM) or Angiotensin II (1 µM), for 15-30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against phospho-Myosin Light Chain 2 (Thr18/Ser19) and total Myosin Light Chain 2. A β-actin or GAPDH antibody should be used as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLC signal to the total MLC signal. Plot the normalized phospho-MLC levels against the compound concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
This compound represents an intriguing but uncharacterized analog of the well-established ROCK inhibitor, Fasudil. While its existence is confirmed in analytical contexts, its potential as a modulator of the Rho/ROCK pathway remains to be elucidated.[1][2] This guide provides the essential scientific background on the parent compound and the target pathway, along with a detailed, actionable framework for the comprehensive characterization of this compound.
The critical next steps for the research community are to perform the described in vitro and cell-based assays to determine its potency and efficacy. Subsequent studies should include a broad kinase selectivity screen to understand its specificity compared to Fasudil. Should the compound demonstrate promising activity and a favorable selectivity profile, further investigation into its pharmacokinetic properties and in vivo efficacy in relevant disease models would be warranted. The methodologies outlined herein provide a clear and scientifically rigorous path toward defining the therapeutic potential of this novel compound.
References
-
ResearchGate. Schematic diagram of the RhoA/Rho kinase signaling pathway. When G.... Available at: [Link]
-
Creative Diagnostics. Rho Signaling Pathway. Available at: [Link]
-
Henein, C., et al. (2025). Exploring the potential of rho kinase inhibitors in ophthalmology: From mechanisms to clinical practice. Survey of Ophthalmology. Available at: [Link]
-
ResearchGate. Rho kinase signaling pathway and its effect. The engagement of G.... Available at: [Link]
-
Liu, X., et al. (2024). The Application of Rho Kinase Inhibitors in the Management of Glaucoma. Pharmaceuticals. Available at: [Link]
-
BPS Bioscience. Fasudil MAPK1, MLCK, PKC, PKCRK2, ROCK II, ROCK1 27029. Available at: [Link]
-
Adooq Bioscience. ROCK | ROCK pathway | ROCK inhibitors. Available at: [Link]
-
Li, Y., et al. (2020). Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. Thoracic Cancer. Available at: [Link]
-
Rath, N., et al. (2020). Identification of Novel Rho-Kinase-II Inhibitors with Vasodilatory Activity. Molecules. Available at: [Link]
-
ResearchGate. Determination of fasudil hydrocholoride content in fasudil hydrocholoride injection by HPLC method | Request PDF. Available at: [Link]
-
IndiaMART. This compound TFA Salt. Available at: [Link]
-
J&K Scientific LLC. This compound HCl | 0. Available at: [Link]
-
Feng, Y., et al. (2015). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders?. Biomedicine & Pharmacotherapy. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
ResearchGate. ROCK2 Inhibition by Compounds 1 and the Reference Compound Fasudil,.... Available at: [Link]
-
Tfilin, M., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research. Available at: [Link]
-
Li, D., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. Biopharmaceutics & Drug Disposition. Available at: [Link]
-
Wikipedia. Fasudil. Available at: [Link]
-
Günther, R., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS Drugs. Available at: [Link]
-
ResearchGate. Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. Available at: [Link]
-
Zhang, L., et al. (2017). Fasudil Inhibits Proliferation and Collagen Synthesis and Induces Apoptosis of Human Fibroblasts Derived From Urethral Scar via the Rho/ROCK Signaling Pathway. American Journal of Translational Research. Available at: [Link]
-
ResearchGate. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. Available at: [Link]
-
Yilmaz, M., et al. (2023). Rho-Associated Kinase Inhibitor Fasudil Protects from Sepsis-Induced Acute Kidney Injury in Rat via Suppressing STAT-3 and NLRP-3 Pathway. Medicina. Available at: [Link]
-
Wang, Y., et al. (2021). Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid-induced neurite injury. Brain and Behavior. Available at: [Link]
-
Tfilin, M., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research. Available at: [Link]
-
The Royal Society of Chemistry. Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. Available at: [Link]
- Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
PubChem. Pyridine N-Oxide | C5H5NO | CID 12753. Available at: [Link]
-
Shi, G., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Baran Lab. Pyridine N-Oxides. Available at: [Link]
-
Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology. Available at: [Link]
-
Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Available at: [Link]
-
Nossaman, B. D., et al. (2009). Analysis of pulmonary vasodilator responses to the Rho-kinase inhibitor fasudil in the anesthetized rat. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]
-
Yu, X., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research. Available at: [Link]
-
Pande, K., et al. (2018). Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase. Journal of the American Chemical Society. Available at: [Link]
-
Ming, X., et al. (2007). Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection. Stroke. Available at: [Link]
-
Zhang, Y., et al. (2005). Effect of inhibitors on macroscopical oxidation kinetics of calcium sulfite. Wei Sheng Yan Jiu. Available at: [Link]
Sources
- 1. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 2. CN110441449B - Method for detecting related substances in fasudil hydrochloride raw material or injection - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Rho-Kinase-II Inhibitors with Vasodilatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Fasudil and its analogs: a new powerful weapon in the long war against central nervous system disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasudil - Wikipedia [en.wikipedia.org]
- 10. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. indiamart.com [indiamart.com]
- 14. jk-sci.com [jk-sci.com]
- 15. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Biological Activity of Fasudil Pyridine N-Oxide: A Framework for Characterization
An In-depth Technical Guide:
Introduction: The Significance of Rho-Kinase Inhibition
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors for the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal organization, cell adhesion, migration, proliferation, and smooth muscle contraction.[3][4] Consequently, dysregulation of this pathway is implicated in a wide array of pathologies, from cardiovascular diseases like hypertension and cerebral vasospasm to neurodegenerative disorders and cancer.[2][5][6]
Fasudil (HA-1077) was the first ROCK inhibitor approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[5][7] Its mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK, which in turn prevents the phosphorylation of downstream substrates, leading to effects such as vasodilation.[5][8] Fasudil is rapidly metabolized in vivo to several compounds, with hydroxyfasudil being a major active metabolite that contributes significantly to its overall pharmacological effect.[9][10]
Fasudil Pyridine N-Oxide is a derivative of Fasudil, listed commercially and as a potential impurity.[11][12] The introduction of an N-oxide moiety to a pyridine ring can significantly alter a molecule's physicochemical properties, including solubility, metabolic stability, and receptor binding affinity.[13] While extensive public data on the specific biological activity of this compound is limited, its structural similarity to Fasudil strongly suggests a potential interaction with the ROCK signaling axis. This guide, therefore, outlines the essential scientific rationale and detailed methodologies required to systematically characterize its biological activity.
The Core Target: The RhoA/ROCK Signaling Pathway
To understand the potential activity of this compound, one must first grasp its likely primary target pathway. The RhoA/ROCK signaling cascade is initiated by the activation of the small G-protein RhoA, which transitions from an inactive GDP-bound state to an active GTP-bound state.
Key Downstream Effects of ROCK Activation:
-
Smooth Muscle Contraction: ROCK phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1).[5][14][15] This inactivation leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC), promoting actin-myosin interaction and smooth muscle contraction.[5]
-
Cytoskeletal Reorganization: ROCK influences the formation of actin stress fibers and focal adhesions, processes critical for cell motility, morphology, and migration.[16]
-
Gene Expression: The pathway can influence transcriptional activity, affecting cell proliferation and differentiation.[5]
Below is a diagram illustrating the central components of this pathway.
Caption: The RhoA/ROCK signaling pathway.
Pharmacological Benchmark: Fasudil and its Active Metabolite
Fasudil is a non-selective inhibitor of ROCK1 and ROCK2, with reported IC₅₀ values in the low micromolar to sub-micromolar range.[17][18] It also exhibits inhibitory activity against other kinases at higher concentrations, including PKA, PKC, and PKG.[2][18] The primary active metabolite, hydroxyfasudil, demonstrates a similar potency to the parent drug and contributes significantly to the sustained therapeutic effect due to a longer elimination half-life.[5][9][10]
| Compound | Target | Reported IC₅₀ / Kᵢ | Citation(s) |
| Fasudil (HA-1077) | ROCK1 | Kᵢ = 0.33 µM | [18] |
| ROCK2 | IC₅₀ = 1.9 µM | [17] | |
| PKA | IC₅₀ = 4.58 µM | [18] | |
| PKC | IC₅₀ = 12.30 µM | [18] | |
| Hydroxyfasudil | ROCK | Similar potency to Fasudil | [9] |
Table 1: Inhibitory activities of Fasudil against various kinases.
Experimental Framework for Biological Characterization
To definitively determine the biological activity of this compound, a tiered experimental approach is required. This framework progresses from direct target engagement in a purified system to functional consequences in a cellular context.
Workflow 1: Direct Target Engagement - In Vitro Kinase Assay
Causality: The first and most critical step is to determine if this compound directly inhibits ROCK enzyme activity. An in vitro kinase assay provides a clean, cell-free system to quantify this interaction and determine the compound's potency (IC₅₀). This establishes a direct cause-and-effect relationship between the compound and the enzyme.
Caption: Workflow for an ELISA-based in vitro ROCK inhibition assay.
Detailed Protocol: Immunoassay for ROCK Activity
This protocol is based on commercially available ELISA-based ROCK activity assay kits.[14][15][19]
-
Plate Preparation: A 96-well plate is supplied pre-coated with a recombinant ROCK substrate, such as the C-terminus of MYPT1.[20]
-
Reagent Preparation: Prepare all buffers (Wash Buffer, Kinase Buffer, Assay Blocking Buffer) as per manufacturer instructions. Prepare serial dilutions of this compound, Fasudil (positive control), and a vehicle control (e.g., DMSO) in Kinase Buffer.
-
Blocking: If not pre-blocked, wash wells with 1X Wash Buffer and add Assay Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Inhibitor Addition: After washing the plate, add 50 µL of the diluted test compounds and controls to the appropriate wells.
-
Enzyme Addition: Add 40 µL of diluted, active ROCK-II enzyme to each well.
-
Reaction Initiation: Add 10 µL of 10X ATP to each well to initiate the phosphorylation reaction.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C. The active ROCK enzyme will phosphorylate the MYPT1 substrate on the plate. The inhibitor, if active, will prevent this.
-
Detection - Primary Antibody: Wash the plate three times. Add 100 µL of a diluted primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696).[15] Incubate for 1 hour at room temperature.
-
Detection - Secondary Antibody: Wash the plate three times. Add 100 µL of a diluted HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP). Incubate for 1 hour.
-
Signal Development: Wash the plate five times. Add 100 µL of TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.
-
Stopping the Reaction: Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Workflow 2: Target Validation in a Cellular System
Causality: An in vitro assay demonstrates potential, but a cell-based assay confirms that the compound can cross the cell membrane and engage its target in a complex biological environment. By measuring the phosphorylation of a direct downstream substrate (MYPT1), we validate the mechanism of action observed in the biochemical assay.
Sources
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 3. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 5. Fasudil - Wikipedia [en.wikipedia.org]
- 6. scilit.com [scilit.com]
- 7. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Trifluoroacetate) | CymitQuimica [cymitquimica.com]
- 12. veeprho.com [veeprho.com]
- 13. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Rho関連キナーゼ(ROCK)活性アッセイ This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]
- 20. CycLex® Rho-kinase Assay Kit | Kits | MBL Life Sience -GLOBAL- [mblbio.com]
An In-depth Technical Guide to Fasudil Pyridine N-Oxide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Fasudil Pyridine N-Oxide, a key metabolite of the potent Rho-kinase (ROCK) inhibitor, Fasudil. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, sourcing information, and practical experimental guidance necessary for the effective study and application of this compound.
Introduction: Understanding Fasudil and its N-Oxide Metabolite
Fasudil, also known as HA-1077, is a well-established vasodilator and the first clinically approved ROCK inhibitor, primarily used for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] Its therapeutic potential extends to a range of other conditions, including pulmonary hypertension, neurodegenerative diseases, and fibrotic disorders, owing to its fundamental role in regulating cellular contraction, motility, and proliferation.[2]
Upon administration, Fasudil undergoes metabolic transformation in the body, leading to the formation of several metabolites. Among these are the pharmacologically active hydroxyfasudil and the subject of this guide, this compound.[3][4] The formation of N-oxide metabolites is a common pathway for drugs containing tertiary nitrogen atoms, often mediated by Cytochrome P450 (CYP) enzymes.[5][6] While the parent drug and the hydroxy-metabolite have been more extensively studied, this compound is commercially available as a research chemical, enabling deeper investigation into its specific biological activities and potential contributions to the overall pharmacological profile of Fasudil. Understanding the properties of this N-oxide is crucial for a complete picture of Fasudil's in vivo behavior and for the development of next-generation ROCK inhibitors.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The primary mechanism of action for Fasudil and its active metabolites is the competitive inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] ROCK is a critical downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics and, consequently, a multitude of cellular functions.
Core Signaling Cascade:
-
Activation of RhoA: Upstream signals, such as those from G-protein coupled receptors, activate RhoA by promoting the exchange of GDP for GTP.
-
ROCK Activation: GTP-bound RhoA binds to and activates ROCK.
-
Downstream Phosphorylation: Activated ROCK phosphorylates several key substrates, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1) of Myosin Light Chain (MLC) phosphatase.[2] This phosphorylation inhibits MLC phosphatase activity.
-
Increased Myosin Light Chain Phosphorylation: With MLC phosphatase inhibited, the balance shifts towards MLC phosphorylation by MLC kinase.
-
Cellular Contraction: Phosphorylated MLC promotes the interaction of actin and myosin, leading to smooth muscle contraction and the formation of stress fibers.
Fasudil, by binding to the ATP-binding site of ROCK, prevents the phosphorylation of its substrates, leading to a net increase in MLC phosphatase activity, dephosphorylation of MLC, and subsequent smooth muscle relaxation and cytoskeletal rearrangement.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.
Sourcing this compound: CAS Numbers and Suppliers
For researchers intending to study this specific metabolite, it is crucial to source the correct chemical entity. This compound is available from several chemical suppliers, often as a trifluoroacetate (TFA) or hydrochloride (HCl) salt. The choice of salt may impact solubility and stability, and should be considered in the experimental design.
| Compound Name | CAS Number | Salt Form |
| This compound TFA Salt | 186544-56-9 | Trifluoroacetate |
| This compound (Trifluoroacetate) | 2748281-77-6 | Trifluoroacetate |
| This compound HCl | Not Assigned | Hydrochloride |
Reputable Suppliers:
A number of chemical suppliers list this compound in their catalogs. The following have been identified through publicly available information:
-
HANGZHOU LEAP CHEM CO., LTD.
-
CymitQuimica
-
Veeprho
-
RXN Chemicals Private Limited
-
J&K Scientific LLC
Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence when selecting a supplier.
Experimental Protocols and Methodologies
While specific, validated protocols for this compound are not widely published, its structural similarity to Fasudil allows for the adaptation of existing methods for ROCK inhibitors. The following protocols provide a robust starting point for characterization.
Preparation of Stock Solutions
The stability of stock solutions is critical for reproducible results. While specific stability data for the N-oxide is limited, general guidelines for similar small molecules should be followed.
-
Solvent Selection: Fasudil hydrochloride is soluble in water and DMSO. For this compound salts, consult the supplier's technical data sheet. DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of organic molecules.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like DMSO. For example, to prepare a 10 mM stock of a compound with a molecular weight of 421.39 g/mol (for the TFA salt), dissolve 4.21 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. As a general practice, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before each experiment.
In Vitro Kinase Assay
This assay directly measures the ability of the compound to inhibit ROCK activity.
Principle: A recombinant ROCK enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP. The amount of substrate phosphorylation is quantified, and the inhibitory effect of the test compound is determined.
Step-by-Step Methodology:
-
Reaction Buffer Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Perform a serial dilution of this compound to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, combine the recombinant ROCK1 or ROCK2 enzyme, the specific substrate peptide, and ATP. Add the diluted test compound or vehicle control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the remaining ATP, or by using phospho-specific antibodies in an ELISA format.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the data on a semi-log graph and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity).
Cell-Based Western Blot for ROCK Activity
This method assesses the inhibition of ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.
Principle: Cells are treated with the test compound, and then stimulated to activate the RhoA/ROCK pathway. The phosphorylation status of a key ROCK substrate, such as Myosin Light Chain 2 (MLC2) or MYPT1, is then measured by Western blot.
Step-by-Step Methodology:
-
Cell Culture: Plate cells of interest (e.g., vascular smooth muscle cells, HeLa cells, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal ROCK activity, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).
-
Pathway Stimulation: Stimulate the cells with an agonist known to activate the RhoA/ROCK pathway (e.g., lysophosphatidic acid (LPA), U-46619, or serum) for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC2 (e.g., at Ser19) or phospho-MYPT1 (e.g., at Thr853).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total MLC2, total MYPT1, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for cell-based Western blot analysis of ROCK activity.
Conclusion and Future Directions
This compound represents an important, yet understudied, metabolite of the clinically significant ROCK inhibitor, Fasudil. As a commercially available research tool, it provides an opportunity for scientists to dissect the complete metabolic and pharmacological profile of its parent drug. The methodologies outlined in this guide, adapted from established protocols for Fasudil and other ROCK inhibitors, offer a solid foundation for investigating its biological activity. Future research should focus on determining the specific IC₅₀ of this compound against ROCK isoforms, elucidating its pharmacokinetic profile, and exploring any potential unique or off-target effects that may differentiate it from Fasudil and hydroxyfasudil. Such studies will be invaluable for the fields of pharmacology, drug metabolism, and the development of novel therapeutics targeting the RhoA/ROCK pathway.
References
-
Wikipedia. Fasudil. [Link]
-
Patsnap Synapse. What is the mechanism of Fasudil Hydrochloride Hydrate? [Link]
- Hinderling, P. H., et al. (2007). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. Journal of Clinical Pharmacology, 47(5), 624-631.
- Sato, S., et al. (2001). Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life Sciences, 69(15), 1741-1752.
- SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants.
- Zhang, Z., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs.
-
Frontiers in Pharmacology. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. [Link]
-
Patsnap Synapse. What is the mechanism of Fasudil Hydrochloride Hydrate? [Link]
-
Wikipedia. Fasudil. [Link]
-
Veeprho. Fasudil Impurity 26. [Link]
-
IndiaMART. This compound TFA Salt. [Link]
- Jonsson, L. M., et al. (1981). Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine. Biochemical Journal, 193(2), 425-432.
- Zhang, Z., et al. (2020). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 25(10), 2437.
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Investigating the In Vitro Effects of Fasudil's Active Metabolite, Hydroxyfasudil, on Cultured Cell Lines
Executive Summary
Fasudil is a clinically approved inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility, motility, and morphology. Following administration, Fasudil is rapidly metabolized in the liver to its primary and more potent active metabolite, Hydroxyfasudil.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to investigate the in vitro effects of this active metabolite on various cell lines. We will delve into the core mechanisms of the ROCK signaling pathway, provide detailed, field-proven protocols for essential cell-based assays, and offer insights into data interpretation. This document is structured to serve as a practical and scientifically rigorous resource, emphasizing experimental causality and self-validating methodologies to ensure robust and reproducible findings.
Introduction to Fasudil and the ROCK Signaling Pathway
Fasudil and its Active Metabolite, Hydroxyfasudil
Fasudil is a potent vasodilator and the first ROCK inhibitor to be approved for clinical use, primarily for treating cerebral vasospasm following subarachnoid hemorrhage in Japan and China.[1] Its therapeutic potential is being explored for a wide range of conditions, including pulmonary hypertension, neurodegenerative diseases, and cancer.[2][3] However, the pharmacological activity of Fasudil in vivo is largely attributable to its rapid conversion to the active metabolite, Hydroxyfasudil.[1] Hydroxyfasudil exhibits a longer serum half-life and is a slightly more potent inhibitor of ROCK than its parent compound, making it the primary agent of interest for in vitro studies seeking to recapitulate physiological effects.[1]
For the purpose of this guide, we will focus on Hydroxyfasudil as the test compound, while referencing Fasudil as a well-established benchmark.
The Central Role of the Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is a critical signaling cascade that regulates the organization of the actin cytoskeleton.[4] The small GTPase RhoA, when activated, binds to and activates ROCK (which has two isoforms, ROCK1 and ROCK2). Activated ROCK then phosphorylates several downstream substrates, leading to increased cellular contractility.[5]
Key downstream effects of ROCK activation include:
-
Inhibition of Myosin Light Chain (MLC) Phosphatase: ROCK phosphorylates the myosin-binding subunit (MBS, also known as MYPT1) of MLC phosphatase.[5] This phosphorylation inhibits the phosphatase's activity, leading to a net increase in the phosphorylation of MLC.
-
Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can also directly phosphorylate MLC at Serine-19, although this is considered a secondary mechanism to its potent inhibition of MLC phosphatase.[6]
-
Regulation of Actin Dynamics: Through phosphorylation of substrates like LIM kinase (LIMK), ROCK influences actin filament stabilization and assembly.[5]
This cascade is fundamental to processes such as cell adhesion, migration, proliferation, and apoptosis.[4] Dysregulation of the ROCK pathway is implicated in numerous pathologies, making it an attractive therapeutic target.
Diagram: The Rho/ROCK Signaling Pathway The following diagram illustrates the core components of the RhoA/ROCK signaling pathway and the points of inhibition by Hydroxyfasudil.
Caption: Simplified RhoA/ROCK signaling cascade leading to cellular contraction.
Experimental Design and Protocols
A robust investigation into the effects of Hydroxyfasudil requires a multi-assay approach. The following protocols are designed to be self-validating by including necessary controls and providing quantitative readouts for key cellular processes affected by ROCK inhibition.
Cell Line Selection and General Culture
The choice of cell line is critical and should be dictated by the research question.
-
Endothelial Cells (e.g., HUVECs, BRECs): Ideal for studying angiogenesis, vascular permeability, and endothelial barrier function.[7][8]
-
Cancer Cell Lines (e.g., MDA-MB-231, A549, U87): Suitable for investigating effects on migration, invasion, and proliferation in the context of metastasis.[4][6]
-
Neuronal and Glial Cell Lines (e.g., PC12, N27, HMC3): Used to model neuroprotection, axonal growth, and neuroinflammation.[9][10][11]
-
Fibroblasts or Smooth Muscle Cells: Excellent models for studying contractility and cytoskeletal organization.
General Protocol:
-
Culture cells in the recommended medium supplemented with Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
For most experiments involving ROCK inhibition, it is crucial to serum-starve the cells (e.g., 0.5-1% FBS) for 12-24 hours prior to treatment. Serum is a potent activator of the RhoA/ROCK pathway and its presence can mask the effects of an inhibitor.
Preparation and Application of Hydroxyfasudil
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of Hydroxyfasudil in sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Concentrations: Dilute the stock solution in serum-free or low-serum medium to achieve the desired final concentrations immediately before adding to cells. A typical dose-response range for in vitro studies is 1-30 µM.[7]
-
Controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used for the highest dose of Hydroxyfasudil. This is critical to ensure that observed effects are not due to the solvent.
-
Positive Control (Optional but Recommended): Use Fasudil or another well-characterized ROCK inhibitor like Y-27632 as a comparator.[12]
-
Core Assay 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Replace the medium with low-serum medium and treat with a range of Hydroxyfasudil concentrations (and controls) for 24, 48, or 72 hours.[6]
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 540-570 nm using a microplate reader.
-
Causality Check: The data will reveal if Hydroxyfasudil has cytotoxic or anti-proliferative effects at the concentrations used for other assays. It is essential to know if effects on migration, for instance, are due to specific inhibition of motility or simply due to cell death.
Core Assay 2: Cell Migration (Wound Healing "Scratch" Assay)
This assay provides a straightforward method to assess collective cell migration.
Protocol:
-
Seed cells in a 24-well plate and grow to a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.[13]
-
Gently wash with PBS to remove dislodged cells.
-
Add low-serum medium containing the desired concentrations of Hydroxyfasudil or vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure.
-
Expert Insight: ROCK inhibition often impairs directional migration and the formation of strong contractile fibers needed to pull the cell sheet forward, leading to a reduced rate of wound closure.[12][14]
Core Assay 3: Cell Invasion (Transwell/Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane, which can be coated with an extracellular matrix (e.g., Matrigel) to assess invasion.
Protocol:
-
Rehydrate 8 µm pore size Transwell inserts in serum-free medium. For invasion assays, use inserts pre-coated with a basement membrane extract.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
Prepare a cell suspension (0.5-1.0 x 10⁶ cells/mL) in serum-free medium containing Hydroxyfasudil or vehicle control.
-
Add 300 µL of the cell suspension to the upper chamber (the insert).[15]
-
Incubate for 12-48 hours, depending on the cell type's migratory capacity.
-
Remove non-migratory cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the bottom surface of the membrane with Crystal Violet.
-
Elute the stain and measure absorbance, or count the number of stained cells in multiple fields under a microscope.[13]
Core Assay 4: Western Blot for ROCK Activity Markers
This is the most direct method to confirm that Hydroxyfasudil is inhibiting the ROCK pathway in your cell model. The key is to measure the phosphorylation status of ROCK substrates.
Protocol:
-
Seed cells and grow to ~80% confluency. Serum-starve overnight.
-
Pre-treat with Hydroxyfasudil or vehicle for 1-2 hours.
-
Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid (LPA), serum, or Calpeptin) for 10-30 minutes to induce a strong, synchronous signal.
-
Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Self-Validation: A successful experiment will show that the stimulant increases the p-MYPT1/Total-MYPT1 ratio, and that this increase is dose-dependently blocked by Hydroxyfasudil.
Diagram: General Experimental Workflow This diagram outlines the typical sequence of steps for an in vitro cell-based assay with Hydroxyfasudil.
Caption: A standard workflow for assessing the effects of Hydroxyfasudil.
Data Interpretation and Expected Outcomes
The inhibition of ROCK by Hydroxyfasudil is expected to produce distinct, quantifiable phenotypes in vitro.
| Assay | Parameter Measured | Expected Outcome with Hydroxyfasudil | Scientific Rationale |
| Western Blot | Ratio of p-MYPT1 / Total MYPT1 | Decrease | Direct measure of ROCK kinase activity inhibition.[16] |
| Cell Migration | % Wound Closure | Decrease | Reduced cell contractility and impaired directional movement prevent efficient closure of the cell-free gap.[12] |
| Cell Invasion | # of Invading Cells | Decrease | Invasion requires cytoskeletal rearrangements and contractile force, both of which are inhibited by blocking ROCK.[18] |
| Cell Morphology | Cell Shape & Actin Fibers | Stellate appearance, loss of stress fibers | Inhibition of actomyosin contractility leads to the collapse of central stress fibers and the formation of long, thin cellular protrusions.[4] |
| Angiogenesis | Tube/Network Formation | Decrease | Endothelial cell migration and morphogenesis into capillary-like structures are dependent on ROCK-mediated cytoskeletal dynamics.[7][14] |
| Cell Viability | % Viability (vs. control) | Variable (often no change or slight decrease at high doses) | Effects are typically not primarily cytotoxic but can be cell-type dependent. Fasudil has been shown to protect against some apoptotic stimuli.[11][19] |
Conclusion
This guide provides a foundational framework for investigating the in vitro effects of Hydroxyfasudil, the principal active metabolite of Fasudil. By employing the detailed protocols for assessing ROCK pathway activity, cell migration, invasion, and viability, researchers can generate robust and meaningful data. The key to a successful study lies in understanding the causal links between ROCK inhibition and the observed cellular phenotypes, which can be confirmed directly via Western blotting for phosphorylated ROCK substrates. This multi-assay, mechanistically grounded approach will empower scientists to accurately characterize the cellular impact of Hydroxyfasudil and further explore its therapeutic potential.
References
-
Zurek, G., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PubMed Central. [Link]
-
Nohria, A., et al. (2006). Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil. Circulation. [Link]
-
Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Immunoblot Kit. [Link]
-
Xin, X., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PubMed Central. [Link]
-
Nunes, K. P., et al. (2010). A Method for Measuring Rho Kinase Activity in Tissues and Cells. PubMed Central. [Link]
-
ChEMBL. In Vitro Assay for ROCK inhibitors. [Link]
-
Chen, Y., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research. [Link]
-
Thangavel, S., et al. (2015). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. PubMed Central. [Link]
-
ResearchGate. (A) Western blot assay was performed to evaluate the effect of ROCK.... [Link]
-
Miura, M., et al. (2004). Anti–angiogenic effects of fasudil/hydroxyfasudil, a specific Rho–kinase inhibitor. IOVS. [Link]
-
Wikipedia. Fasudil. [Link]
-
Wikipedia. Rho kinase inhibitor. [Link]
-
Li, X., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link]
-
Bida, C., et al. (2018). Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides. PubMed Central. [Link]
-
ResearchGate. Western blot analysis of the Rho/ROCK signaling pathway. [Link]
-
Cell Biolabs, Inc. CytoSelect™ 24-Well Cell Migration and Invasion Assay. [Link]
-
Al-Ghadban, S., et al. (2023). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. MDPI. [Link]
-
ResearchGate. The effects of ROCK on cell migration and invasion. [Link]
-
Chen, Y., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. ResearchGate. [Link]
-
Labandeira-Garcia, J.L., et al. (2023). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. PubMed Central. [Link]
-
Liu, Y., et al. (2016). Inhibition of Rho-kinase by Fasudil Protects Dopamine Neurons and Attenuates Inflammatory Response in an Intranasal Lipopolysaccharide-Mediated Parkinson's Model. European Journal of Neuroscience. [Link]
-
Ueyama, T., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. PubMed Central. [Link]
-
Amsbio. Oris™ Cell Migration Assays. [Link]
-
Hulkower, K.I., & Herber, R.L. (2011). Cell Migration and Invasion Assays as Tools for Drug Discovery. PubMed Central. [Link]
-
Liu, X., et al. (2022). ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. PubMed. [Link]
-
Li, J., et al. (2014). Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK. International Journal of Clinical and Experimental Pathology. [Link]
-
Yamashita, K., et al. (2007). Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons. Brain Research. [Link]
-
Liu, H., et al. (2021). Fasudil enhances the phagocytosis of myelin debris and the expression of neurotrophic factors in cuprizone-induced demyelinating mice. Neuroscience Letters. [Link]
-
Li, G.D., et al. (2010). Fasudil Mesylate Protects PC12 Cells from Oxidative Stress Injury via the Bax-Mediated Pathway. PubMed Central. [Link]
-
Wei, Z.K., et al. (2021). Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice. Folia Neuropathologica. [Link]
-
Zhang, S., et al. (2020). Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs. PubMed. [Link]
Sources
- 1. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia [mdpi.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Measurement of Rho-Associated Kinase (ROCK) Activity in Humans: Validity of Leukocyte p-MBS/t-MBS in Comparison with Vascular Response to Fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rho Kinase (ROCK) Activity Immunoblot Kit [cellbiolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Target Deconvolution of Fasudil Pyridine N-Oxide
Abstract: This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at the systematic identification and validation of molecular targets for Fasudil Pyridine N-Oxide. Fasudil is a clinically approved Rho-kinase (ROCK) inhibitor, and understanding the target profile of its derivatives, such as the Pyridine N-Oxide, is critical for elucidating its mechanism of action, potential therapeutic applications, and off-target liabilities. This guide moves beyond a simple recitation of protocols, offering a strategic, multi-pronged approach that combines broad-based kinase profiling with unbiased proteomic screening and robust in-cell target engagement validation. We detail the causality behind each experimental choice, provide actionable, step-by-step protocols for key methodologies, and present frameworks for data interpretation, ensuring a self-validating and scientifically rigorous investigation.
Foundational Context: From Fasudil to its N-Oxide Derivative
Fasudil: A Clinically Validated Rho-Kinase Inhibitor
Fasudil is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK) and a known vasodilator.[1][2] It is clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3] The therapeutic effects of Fasudil are primarily attributed to its inhibition of ROCK, which plays a crucial role in cellular functions like smooth muscle contraction, cytoskeletal organization, and cell motility.[2][4] Fasudil competes with adenosine triphosphate (ATP) in the catalytic domain of ROCK, thereby preventing the phosphorylation of its downstream substrates.[5] In humans, Fasudil is rapidly metabolized to hydroxyfasudil, which is also an active ROCK inhibitor and contributes significantly to the drug's overall pharmacodynamic effect.[3][6][7]
The Rho-Kinase (ROCK) Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cell morphology and motility.[8] The small GTPase RhoA, when activated, binds to and activates ROCK.[9] Activated ROCK, a serine/threonine kinase, has numerous downstream targets.[8][] A key substrate is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits Myosin Light Chain (MLC) phosphatase activity.[11] This leads to an increase in the phosphorylation of MLC, promoting actin-myosin contraction and the formation of stress fibers.[][11] Fasudil's inhibition of ROCK disrupts this cascade, leading to smooth muscle relaxation and vasodilation.[4]
Caption: The Rho/ROCK pathway leading to cellular contraction and its inhibition by Fasudil.
Rationale for Investigating this compound
The introduction of a pyridine N-oxide moiety can significantly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and target interaction profile.[12][13] While Fasudil's primary targets are known, it is imperative to determine if this compound:
-
Retains inhibitory activity against ROCK1 and ROCK2.
-
Exhibits an altered kinase selectivity profile, potentially engaging other kinases.
-
Binds to novel, non-kinase "off-targets" that could lead to unforeseen efficacy or toxicity.
A comprehensive target deconvolution is therefore not merely an academic exercise but a crucial step in preclinical drug development and safety assessment.
A Strategic Workflow for Target Deconvolution
A robust strategy for identifying the targets of a small molecule requires orthogonal approaches that progress from broad, unbiased screening to specific, context-rich validation. We propose a three-phase workflow designed to generate high-confidence target identification.
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. What is Fasudil Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 3. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 5. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 11. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. baranlab.org [baranlab.org]
- 13. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fasudil and its N-Oxide Metabolite
Executive Summary
Fasudil stands as a cornerstone therapeutic agent in the management of cerebral vasospasm and a promising candidate for various other neurological and cardiovascular disorders.[1][2] Its clinical efficacy is rooted in its function as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The therapeutic action of Fasudil is not solely attributable to the parent compound; it is extensively metabolized, with its primary active metabolite, hydroxyfasudil, playing a significant role in its overall pharmacological profile.[2][4] This guide provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Fasudil and its metabolites, with a specific focus on contextualizing the role and characteristics of Fasudil Pyridine N-Oxide, a known related substance.[5] We will delve into the molecular mechanism of ROCK inhibition, present detailed experimental protocols for assessing its activity and plasma concentration, and synthesize available PK/PD data to provide a holistic view for researchers, scientists, and drug development professionals.
Introduction: Fasudil and the Rho-Kinase Pathway
Fasudil, chemically identified as 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is a first-in-class ROCK inhibitor approved for clinical use in Japan for the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.[1][2][6] Its therapeutic potential is actively being investigated for a range of other conditions, including pulmonary hypertension, stroke, Parkinson's disease, and Alzheimer's disease, underscoring the broad physiological and pathological significance of its molecular target.[1][7][8]
The RhoA/ROCK Signaling Axis
The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that function as critical downstream effectors of the small GTPase, RhoA.[7] This signaling pathway is a central regulator of fundamental cellular processes, including cytoskeletal organization, smooth muscle contraction, cell adhesion, migration, and proliferation.[3][9]
Under physiological conditions, activated RhoA (RhoA-GTP) binds to and activates ROCK.[7] ROCK, in turn, phosphorylates numerous downstream substrates. A key substrate is the myosin-binding subunit of myosin light chain phosphatase (MYPT1), which inactivates the phosphatase.[2] This inhibition of MLCP leads to a net increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and resulting in smooth muscle contraction and vasoconstriction.[2][3] Dysregulation of the RhoA/ROCK pathway is implicated in the pathogenesis of hypertension, vasospasm, and fibrosis.[3]
The Metabolic Landscape of Fasudil
Following administration, Fasudil undergoes rapid and extensive metabolism. The primary and most well-characterized metabolite is hydroxyfasudil, which is also a potent ROCK inhibitor and contributes significantly to the drug's therapeutic effects, exhibiting a longer elimination half-life than the parent compound.[2][4] Other identified related substances include 5-isoquinoline sulfonic acid and this compound.[5] While hydroxyfasudil's pharmacology is well-documented, the specific PK/PD profile of the N-oxide metabolite is less defined. Heterocyclic N-oxides can be formed during hepatic metabolism and may possess their own unique biological activities and disposition characteristics.[10][11] Understanding this complete metabolic picture is crucial for a comprehensive assessment of Fasudil's clinical pharmacology.
Pharmacodynamics: The Molecular Consequences of ROCK Inhibition
The primary pharmacodynamic effect of Fasudil and its active metabolites is the competitive inhibition of ROCK, which leads to a cascade of downstream cellular and physiological responses.
Core Mechanism of Action
Fasudil and hydroxyfasudil act as ATP-competitive inhibitors, binding to the catalytic kinase domain of ROCK1 and ROCK2.[12][13] This blockade prevents the phosphorylation of ROCK substrates, most notably MYPT1. The resulting increase in MLC phosphatase activity leads to dephosphorylation of MLC, causing relaxation of smooth muscle cells and vasodilation.[2][3] This is the principal mechanism behind its efficacy in treating vasospasm.
Beyond vasodilation, ROCK inhibition by Fasudil elicits several other therapeutically relevant effects:
-
Increased eNOS Expression: Fasudil has been shown to increase the stability of endothelial nitric oxide synthase (eNOS) mRNA, leading to elevated NO production and contributing to vasodilation.[2][14]
-
Anti-inflammatory and Neuroprotective Effects: Fasudil can suppress inflammatory responses by inhibiting the activation of transcription factors like NF-κB in microglia, thereby reducing the production of proinflammatory cytokines.[15] It also promotes neuroprotection and neurogenesis, partially through the stimulation of astrocyte-derived granulocyte colony-stimulating factor (G-CSF).[16][17]
-
Anti-proliferative Effects: In vascular smooth muscle cells, Fasudil can decrease cell proliferation by reducing the activity of extracellular signal-regulated kinase (ERK).[2]
Visualizing the Fasudil Mechanism
The following diagram illustrates the central role of the RhoA/ROCK pathway in smooth muscle contraction and the key intervention point for Fasudil.
Caption: The RhoA/ROCK pathway and the inhibitory action of Fasudil.
Experimental Protocol: In Vitro ROCK II Inhibition Assay (ELISA-based)
This protocol describes a common method for assessing the inhibitory potential of compounds like Fasudil against ROCK in a cell-free system.[9]
Causality Statement: This assay quantifies the ability of a test compound to prevent the phosphorylation of a substrate by a specific kinase. By using recombinant ROCK II and a specific substrate, we can directly measure the compound's inhibitory activity (IC50) in a controlled, cell-free environment, which is a critical first step in characterizing its pharmacodynamic properties.
Materials:
-
Recombinant human ROCK II enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate)
-
ATP solution (10 mM stock)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
96-well microtiter plates (high-binding)
-
Test compounds (Fasudil, this compound) dissolved in DMSO
-
Anti-phospho-substrate antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader (450 nm)
Procedure:
-
Substrate Coating: Coat the wells of a 96-well plate with the substrate solution (e.g., 20 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
Kinase Reaction:
-
Add 50 µL of the diluted test compounds or control solutions to the appropriate wells.
-
Add 25 µL of recombinant ROCK II enzyme (e.g., 10 ng/well) to all wells except the negative control.
-
Initiate the reaction by adding 25 µL of ATP solution (final concentration ~10-50 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and wash the wells three times.
-
Add 100 µL of the primary anti-phospho-substrate antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
-
Signal Development: Add 100 µL of TMB substrate. Allow the color to develop for 15-30 minutes in the dark.
-
Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Pharmacokinetics: The Journey of Fasudil Through the Body
The clinical utility of Fasudil is heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.
ADME Profile
-
Absorption: Fasudil can be administered intravenously or orally.[18] Following oral administration, Fasudil is well-absorbed.[18] However, the parent drug may have low systemic concentrations due to rapid metabolism.[19][20] A recent study in healthy participants showed that while oral fasudil led to very low blood concentrations of the parent drug, the active metabolite hydroxyfasudil reached maximal concentrations similar to those after IV treatment.[20]
-
Distribution: Preclinical studies in rats demonstrate that Fasudil is widely distributed throughout the body, with higher concentrations observed in the lung, kidney, spleen, and intestine shortly after dosing.[18][21] The plasma protein binding in rats is approximately 53%.[21]
-
Metabolism: Fasudil is rapidly and extensively metabolized, primarily by aldehyde oxidase, into its main active metabolite, hydroxyfasudil (also referred to as M3).[4][21] This metabolite is a potent ROCK inhibitor and has a longer half-life than Fasudil itself, suggesting it is a major contributor to the overall therapeutic effect.[2] Another identified related substance is this compound.[5] The formation of N-oxides is a common metabolic pathway for pyridine-containing compounds, often mediated by cytochrome P450 or flavin-containing monooxygenase enzymes.[10]
-
Excretion: In rats, Fasudil and its metabolites are excreted through urine, feces, and bile.[21][22]
Pharmacokinetic Parameters
The pharmacokinetic profile of Fasudil is characterized by a short half-life for the parent drug and a longer half-life for its active metabolite, hydroxyfasudil.
| Parameter | Fasudil | Hydroxyfasudil (Active Metabolite) | Species | Administration | Reference |
| T½ (half-life) | ~0.76 hours | ~4.66 hours | Human | N/A | |
| T½ (half-life) | 0.3-0.4 hours | N/A | Human | IV | [23] |
| T½ (half-life) | ~25-41 minutes | N/A | Rat | IV | [21] |
| Cmax (oral) | ~1.4 µg/L | ~111.6 µg/L | Human | Oral | [20] |
| Cmax (IV) | ~100.6 µg/L | ~108.4 µg/L | Human | IV | [20] |
| AUC (oral) | N/A | ~309 µg·h/L | Human | Oral | [20] |
| AUC (IV) | N/A | ~449 µg·h/L | Human | IV | [20] |
Note: Data for this compound is not sufficiently available in the public domain to be included in this quantitative summary.
Analytical Methodologies for Pharmacokinetic Assessment
Accurate quantification of Fasudil and its metabolites in biological matrices is essential for robust PK/PD modeling. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][23]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol provides a validated method for the simultaneous measurement of Fasudil and hydroxyfasudil.[4][23] This same methodology can be adapted to include other metabolites like this compound by determining its specific mass transitions.
Causality Statement: This method provides high sensitivity and specificity by separating analytes chromatographically and then detecting them based on their unique parent-to-product ion mass transitions. This ensures accurate quantification even at the low concentrations typical in pharmacokinetic studies and allows for the simultaneous measurement of the parent drug and multiple metabolites from a single small sample.
Materials:
-
Human plasma samples
-
Fasudil, hydroxyfasudil, and this compound analytical standards
-
Internal Standard (IS), e.g., Ranitidine[4]
-
Methanol (HPLC grade) for protein precipitation
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 analytical column (e.g., ZORBAX StableBond-C18, 5 µm, 150 mm x 4.6 mm)[4]
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A typical gradient might start at 95% A, ramp to 10% A over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Fasudil and its metabolites (e.g., 0.4 to 250 ng/mL).[4]
-
Process calibration standards and quality control (QC) samples alongside the unknown study samples.
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: A typical workflow for quantifying drug concentrations in plasma.
Conclusion and Future Directions
The pharmacokinetic and pharmacodynamic profiles of Fasudil are well-characterized, establishing it as a potent vasodilator whose effects are mediated by the inhibition of the Rho/ROCK signaling pathway. Its clinical activity is a composite of the parent drug and its primary active metabolite, hydroxyfasudil, which possesses a more favorable half-life.
A significant knowledge gap remains concerning the specific biological role of other metabolites, such as this compound. While identified as a related substance, its contribution to either the efficacy or safety profile of Fasudil is currently unknown. Future research should prioritize the following:
-
Isolation and Characterization: Synthesize or isolate pure this compound to serve as an analytical standard.
-
In Vitro Pharmacodynamics: Characterize its inhibitory activity against ROCK I and ROCK II using the in vitro kinase assays described herein to determine if it is an active, inactive, or antagonistic metabolite.
-
Comprehensive PK Studies: Develop and validate LC-MS/MS methods to quantify this compound in plasma from preclinical and clinical studies to determine its exposure relative to Fasudil and hydroxyfasudil.
-
In Vivo Assessment: If found to be active in vitro, its in vivo effects should be evaluated in relevant animal models of vasospasm or neurodegeneration.[24][25]
By systematically addressing these points, the scientific community can build a more complete and nuanced understanding of Fasudil's pharmacology, further optimizing its therapeutic use and paving the way for the development of next-generation ROCK inhibitors.
References
- Fasudil - Wikipedia.
- What is the mechanism of Fasudil Hydrochloride Hydrate?
- Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed.
- Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed.
- Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed.
- Role of Rho-associated kinases and their inhibitor fasudil in neurodegener
- Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract - ResearchG
- Simultaneous quantitative analysis of Fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry | Request PDF - ResearchG
- Fasudil Hydrochloride – Application in Therapy and Current Clinical Research.
- SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC - PubMed Central.
- Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - Frontiers.
- Fasudil - Alzheimer's Drug Discovery Found
- HPLC detection method of fasudil hydrochloride related substances - Google P
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - NIH.
- Rho kinase inhibitor - Wikipedia.
- Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC - PubMed Central.
- Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed.
- Antipsychotic-like effects of fasudil, a Rho-kinase inhibitor, in a pharmacologic animal model of schizophrenia | Request PDF - ResearchG
- Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - ResearchG
- Pharmacokinetic parameters for fasudil and hydroxyfasudil in mice after...
- Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in r
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central.
- Fasudil | C14H17N3O2S | CID 3547 - PubChem.
- A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed.
- Effect of Rho kinase inhibitor fasudil on the expression ET-1 and NO in rats with hypoxic pulmonary hypertension - PubMed.
- Pyridine N-Oxides - Baran Lab.
- Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegener
- Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in R
Sources
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 6. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. baranlab.org [baranlab.org]
- 12. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Rho kinase inhibitor fasudil on the expression ET-1 and NO in rats with hypoxic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 25. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Fasudil, a Potent Rho-Kinase (ROCK) Inhibitor
Introduction: Targeting the Rho-Kinase Pathway with Fasudil in Preclinical Research
Fasudil is a potent and well-characterized inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), key regulators of a multitude of cellular processes including smooth muscle contraction, cell migration, proliferation, and apoptosis.[][2][3] While Fasudil itself is a therapeutic agent, approved in Japan and China for cerebral vasospasm, its primary pharmacological activity in vivo is largely attributed to its active metabolite, hydroxyfasudil.[4][5][6] This document provides a comprehensive guide for researchers on the use of Fasudil in in vivo studies, with a focus on achieving effective concentrations of its active form to modulate the ROCK signaling pathway. Although the user query specified "Fasudil Pyridine N-Oxide," the vast body of scientific literature points to hydroxyfasudil as the principal active metabolite responsible for the in vivo efficacy of Fasudil. Therefore, this guide will focus on the administration of the parent drug, Fasudil, to achieve therapeutic in vivo concentrations of hydroxyfasudil.
Fasudil's ability to interfere with the ROCK signaling pathway has made it a valuable tool in preclinical research across a wide range of disease models, including neurodegenerative diseases, cardiovascular disorders, and cancer.[7][8][9] Understanding the nuances of its administration, pharmacokinetics, and the underlying mechanism of action is paramount for designing robust and reproducible in vivo experiments.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
The biological effects of Fasudil are mediated through the inhibition of ROCK1 and ROCK2. These serine/threonine kinases are downstream effectors of the small GTPase RhoA.[3][10] The RhoA/ROCK pathway plays a critical role in regulating the phosphorylation of various substrates, thereby controlling cellular functions. A primary target of ROCK is the myosin light chain (MLC) phosphatase.[2][11] By phosphorylating the myosin-binding subunit of MLC phosphatase, ROCK inhibits its activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction.[2][11] Fasudil, through its active metabolite hydroxyfasudil, competitively inhibits the ATP-binding site of ROCK, preventing this phosphorylation cascade and promoting vasodilation.[12]
Beyond its effects on smooth muscle, the ROCK pathway is implicated in cytoskeletal reorganization, cell adhesion, and migration through its influence on substrates like LIM kinase and cofilin, which regulate actin filament dynamics.[13][14] Its involvement in pathological processes such as inflammation, fibrosis, and neuronal apoptosis has broadened the therapeutic potential of ROCK inhibitors like Fasudil.[][7][9]
The Rho-Kinase (ROCK) Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.
In Vivo Concentrations and Administration of Fasudil: A Summary
The effective in vivo concentration of Fasudil is dependent on the animal model, the disease indication, the route of administration, and the desired therapeutic outcome. The following table summarizes various reported dosing regimens from preclinical studies. It is crucial to note that these are starting points, and dose-response studies are recommended for new models or applications.
| Animal Model | Disease/Indication | Fasudil Concentration | Administration Route | Key Findings & Reference |
| Mice (SOD1G93A) | Amyotrophic Lateral Sclerosis (ALS) | 30 and 100 mg/kg/day | In drinking water | Delayed disease onset and prolonged survival.[4] |
| Rats (Wistar) | Alzheimer's Disease (Aβ-induced) | 5 and 10 mg/kg/day | Intraperitoneal (i.p.) injection | Attenuated neuronal loss and improved cognitive function.[15] |
| Mice (APP/PS1) | Alzheimer's Disease | 25 mg/kg/day | Intraperitoneal (i.p.) injection | Improved spatial memory.[16] |
| Mice (tau transgenic) | Alzheimer's Disease | 30 and 100 mg/kg/day | Intraperitoneal (i.p.) injection | Modulated brain proteomic profile.[17] |
| Rats (Sprague-Dawley) | Myocardial Fibrosis | 10 mg/kg/day | Oral gavage | Attenuated myocardial fibrosis and inflammation.[18] |
| Mice (Cbl/Cbl-b DKO) | Myeloproliferative Disorders | 100 mg/kg/day | Oral gavage | Decreased disease burden.[19] |
| Rats (Sprague-Dawley) | Pulmonary Hypertension | 30 and 100 mg/kg/day | In drinking water | Improved survival and attenuated pulmonary hypertension.[20] |
| Rats | Chronic Intermittent Hypoxia | 8 mg/kg/day | Intraperitoneal (i.p.) injection | Improved endothelial dysfunction.[21] |
| Mice | Melanoma | Not specified in abstract | Not specified in abstract | Reduced tumor growth and vasculogenic mimicry.[8] |
Protocols for In Vivo Administration of Fasudil
The following are generalized protocols for the preparation and administration of Fasudil for in vivo studies. It is imperative to adhere to all institutional and national guidelines for animal welfare and experimental conduct.
Protocol 1: Preparation of Fasudil for Oral Administration (Gavage or Drinking Water)
-
Reagent Preparation:
-
Fasudil hydrochloride is water-soluble.
-
For oral gavage, calculate the required amount of Fasudil based on the desired dose (mg/kg) and the average weight of the animals. Dissolve the calculated amount in sterile water or saline to a final volume that is appropriate for gavage (e.g., 5-10 ml/kg for mice).
-
For administration in drinking water, calculate the total daily dose per animal and the average daily water consumption. Dissolve the appropriate amount of Fasudil in the total volume of drinking water to be provided. Prepare fresh solutions regularly (e.g., every 2-3 days) to ensure stability.
-
-
Administration:
-
Oral Gavage: Administer the prepared Fasudil solution directly into the stomach using a suitable gavage needle. Ensure proper technique to avoid injury to the animal.
-
Drinking Water: Replace the regular drinking water with the Fasudil-containing water. Monitor water consumption to ensure adequate dosing. This method is less stressful for the animals but may result in more variable dosing.
-
Protocol 2: Preparation of Fasudil for Intraperitoneal (i.p.) Injection
-
Reagent Preparation:
-
Dissolve the calculated amount of Fasudil hydrochloride in sterile, pyrogen-free saline to the desired final concentration. Ensure the solution is clear and free of particulates.
-
The injection volume should be appropriate for the animal species (e.g., 5-10 ml/kg for mice).
-
-
Administration:
-
Administer the Fasudil solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle. Proper restraint and injection technique are crucial to minimize animal stress and ensure accurate delivery.
-
Experimental Workflow for an In Vivo Fasudil Study
Caption: A generalized experimental workflow for in vivo studies using Fasudil.
Critical Parameters and Troubleshooting
-
Solubility and Stability: Fasudil hydrochloride is readily soluble in water. However, it is always advisable to confirm the solubility of the specific lot of the compound being used. Prepare fresh solutions for administration, especially for long-term studies, to avoid degradation.
-
Pharmacokinetics: Fasudil is rapidly metabolized to its active form, hydroxyfasudil.[22] The half-life of Fasudil is short, while hydroxyfasudil has a longer half-life, contributing to its sustained pharmacological effect.[2] Consider the pharmacokinetic profile when designing the dosing schedule to maintain therapeutic concentrations.
-
Off-Target Effects: While Fasudil is a relatively specific ROCK inhibitor, high concentrations may inhibit other kinases.[20] It is important to use the lowest effective dose to minimize potential off-target effects. Including appropriate controls, such as a vehicle-treated group, is essential for interpreting the results.
-
Animal Welfare: Monitor animals closely for any adverse effects of treatment. ROCK inhibition can lead to hypotension, so it is important to be aware of potential cardiovascular effects, especially at higher doses.
Conclusion
Fasudil is a powerful research tool for investigating the in vivo roles of the Rho-kinase signaling pathway in health and disease. By understanding its mechanism of action, carefully selecting the appropriate concentration and administration route, and adhering to rigorous experimental design, researchers can obtain reliable and reproducible data. This guide provides a solid foundation for the successful implementation of Fasudil in preclinical in vivo studies, ultimately contributing to a deeper understanding of ROCK-mediated pathophysiology and the development of novel therapeutic strategies.
References
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - MDPI. Available at: [Link]
-
ROCK Signaling Pathway - Creative Diagnostics. Available at: [Link]
-
Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC - NIH. Available at: [Link]
-
SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC - PubMed Central. Available at: [Link]
-
Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract - ResearchGate. Available at: [Link]
-
Fasudil - Wikipedia. Available at: [Link]
-
Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC. Available at: [Link]
-
Rho-associated protein kinase - Wikipedia. Available at: [Link]
-
Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract - PubMed. Available at: [Link]
-
Long-Term Treatment With a Rho-Kinase Inhibitor Improves Monocrotaline-Induced Fatal Pulmonary Hypertension in Rats | Circulation Research. Available at: [Link]
-
Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC - PubMed Central. Available at: [Link]
-
Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - NIH. Available at: [Link]
-
Pharmacokinetic parameters for fasudil and hydroxyfasudil in mice after... - ResearchGate. Available at: [Link]
-
Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Available at: [Link]
-
Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed. Available at: [Link]
-
Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PubMed Central. Available at: [Link]
-
Plasma concentrations of hydroxyfasudil over time. Exposure of oral and... - ResearchGate. Available at: [Link]
-
Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed. Available at: [Link]
-
Fasudil - Alzheimer's Drug Discovery Foundation. Available at: [Link]
-
Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - Frontiers. Available at: [Link]
-
Rho Kinase Inhibitor Fasudil Suppresses the Vasculogenic Mimicry of B16 Mouse Melanoma Cells Both In Vitro and In Vivo - PubMed. Available at: [Link]
-
Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Available at: [Link]
-
Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway - Research journals - PLOS. Available at: [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Available at: [Link]
-
What is the mechanism of Fasudil Hydrochloride Hydrate? - Patsnap Synapse. Available at: [Link]
-
Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics - PubMed. Available at: [Link]
-
Fasudil attenuates myocardial fibrosis in association with inhibition of monocyte/macrophage infiltration in the heart of DOCA/salt hypertensive rats - PubMed. Available at: [Link]
-
Effects of fasudil (5 mg/kg/day) on the expression and activity of... - ResearchGate. Available at: [Link]
Sources
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms [frontiersin.org]
- 8. Rho Kinase Inhibitor Fasudil Suppresses the Vasculogenic Mimicry of B16 Mouse Melanoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 15. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fasudil attenuates myocardial fibrosis in association with inhibition of monocyte/macrophage infiltration in the heart of DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Fasudil improves endothelial dysfunction in rats exposed to chronic intermittent hypoxia through RhoA/ROCK/NFATc3 pathway | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
Application Note: A Guide to Measuring ROCK Inhibition using Fasudil Pyridine N-Oxide in a Biochemical Kinase Assay
Introduction: The Significance of ROCK in Cellular Signaling and Drug Discovery
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that function as downstream effectors of the small GTPase, RhoA.[1][2] The RhoA/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal organization, cell adhesion, motility, and smooth muscle contraction.[1][3] This pathway's primary mechanism involves the phosphorylation of various substrates. A key event is the phosphorylation and subsequent inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1), a component of Myosin Light Chain Phosphatase (MLCP).[2][4] This inhibition leads to a net increase in the phosphorylation of the Myosin Light Chain (MLC), which promotes actin-myosin contractility.[3][5]
Given its central role, dysregulation of the ROCK pathway is implicated in numerous pathologies, including hypertension, cancer metastasis, and neurodegenerative diseases, making it a prominent target for therapeutic intervention.[5][6] Fasudil is a well-characterized ROCK inhibitor, approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[6][7] It functions by competing with ATP at the kinase's catalytic domain.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to quantify the inhibitory activity of compounds on ROCK kinase. We will use Fasudil Pyridine N-Oxide, a metabolite of Fasudil, as an exemplary tool compound to illustrate the principles and execution of a robust, non-radioactive, in vitro ROCK activity assay.
The ROCK Signaling Cascade and Mechanism of Inhibition
Cellular signals activate RhoA, which in turn binds to and activates ROCK. Activated ROCK then phosphorylates its downstream targets. The diagram below illustrates this core pathway and the inhibitory action of Fasudil. By blocking the ATP-binding pocket, Fasudil and its analogs prevent the transfer of a phosphate group to ROCK substrates like MYPT1, thereby inhibiting the entire downstream signaling cascade that leads to cellular contraction.
Caption: High-level workflow for a ROCK inhibitor screening assay.
Detailed Protocol: IC50 Determination for this compound
This protocol is designed to be a self-validating system by including essential controls. It is based on the principles of commercially available ROCK activity assay kits. [8]
Materials and Reagents
-
ROCK Activity Assay Kit (containing MYPT1-coated 96-well plate, active ROCK2 enzyme, ATP, primary anti-pMYPT1 antibody, HRP-conjugated secondary antibody, Wash Buffer, Assay Diluent, TMB substrate, and Stop Solution). [9]* this compound
-
Dimethyl Sulfoxide (DMSO)
-
Precision micropipettes and sterile tips
-
30°C incubator
-
Microplate spectrophotometer capable of reading absorbance at 450 nm
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor. A typical 10-point, 3-fold serial dilution is recommended to cover a wide concentration range for IC50 determination.
-
Start by creating a 100 µM intermediate dilution in Assay Diluent.
-
Perform 3-fold serial dilutions from this concentration down to ~5 nM in Assay Diluent.
-
Causality Note: The use of serial dilutions allows for the generation of a complete dose-response curve, which is essential for accurate IC50 calculation. [10]The final DMSO concentration in all wells must be kept constant and low (e.g., <1%) to avoid solvent effects.
-
-
Kinase Working Solution: Dilute the active ROCK2 enzyme to the recommended working concentration (e.g., 0.5 - 1 ng/µL) in cold Assay Diluent immediately before use. Keep on ice.
-
ATP Working Solution: Prepare the ATP solution according to the manufacturer's protocol, typically by diluting a concentrated stock into the Kinase Reaction Buffer.
-
Antibody Dilutions: Dilute the primary and secondary antibodies in Assay Diluent as specified by the kit manufacturer (e.g., 1:1000). [8]
Assay Procedure
-
Plate Setup:
-
Blank Wells (No Enzyme): Add 90 µL of Assay Diluent.
-
Positive Control Wells (Max Activity): Add 90 µL of Assay Diluent.
-
Inhibitor Wells: Add 90 µL of each this compound serial dilution.
-
Expertise Note: Run all conditions in duplicate or triplicate for statistical robustness.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted ROCK2 enzyme working solution to the Positive Control and Inhibitor wells.
-
Add 10 µL of Assay Diluent to the Blank wells.
-
-
Inhibitor Pre-incubation: Gently tap the plate to mix. Cover and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Kinase Reaction: Add 10 µL of the 10X Kinase Reaction Buffer (containing ATP) to all wells. [8]The final volume should be ~110 µL.
-
Kinase Incubation: Cover the plate and incubate at 30°C for 30 to 60 minutes with gentle agitation. [8]6. Washing: Empty the wells and wash 3 times with 250 µL of 1X Wash Buffer per well. [8]7. Primary Antibody Incubation: Add 100 µL of the diluted anti-phospho-MYPT1 (Thr696) antibody to all wells. Incubate for 1 hour at room temperature. [2]8. Washing: Repeat the wash step (Step 6).
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to all wells. Incubate for 1 hour at room temperature. [2]10. Final Wash: Repeat the wash step (Step 6).
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a blue color develops in the positive control wells.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
Raw Data Processing and Calculation of Percent Inhibition
-
Average Duplicates: Calculate the average absorbance for each condition.
-
Subtract Background: Subtract the average absorbance of the Blank (No Enzyme) wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_Positive_Control)) * 100
Sample Data and IC50 Curve Generation
The processed data can be summarized in a table as shown below.
| [this compound] (nM) | log[Inhibitor] (M) | Avg. Absorbance (450 nm) | Corrected Absorbance | % Inhibition |
| 0 (Positive Control) | - | 1.250 | 1.200 | 0.0 |
| 5 | -8.30 | 1.130 | 1.080 | 10.0 |
| 15 | -7.82 | 0.950 | 0.900 | 25.0 |
| 45 | -7.35 | 0.650 | 0.600 | 50.0 |
| 135 | -6.87 | 0.350 | 0.300 | 75.0 |
| 405 | -6.39 | 0.170 | 0.120 | 90.0 |
| 1215 | -5.92 | 0.110 | 0.060 | 95.0 |
| Blank (No Enzyme) | - | 0.050 | 0.000 | - |
To determine the IC50, plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression curve fit (specifically, a four-parameter logistic model) available in software like GraphPad Prism or similar analysis tools. [11]The IC50 is the concentration of the inhibitor at which the response is reduced by half. [12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Inactive enzyme or ATP. | Ensure proper storage and handling of enzyme and ATP. Avoid multiple freeze-thaw cycles. [8] |
| Incorrect antibody dilution. | Optimize antibody concentrations. | |
| Insufficient incubation time. | Increase incubation times for kinase reaction or antibody steps. | |
| High Background Signal | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Ensure thorough aspiration between washes. [8] |
| Non-specific antibody binding. | Increase the blocking agent concentration in the Assay Diluent if possible, or try a different antibody lot. | |
| Compound interference. | Run a "No Enzyme" control with the highest inhibitor concentration to check for direct interference with the detection system. [13] | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated precision pipettes. Ensure proper mixing without splashing. |
| Inconsistent incubation temperature. | Ensure the plate is incubated evenly. |
Conclusion
This application note provides a detailed, field-proven framework for measuring the activity of ROCK and the potency of its inhibitors, using this compound as a model compound. The described ELISA-based assay is a robust, sensitive, and high-throughput compatible method for screening and characterizing potential therapeutic agents targeting the Rho/ROCK pathway. By understanding the causality behind each step and incorporating proper controls, researchers can generate reliable and reproducible data crucial for advancing drug discovery programs.
References
-
Wikipedia. Fasudil. Wikipedia. [Link]
-
Ming-hong, G., & Ming-qiang, Z. (2010). A Method for Measuring Rho Kinase Activity in Tissues and Cells. In The Rho GTPases (pp. 135-144). Humana Press. [Link]
-
Patsnap Synapse. What is the mechanism of Fasudil Hydrochloride Hydrate?. Patsnap Synapse. [Link]
-
Shi, J., Wu, X., Sur-Erdem, I., Lu, Z., & Chen, J. (2013). Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK. Journal of Huazhong University of Science and Technology [Medical Sciences], 33(5), 723-727. [Link]
-
Feng, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1359335. [Link]
-
BPS Bioscience. ROCK2 Kinase Assay Kit. BPS Bioscience. [Link]
-
Gao, Y., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 17(11), 2416-2425. [Link]
-
Cell Biolabs, Inc. 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]
-
Cell Biolabs, Inc. Rho Kinase (ROCK) Activity Assay, 96-Well. Cell Biolabs, Inc. [Link]
-
Luo, W., & Uryu, H. (2013). Pathview: An R/Bioconductor package for pathway-based data integration and visualization. Bioinformatics, 29(14), 1832-1833. [Link]
-
Millipore. Rho-associated Kinase (ROCK) Activity Assay. Millipore. [Link]
-
Lin, C. W., et al. (2014). A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration With Low Incidence of Ocular Hyperemia. Investigative Ophthalmology & Visual Science, 55(13), 384-384. [Link]
-
Reddit. Tips for Pathway Schematic design?. Reddit. [Link]
-
DavidsonX. IC50 Determination. edX. [Link]
-
Wikipedia. IC50. Wikipedia. [Link]
-
Graphviz. Graphviz. Graphviz. [Link]
-
Creative Biolabs. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric. Creative Biolabs. [Link]
-
Prasanna, G., et al. (2010). Pharmaceutical Profile Of A Novel Rho Kinase (ROCK) Inhibitor ATS907 For Reduction Of IOP In Glaucoma. Investigative Ophthalmology & Visual Science, 51(13), 2969-2969. [Link]
-
DevTools daily. Graphviz Example: workflow. DevTools daily. [Link]
-
Stack Overflow. Drawing a signal-flow diagram as in SICP. Stack Overflow. [Link]
-
Chad's Blog. Building diagrams using graphviz. Chad's Blog. [Link]
-
Lledias, F., et al. (2021). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiology of Disease, 155, 105383. [Link]
-
Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. [Link]
-
Mind the Graph. Cell signaling pathways step-by-step and templates. Mind the Graph. [Link]
-
YouTube. DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). YouTube. [Link]
-
LornaJane. Drawing Flow Diagrams with GraphViz. LornaJane. [Link]
Sources
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 6. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasudil - Wikipedia [en.wikipedia.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. PathSpecific™ Human ROCK Activity Assay Kit, Colorimetric - Creative Biolabs [creative-biolabs.com]
- 10. courses.edx.org [courses.edx.org]
- 11. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Protocol & Application Notes: Quantitative Western Blot Analysis of p-MYPT1 (Thr696/Thr853) Following Treatment with the ROCK Inhibitor Fasudil
An Application Guide by Gemini Scientific
Audience: Researchers, scientists, and drug development professionals investigating cellular signaling pathways involving Rho-associated kinase (ROCK).
Purpose: This document provides a comprehensive, field-tested guide for the detection and quantification of changes in the phosphorylation status of Myosin Phosphatase Target Subunit 1 (MYPT1) after pharmacological inhibition of ROCK with Fasudil. The protocol emphasizes scientific integrity, causality behind experimental choices, and self-validating system controls.
Scientific Foundation: The Rho/ROCK/MYPT1 Signaling Axis
The Rho family of small GTPases are central regulators of the actin cytoskeleton, influencing cell contraction, adhesion, and motility.[1] A key effector downstream of RhoA is the Rho-associated coiled-coil containing protein kinase (ROCK).[2][3] ROCK, a serine/threonine kinase, plays a critical role in smooth muscle contraction and stress fiber formation.[1][2]
One of the primary substrates of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1), a regulatory subunit of Myosin Light Chain Phosphatase (MLCP).[1][4] In its active state, MLCP dephosphorylates the Myosin Light Chain (MLC), leading to muscle relaxation or reduced cell contractility. ROCK-mediated phosphorylation of MYPT1 at key inhibitory sites, primarily Threonine 696 (Thr696) and Threonine 853 (Thr853), inactivates MLCP.[4] This inhibition tips the balance towards MLC phosphorylation, resulting in increased actin-myosin contractility.[2][4]
Fasudil is a well-characterized, potent inhibitor of ROCK.[3][5] By binding to the ATP-catalytic site of ROCK, Fasudil prevents the phosphorylation of its downstream substrates, including MYPT1.[5] Consequently, treatment of cells with Fasudil is expected to decrease the levels of phosphorylated MYPT1 (p-MYPT1), leading to increased MLCP activity and a reduction in cellular contractility.[6][7] This application note details the Western blot protocol to reliably measure this specific pharmacological effect.
Figure 1: The Rho-ROCK-MYPT1 signaling pathway and the mechanism of Fasudil action.
Experimental Design: A Self-Validating System
To ensure the trustworthiness and accuracy of results, the experimental design must incorporate a comprehensive set of controls. The change in p-MYPT1 should be normalized against both total MYPT1 and a loading control.
| Control Type | Purpose | Rationale |
| Vehicle Control | Establishes the baseline level of p-MYPT1. | Cells are treated with the same solvent used to dissolve Fasudil (e.g., DMSO, water) to control for any effects of the vehicle itself. |
| Fasudil Treatment | The primary experimental condition. | A dose-response (e.g., 1, 5, 10, 20 µM) and time-course (e.g., 15, 30, 60, 120 min) experiment is crucial to identify the optimal treatment conditions.[8] |
| Total MYPT1 | Normalization for p-MYPT1 signal. | Probing for total MYPT1 ensures that any observed decrease in the p-MYPT1 signal is due to a change in phosphorylation status, not a change in the total amount of MYPT1 protein.[9] |
| Loading Control | Normalization for protein loading. | Probing for a stable, highly expressed housekeeping protein (e.g., GAPDH, β-Actin, α-Tubulin) confirms that an equal amount of total protein was loaded in each lane. |
Detailed Protocol for Western Blot Analysis of p-MYPT1
This protocol is optimized for detecting phosphorylated proteins. The key to success is the preservation of phosphate groups during sample preparation and minimizing non-specific antibody binding.[10]
Step 1: Cell Lysis and Protein Extraction
-
Rationale: Upon cell lysis, endogenous phosphatases and proteases are released, which can rapidly dephosphorylate and degrade target proteins.[11] To prevent this, lysis must be performed quickly, on ice, using a buffer fortified with freshly added inhibitors.[12][13][14]
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C.
-
Cell Treatment: Culture cells to desired confluency (typically 70-80%) and treat with Fasudil or vehicle for the predetermined time and concentration.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold Lysis Buffer directly to the plate. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[13]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collection: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. Store at -80°C or proceed immediately.
Recommended Lysis Buffer Formulation:
-
Buffer Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or 0.5% Triton X-100, 1 mM EDTA.[15][16]
-
Inhibitors (Add Fresh Before Use):
-
Protease Inhibitor Cocktail: 1X final concentration (e.g., cOmplete™, MilliporeSigma).
-
Phosphatase Inhibitor Cocktail: 1X final concentration. A robust cocktail should contain inhibitors for both serine/threonine and tyrosine phosphatases.[17][18] Key components include sodium fluoride, sodium orthovanadate, β-glycerophosphate, and sodium pyrophosphate.[13][18]
-
Step 2: Protein Quantification
-
Rationale: Equal protein loading across all lanes is essential for accurate quantitative comparison.
-
Use a standard protein assay (e.g., BCA or Bradford) to determine the protein concentration of each lysate.
-
Calculate the volume of lysate required to load 20-40 µg of total protein per lane.
-
Prepare aliquots by mixing the calculated lysate volume with 4X or 6X Laemmli sample buffer. The sample buffer helps to further inactivate phosphatases.[9][11]
-
Denature samples by heating at 95-100°C for 5-10 minutes.
Step 3: SDS-PAGE
-
Rationale: Polyacrylamide gel electrophoresis separates proteins based on their molecular weight. MYPT1 has a molecular weight of approximately 130-140 kDa.[19]
-
Load 20-40 µg of denatured protein lysate into the wells of an 8% Tris-Glycine polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Step 4: Protein Transfer
-
Rationale: Proteins are transferred from the gel to a solid-phase membrane for antibody probing.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Note: Pre-wet the PVDF membrane in methanol for ~30 seconds before assembling the transfer stack.
Step 5: Membrane Blocking
-
Rationale: Blocking prevents the non-specific binding of antibodies to the membrane surface, reducing background noise. For phospho-proteins, using Bovine Serum Albumin (BSA) is critical.
-
CRITICAL STEP: Do not use non-fat dry milk for blocking. Milk contains high levels of the phosphoprotein casein, which will be detected by the phospho-specific antibody and cause high background.[9][11][14]
-
Block the membrane in 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10] Note: Using Tris-based buffers (TBST) instead of phosphate-based buffers (PBST) is recommended to avoid interference with the phospho-epitope detection.[8]
Step 6: Antibody Incubation
-
Rationale: Specific primary antibodies bind to the target protein (p-MYPT1), and a conjugated secondary antibody binds to the primary antibody to enable detection.
-
Primary Antibody: Incubate the membrane with the anti-p-MYPT1 antibody (e.g., targeting Thr696 or Thr853) diluted in 5% BSA/TBST. A typical starting dilution is 1:1000. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST (a 1:2000 to 1:10,000 dilution is common) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Step 7: Signal Detection & Analysis
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. For low-abundance phosphoproteins, a high-sensitivity substrate is recommended.[8][9] Incubate the membrane with the ECL reagent and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To probe for Total MYPT1 and the loading control, the membrane can be stripped using a mild stripping buffer and then re-blocked and re-probed following the steps above.
-
Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for p-MYPT1, Total MYPT1, and the loading control (e.g., GAPDH) for each lane. Calculate the normalized p-MYPT1 level using the formula:
-
Normalized Signal = (p-MYPT1 Intensity / Total MYPT1 Intensity)
-
Figure 2: Step-by-step workflow for the quantitative Western blot analysis of p-MYPT1.
Materials & Reagents
| Reagent/Material | Recommended Source/Example |
| Primary Antibodies | Anti-Phospho-MYPT1 (Thr696) [e.g., Cell Signaling #5163][19][20], Anti-Phospho-MYPT1 (Thr853) [e.g., Thermo #PA5-40248][21], Anti-Total MYPT1 [e.g., Santa Cruz #sc-377531][22], Anti-GAPDH |
| Secondary Antibody | HRP-conjugated Anti-Rabbit IgG or Anti-Mouse IgG |
| ROCK Inhibitor | Fasudil Pyridine N-Oxide |
| Lysis Buffer Reagents | Tris-HCl, NaCl, NP-40, EDTA |
| Inhibitor Cocktails | Protease Inhibitor Cocktail [e.g., Roche], Phosphatase Inhibitor Cocktail [e.g., CST #5870][18] |
| Blocking Agent | Bovine Serum Albumin (BSA), Fraction V, Protease-Free |
| Membrane | Immobilon-P PVDF Membrane (0.45 µm) |
| Detection Reagent | High-sensitivity ECL Substrate (e.g., Advansta WesternBright Sirius) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Blocking with milk instead of BSA.[9] - Insufficient washing. - Antibody concentration too high. | - Always use 5% BSA in TBST for blocking and antibody dilutions. - Increase wash duration and/or number of washes. - Titrate primary and secondary antibody concentrations. |
| No or Weak Signal | - Phosphatase activity during lysis.[10] - Low abundance of p-MYPT1. - Inefficient antibody binding. - Insufficient Fasudil treatment effect. | - Ensure phosphatase inhibitors are fresh and added to lysis buffer immediately before use. Keep samples on ice at all times.[8][12] - Load more protein (up to 50 µg). Use a high-sensitivity ECL substrate.[9] - Optimize primary antibody concentration and incubation time (overnight at 4°C is recommended). - Confirm Fasudil activity with a dose-response experiment. |
| Multiple Non-specific Bands | - Primary antibody is not specific. - Protein degradation. | - Check antibody datasheet for validation data. Run a peptide blocking experiment if possible.[20] - Ensure protease inhibitors are always used and samples are kept cold. |
| Inconsistent Results | - Unequal protein loading or transfer. - Variation in incubation/wash times. | - Perform accurate protein quantification. Stain the membrane with Ponceau S after transfer to visualize total protein. - Standardize all steps of the protocol for consistency between experiments. Always normalize to Total MYPT1 and a loading control. |
References
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
8 Tips for Detecting Phosphorylated Proteins by Western Blot. Advansta Inc. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Riento, K., & Ridley, A. J. (2003). Nature Reviews Molecular Cell Biology. [Link]
-
Rho kinase as a therapeutic target in cardiovascular disease. Loirand, G., Guérin, P., & Pacaud, P. (2006). Expert Opinion on Therapeutic Targets. [Link]
-
Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Lo, C. M., & Chen, C. H. (2022). Genes. [Link]
-
Mypt1 inhibits the Rho-Rock-Myosin pathway. ResearchGate. [Link]
-
Phospho-MYPT1 (Thr696) Antibody 5163S. Biocompare. [Link]
-
Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase. International Journal of Molecular Sciences. (2022). [Link]
-
What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate. [Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins? ResearchGate. [Link]
-
Tips and tricks: Phospho Western Blots. Thermo Fisher Scientific (YouTube). [Link]
-
Anti-Phospho-MBS (MYPT1) (Thr696) mAb. MBL International. [Link]
-
Fasudil. Wikipedia. [Link]
-
Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Journal of the American Society for Experimental NeuroTherapeutics. (2025). [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. (2024). [Link]
-
Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson's disease. American Journal of Translational Research. (2017). [Link]
-
What is the mechanism of Fasudil Hydrochloride Hydrate? Patsnap Synapse. [Link]
-
Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway. Biomedicine & Pharmacotherapy. (2014). [Link]
-
Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Neuropharmacology. (2021). [Link]
-
Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson's disease. ResearchGate. [Link]
-
Fasudil reduces β-amyloid levels and neuronal apoptosis in APP/PS1 transgenic mice via inhibition of the Nogo-A/NgR/RhoA signaling axis. Journal of Integrative Neuroscience. (2020). [Link]
Sources
- 1. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fasudil - Wikipedia [en.wikipedia.org]
- 4. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 6. Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. inventbiotech.com [inventbiotech.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 14. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 19. biocompare.com [biocompare.com]
- 20. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-MYPT1 (Thr853) Polyclonal Antibody (PA5-40248) [thermofisher.com]
- 22. scbt.com [scbt.com]
Application Notes and Protocols for Fasudil in Animal Models of Neurodegeneration
Introduction: Targeting the Rho-Kinase Pathway for Neuroprotection
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a significant and growing global health challenge. A common thread in the pathophysiology of these diverse conditions is the dysregulation of intracellular signaling pathways that govern neuronal survival, inflammation, and structural plasticity. One such critical pathway is the RhoA/Rho-kinase (ROCK) signaling cascade.[1] Over-activation of this pathway is implicated in a range of detrimental processes in the central nervous system, such as neuronal apoptosis, microglial activation, inhibition of axonal regeneration, and disruption of the blood-brain barrier.[1][2]
Fasudil, a potent and clinically approved ROCK inhibitor, has emerged as a promising therapeutic candidate for neurodegenerative disorders.[3][4][5] It has been used for many years in Japan and China to treat cerebral vasospasm following subarachnoid hemorrhage.[6] Its neuroprotective effects have been demonstrated in a variety of preclinical animal models.[4][5][7] Fasudil exerts its therapeutic effects primarily through the inhibition of ROCK, which leads to a cascade of beneficial downstream effects including the promotion of neuronal survival, suppression of neuroinflammation, and enhancement of axonal growth.[1][3] Furthermore, some studies suggest that Fasudil may also directly interfere with the aggregation of pathological proteins like α-synuclein.[3]
Upon administration, Fasudil is rapidly metabolized, with hydroxyfasudil being a major active metabolite that also contributes to the inhibition of ROCK.[8][9][10] While the term "Fasudil Pyridine N-Oxide" was specified, the vast body of preclinical neurodegeneration research focuses on the parent compound, Fasudil, and its primary active metabolite, hydroxyfasudil. This guide will, therefore, concentrate on the application of Fasudil in animal models of neurodegeneration, providing a comprehensive overview of its mechanism of action and detailed protocols for its in vivo evaluation.
Mechanism of Action: The RhoA/ROCK Signaling Pathway in Neurodegeneration
The RhoA/ROCK pathway is a key regulator of actin cytoskeleton dynamics and is involved in various cellular processes. In the context of neurodegeneration, its over-activation contributes to pathology through several mechanisms:
-
Neuronal Apoptosis: ROCK activation can lead to the activation of pro-apoptotic signaling cascades.[1]
-
Inhibition of Axonal Regeneration: ROCK signaling plays a crucial role in growth cone collapse, thereby hindering the repair of damaged neurons.
-
Neuroinflammation: The pathway is involved in the activation of microglia, the resident immune cells of the brain, which can release pro-inflammatory cytokines.[7]
-
Blood-Brain Barrier Disruption: ROCK activity can compromise the integrity of the blood-brain barrier, leading to the infiltration of peripheral immune cells and exacerbating neuroinflammation.[2]
Fasudil, by inhibiting ROCK, effectively counteracts these detrimental processes, promoting a neuroprotective environment.
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway in neurodegeneration and the inhibitory action of Fasudil.
Experimental Protocols for In Vivo Evaluation of Fasudil
The following protocols provide a framework for investigating the efficacy of Fasudil in common animal models of neurodegenerative diseases.
I. Animal Models and Fasudil Administration
Successful in vivo studies hinge on the appropriate selection of animal models and a well-defined drug administration protocol.
| Neurodegenerative Disease | Common Animal Models | Key Pathological Features |
| Alzheimer's Disease | APP/PS1 transgenic mice, 5xFAD transgenic mice | Amyloid-β (Aβ) plaques, tau pathology, cognitive deficits |
| Parkinson's Disease | MPTP-induced mouse model, 6-OHDA-induced rat model, α-synuclein transgenic mice | Dopaminergic neuron loss, motor impairments, α-synuclein aggregation |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) in mice or rats | Cerebral infarction, neurological deficits, inflammation |
Fasudil hydrochloride can be dissolved in sterile saline (0.9% NaCl) for in vivo administration. The solution should be freshly prepared before each use.
| Administration Route | Recommended Dosage Range | Frequency | Notes |
| Oral Gavage (p.o.) | 10-100 mg/kg | Once daily | Ensure proper technique to avoid esophageal or gastric injury.[11][12][13][14][15] |
| Intraperitoneal Injection (i.p.) | 10-30 mg/kg | Once or twice daily | A common and effective route for systemic administration.[16] |
| In Drinking Water | 30-100 mg/kg/day | Ad libitum | A less stressful method for long-term studies, but intake can vary between animals. |
Experimental Workflow Diagram
Caption: A generalized experimental workflow for evaluating Fasudil in animal models of neurodegeneration.
II. Protocol for Oral Gavage in Mice
Objective: To administer a precise dose of Fasudil orally to mice.
Materials:
-
Fasudil hydrochloride
-
Sterile 0.9% saline
-
Animal balance
-
Flexible or rigid gavage needles (18-20 gauge for adult mice)[12][14]
-
1 mL syringes
Procedure:
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.[11][12]
-
Gently insert the tip of the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[12]
-
The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing.[13]
-
III. Behavioral Testing Protocols
Behavioral assessments are crucial for evaluating the functional outcomes of Fasudil treatment.
Objective: To assess spatial learning and memory.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are trained to find a hidden platform in a circular pool of opaque water.
-
Four trials are conducted per day, with the mouse starting from a different quadrant each time.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last training day):
-
The platform is removed, and the mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Objective: To assess motor coordination and balance.
Procedure:
-
Training Phase (2-3 days):
-
Acclimate the mice to the rotarod apparatus at a constant low speed.
-
-
Testing Phase:
-
Place the mice on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
IV. Post-Mortem Tissue Analysis Protocols
Objective: To visualize and quantify Aβ plaque deposition.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Vibratome or cryostat
-
Primary antibody (e.g., anti-Aβ 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections.
-
-
Staining:
-
Incubate free-floating sections in a solution containing the primary anti-Aβ antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Amplify the signal using the ABC reagent.
-
Visualize the plaques by developing with DAB.
-
-
Quantification:
-
Capture images of the cortex and hippocampus.
-
Use image analysis software to quantify the Aβ plaque load (percentage of area occupied by plaques).
-
Objective: To quantify the levels of hyperphosphorylated tau.
Materials:
-
Brain tissue homogenization buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-tau AT8, anti-total tau)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in lysis buffer on ice.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-p-tau antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total tau levels.
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is essential to determine the significance of Fasudil's effects.
Example Data Table:
| Treatment Group | Morris Water Maze (Time in Target Quadrant, s) | Rotarod (Latency to Fall, s) | Aβ Plaque Load (%, Cortex) | p-tau/total tau ratio |
| Vehicle | 15 ± 2.1 | 85 ± 10.2 | 12.5 ± 1.8 | 1.5 ± 0.2 |
| Fasudil (10 mg/kg) | 25 ± 3.5 | 120 ± 12.5 | 8.2 ± 1.1 | 1.0 ± 0.1 |
| Fasudil (30 mg/kg) | 35 ± 4.2 | 155 ± 15.1 | 5.1 ± 0.8 | 0.7 ± 0.1 |
| *p < 0.05, *p < 0.01 compared to vehicle group. |
Conclusion
Fasudil represents a promising therapeutic strategy for a range of neurodegenerative diseases due to its well-characterized mechanism of action as a ROCK inhibitor. The protocols outlined in this guide provide a robust framework for researchers to investigate the neuroprotective effects of Fasudil in relevant animal models. By carefully selecting animal models, optimizing drug administration, and employing a battery of behavioral and histopathological analyses, the therapeutic potential of Fasudil can be thoroughly evaluated, paving the way for its potential clinical application in these devastating disorders.
References
-
Fasudil. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Koumura, A., Hamanaka, J., Kawasaki, K., & Hara, H. (2011). Pharmacokinetic parameters for fasudil and hydroxyfasudil in mice after an intraperitoneal administration of fasudil. Journal of Pharmacological Sciences, 116(4), 369-372.
- Li, Y., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1083.
- Hinderling, P. H., et al. (2007). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. The Journal of Clinical Pharmacology, 47(6), 725-732.
- Zhang, Y., et al. (2010). Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 136-141.
- Killick, R., et al. (2022).
- Killick, R., et al. (2023). Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. International Journal of Molecular Sciences, 24(13), 11219.
- Li, N., et al. (2023). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 14, 1189196.
- Song, Y., et al. (2013). Rho kinase inhibitor fasudil protects against β-amyloid-induced hippocampal neurodegeneration in rats. CNS Neuroscience & Therapeutics, 19(11), 875-883.
- Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. (2018). In Neuromethods (Vol. 131). Humana Press.
- Martín-Cámara, O., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurotherapeutics, 22(1-2), e00544.
-
Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate? Retrieved from [Link]
- Boyle, K. A., et al. (2011). Characterization of Fasudil in preclinical models of pain. The Journal of Pain, 12(4), 484-494.
- Satoh, S., et al. (2007). Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons. Brain Research, 1154, 215-224.
- Wang, Y., et al. (2020). Metabolomics study of fasudil on cisplatin-induced kidney injury. Frontiers in Pharmacology, 11, 579.
- El-Sayed, N., et al. (2018). Fabrication of fasudil hydrochloride modified graphene oxide biocomposites and its defensive effect acute renal injury in septicopyemia rats. International Journal of Pharmaceutics, 552(1-2), 33-43.
- Damani, L. A., & Crooks, P. A. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57.
- Li, Y., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1083.
- Yan, T., et al. (2021). Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice.
- Kim, H. J., et al. (2017). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Neuroscience Letters, 647, 111-117.
- Tatenhorst, L., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS Drugs, 38(2), 169-178.
- Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. (n.d.). JoVE.
-
Charles River Laboratories. (n.d.). Rodent Behavior Testing. Retrieved from [Link]
- Walker, L. C., et al. (2017). Tau Phosphorylation and Aggregation in the Developing Human Brain.
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
- Aiyer, A., et al. (2022). Effects of fasudil on blood–brain barrier integrity. Fluids and Barriers of the CNS, 19(1), 36.
- Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease. (2020). Methods in Molecular Biology, 2140, 23-34.
- Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue. (2008). Methods in Molecular Biology, 449, 329-340.
- Killick, R., et al. (2023). Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. International Journal of Molecular Sciences, 24(13), 11219.
-
University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
- Immunohistochemistry (IHC) Staining Mouse Brain Sections. (2024). Protocols.io.
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
- Li, N., et al. (2023). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 14, 1189196.
- Killick, R., et al. (2023). Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil. International Journal of Molecular Sciences, 24(13), 11219.
- Scholtzova, H., et al. (2014). Amyloid β and Tau Alzheimer's disease related pathology is reduced by Toll-like receptor 9 stimulation.
- Takata, H., et al. (2013). Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. British Journal of Pharmacology, 170(3), 543-555.
- Iqbal, K., et al. (2018). Relevance of Phosphorylation and Truncation of Tau to the Etiopathogenesis of Alzheimer's Disease. Frontiers in Molecular Neuroscience, 11, 24.
-
Fasudil. (n.d.). In PubChem. Retrieved January 16, 2026, from [Link]
Sources
- 1. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. Neurodegenerative disease associated pathways in brain of the triple transgenic Alzheimer’s model are reversed in vivo following two weeks peripheral administration of fasudil | bioRxiv [biorxiv.org]
- 4. Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer’s Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho kinase inhibitor fasudil protects against β-amyloid-induced hippocampal neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fabrication of fasudil hydrochloride modified graphene oxide biocomposites and its defensive effect acute renal injury in septicopyemia rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurodegenerative Disease Associated Pathways in the Brains of Triple Transgenic Alzheimer's Model Mice Are Reversed Following Two Weeks of Peripheral Administration of Fasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Fasudil in preclinical models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fasudil Pyridine N-Oxide in cancer cell migration assays
An in-depth guide for researchers, scientists, and drug development professionals on the application of Fasudil in cancer cell migration assays.
Introduction: Targeting Cancer Cell Motility with Fasudil
Metastasis, the process by which cancer cells spread from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is cancer cell migration, a complex process involving dynamic remodeling of the cell's cytoskeleton. The Rho family of small GTPases and their downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), are central regulators of these cytoskeletal changes.[1][2] The Rho/ROCK signaling pathway is frequently over-activated in various cancers, contributing to increased cell motility, invasion, and metastasis, making it an attractive target for therapeutic intervention.[2][3][4]
Fasudil is a well-characterized and clinically approved inhibitor of ROCK.[5][6] It has been shown to effectively suppress cancer cell migration and invasion in a variety of cancer models, including lung, breast, and laryngeal cancers.[1][7][8] This document serves as a comprehensive guide to utilizing Fasudil as a tool to investigate and inhibit cancer cell migration in vitro.
A note on nomenclature: Fasudil's chemical structure contains an isoquinoline group, which includes a pyridine ring. While N-oxidation of pyridine-containing compounds can occur during metabolism, the active compound used in the vast majority of research and discussed herein is Fasudil. This guide focuses on the application of the parent compound, Fasudil, in cell migration assays.
Mechanism of Action: How Fasudil Inhibits Cell Migration
Fasudil is a potent inhibitor of both ROCK1 and ROCK2.[4][9] The Rho/ROCK pathway plays a pivotal role in regulating the actin-myosin cytoskeleton, which is essential for cell contraction and movement.
The key steps in this pathway are:
-
Activation of RhoA: Extracellular signals activate the small GTPase RhoA.
-
ROCK Activation: Activated RhoA binds to and activates ROCK.
-
Downstream Phosphorylation: ROCK then phosphorylates several downstream targets, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1).
-
Phosphorylation of MLC promotes the interaction of myosin with actin filaments, leading to increased actomyosin contractility, stress fiber formation, and focal adhesion maturation.
-
Phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing the levels of phosphorylated MLC.
-
-
Cell Migration: The resulting increase in cellular contractility and cytoskeletal tension drives cell migration.
Fasudil exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ROCK. This prevents the phosphorylation of ROCK's downstream targets, leading to a reduction in actomyosin contractility, disassembly of stress fibers, and ultimately, the inhibition of cell migration.[10]
Caption: The Rho/ROCK signaling pathway and inhibition by Fasudil.
Preliminary Considerations Before Starting Your Assay
Fasudil Preparation and Storage
Proper handling of Fasudil is crucial for reproducible results.
| Parameter | Recommendation |
| Form | Typically supplied as a dihydrochloride salt, which is a crystalline solid.[11] |
| Storage | Store the solid compound at -20°C, protected from light and moisture.[11] |
| Solubility | Soluble in aqueous solutions like PBS (up to 13 mM) and in DMSO (up to 5.5 mM).[11] |
| Stock Solution | Prepare a concentrated stock solution (e.g., 5-10 mM) in sterile PBS or DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11] |
| Working Solution | Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Be aware that the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[11] |
Determining the Optimal Concentration: Cytotoxicity Assay
Before assessing the effect of Fasudil on cell migration, it is essential to determine its cytotoxic profile for your specific cancer cell line. The goal is to find a concentration that inhibits migration without causing significant cell death, which could confound the results. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method for this purpose.[7][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cancer cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Fasudil Treatment: After 24 hours, replace the medium with fresh medium containing a range of Fasudil concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., PBS or DMSO at the highest volume used for Fasudil).
-
Incubation: Incubate the plate for a duration that matches your planned migration assay (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at a wavelength of 545-570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations of Fasudil that show minimal cytotoxicity (e.g., >90% cell viability) for your migration assays.
Protocols for Cancer Cell Migration Assays
Here we provide detailed protocols for three widely used cell migration assays.
Wound Healing (Scratch) Assay
This method is straightforward for studying collective cell migration in a two-dimensional context.[13][14]
Caption: Workflow for the Wound Healing (Scratch) Assay.
Protocol:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[15]
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[15]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.[16]
-
Treatment: Replace the PBS with fresh, low-serum medium (to minimize cell proliferation) containing the desired concentration of Fasudil or a vehicle control.
-
Imaging: Immediately capture images of the scratch at multiple predefined locations for each well using a phase-contrast microscope (this is your T=0 time point).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the wound in the control group has nearly closed.[15]
-
Data Analysis: Measure the width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between Fasudil-treated and control groups.
Transwell Migration (Boyden Chamber) Assay
This assay is used to quantify the chemotactic migration of cells towards a chemoattractant through a porous membrane.[17][18]
Caption: Workflow for the Transwell Migration Assay.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10^6 cells/mL.[19] Add the desired concentration of Fasudil or vehicle control to the cell suspension.
-
Assay Setup: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C for a period determined by the migratory capacity of your cells (typically 4-24 hours).
-
Removing Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[20][21]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative like 70% ethanol or 4% paraformaldehyde.[19] Stain the cells with a solution such as 0.1% crystal violet.
-
Imaging and Quantification: After washing and drying, image the underside of the membrane. Count the number of stained, migrated cells in several random fields of view. Compare the number of migrated cells between Fasudil-treated and control groups.
Single-Cell Tracking Assay
This powerful technique uses time-lapse microscopy to analyze the movement of individual cells, providing detailed quantitative data on migration parameters.[22][23]
Caption: Workflow for the Single-Cell Tracking Assay.
Protocol:
-
Cell Seeding: Seed cells at a low density in a glass-bottom dish suitable for live-cell imaging. This ensures that individual cells can be tracked without overlapping.
-
Adhesion: Allow the cells to attach for several hours (e.g., 4-24 hours).[22]
-
Treatment: Replace the medium with fresh medium containing the desired concentration of Fasudil or a vehicle control.
-
Live-Cell Imaging: Place the dish on the stage of a microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire phase-contrast or fluorescence images at regular intervals (e.g., every 5-15 minutes) over a long period (e.g., 12-24 hours).[23]
-
Cell Tracking: Use automated cell tracking software (e.g., ImageJ with the Manual Tracking plugin, or more advanced software like CellTracker) to track the position of individual cells in each frame of the time-lapse series.[24]
-
Data Analysis: The tracking software will generate data on the trajectory of each cell. From this, you can calculate various parameters:
-
Velocity: The speed of cell movement.
-
Total Distance: The total path length traveled by a cell.
-
Displacement: The straight-line distance between the start and end points.
-
Directionality: A measure of the persistence of migration in one direction.
-
Plot the cell tracks (e.g., using a rose plot) to visualize migration patterns. Compare these quantitative parameters between Fasudil-treated and control groups.
-
Summary and Conclusion
Fasudil is an invaluable pharmacological tool for probing the role of the Rho/ROCK signaling pathway in cancer cell migration. By effectively inhibiting ROCK, Fasudil allows researchers to dissect the molecular machinery driving cell motility. The protocols outlined in this guide—the wound healing assay, the transwell migration assay, and single-cell tracking—provide a multi-faceted approach to characterizing the inhibitory effects of Fasudil on both collective and individual cell migration. When planning experiments, it is crucial to first establish a non-toxic working concentration for the specific cell line under investigation. Careful execution of these assays will yield robust and quantifiable data, furthering our understanding of cancer metastasis and aiding in the development of novel anti-migratory therapeutics.
References
-
The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Han, Y., Biroc, S. L., Li, W. W., Xuan, J. A., Pagila, R., Ohashi, Y., Okada, T., Kamata, Y., & Dinter, H. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. Molecular Cancer Therapeutics, 5(8), 2041–2049. [Link]
-
Chen, Y., Zhu, G., Liu, Y., Wang, Y., He, L., Chen, L., Yuan, Y., & Liu, X. (2022). Mechano-inhibition of endocytosis sensitizes cancer cells to Fas-induced Apoptosis. Nature Communications, 13(1), 5437. [Link]
-
Jiang, T., Zhuang, J., Duan, H., & Luo, Y. (2013). Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549. Cancer Biotherapy & Radiopharmaceuticals, 28(10), 733–738. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., & Liu, Y. (2022). ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. International Immunopharmacology, 107, 108668. [Link]
-
HoloMonitor® Single Cell Tracking Assay Protocol. (n.d.). Phase Holographic Imaging. Retrieved January 16, 2026, from [Link]
-
Vigneron, P., Mbeunkui, F., Liénart, S., Ganeff, C., Loret, N., Dequiedt, F., Van den Eynde, B., & Colau, D. (2013). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Expert Reviews in Molecular Medicine, 15, e6. [Link]
-
Anuszewska, E. L., & Koziorowska, J. H. (1995). Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines. Toxicology in Vitro, 9(2), 91–94. [Link]
-
Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. (2023, November 30). Protocols.io. Retrieved January 16, 2026, from [Link]
-
Liu, M., He, J., Zhang, Y., & Zheng, Y. (2018). Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells. Cancer Management and Research, 10, 5519–5526. [Link]
-
Lee, J. S., & Kim, T. Y. (2021). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 22(23), 12822. [Link]
-
Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Oxidation of pyridine to pyridine-N-oxide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Jonkman, J. E., Cathcart, J. A., Xu, F., Bartolini, M. E., Amon, J. E., Stevens, K. M., & Belcastro, M. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440–451. [Link]
-
Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
-
Liu, J., Ma, J., Liu, Y., Xia, J., Zhang, X., & Wang, W. (2020). A live-imaging protocol for tracking receptor dynamics in single cells. STAR Protocols, 1(3), 100201. [Link]
-
Inhibition of Rho Kinase (ROCK) With Fasudil as Disease-modifying Treatment for ALS. (n.d.). ClinicalTrials.gov. Retrieved January 16, 2026, from [Link]
-
Scratch Wound Healing Assay. (n.d.). Bio-protocol. Retrieved January 16, 2026, from [Link]
-
Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In Vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (88), 51046. [Link]
-
Pankova, D., Chen, Y., Ter-Avetisyan, G., & Butz, S. (2016). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget, 7(28), 44341–44354. [Link]
-
Tönges, L., Ostendorf, A., Lambardi, A., & Lingor, P. (2013). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cells International, 2013, 709135. [Link]
-
Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. (2020). PubMed. Retrieved January 16, 2026, from [Link]
-
Pyridine N-Oxide. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fasudil attenuates 6-OHDA cytotoxicity in PC12 cells through inhibition of JAK/STAT and apoptosis pathways. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
CellTracker: an automated toolbox for single-cell segmentation and tracking of time-lapse microscopy images. (2022). Oxford Academic. Retrieved January 16, 2026, from [Link]
-
Falk, S., Bugeon, S., Ninkovic, J., & Götz, M. (2017). Live Imaging Followed by Single Cell Tracking to Monitor Cell Biology and the Lineage Progression of Multiple Neural Populations. Journal of Visualized Experiments, (130), 56494. [Link]
-
Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay. (2023). Oriental Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Overview of the wound healing assay preparation protocols. (A)... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Inhibition of Rho-Associated Kinase Signaling Prevents Breast Cancer Metastasis to Human Bone. (2009). AACR Journals. Retrieved January 16, 2026, from [Link]
-
Scratch Assay protocol. (n.d.). Retrieved January 16, 2026, from [Link]
-
Live single-cell imaging. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Pyridine N-Oxides. (n.d.). Baran Lab. Retrieved January 16, 2026, from [Link]
-
Transwell Migration Assay Stack Lab Protocol 1. Prepare the cells. (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
(PDF) Cytotoxicity Assay of Plant-Mediated Synthesized Iron Oxide Nanoparticles using Juglans Regia Green Husk Extract. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides. (n.d.). arkat usa. Retrieved January 16, 2026, from [Link]
Sources
- 1. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential [mdpi.com]
- 4. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasudil inhibits proliferation and migration of Hep-2 laryngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Rho kinase inhibitor fasudil inhibits the migratory behaviour of 95-D lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. Transwell Migration Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. stackscientific.nd.edu [stackscientific.nd.edu]
- 22. phiab.com [phiab.com]
- 23. Live single-cell imaging - Wikipedia [en.wikipedia.org]
- 24. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Smooth Muscle Contraction with Fasudil, a Rho-Kinase Inhibitor
A Note on the Investigated Compound: This document focuses on the application of Fasudil and its primary active metabolite, Hydroxyfasudil, for the study of smooth muscle contraction. While "Fasudil Pyridine N-Oxide" is a recognized chemical derivative of Fasudil, there is a limited body of publicly available research on its specific biological activity and protocols for its use in this context. The vast majority of scientific literature on Rho-kinase (ROCK) inhibition in smooth muscle physiology utilizes Fasudil and Hydroxyfasudil. Therefore, this guide provides detailed methodologies and scientific rationale based on these well-characterized and widely used compounds.
Introduction: The Central Role of Rho-Kinase in Smooth Muscle Contraction
Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the vasculature, airways, gastrointestinal tract, and urogenital system. Dysregulation of smooth muscle contractility is implicated in a range of pathologies such as hypertension, asthma, and erectile dysfunction. The contractile state of smooth muscle is primarily governed by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20).[1] This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).[2][3]
While an increase in intracellular calcium ([Ca²⁺]i) is a primary trigger for MLCK activation and subsequent contraction, a crucial mechanism for sustaining contraction involves the sensitization of the contractile apparatus to Ca²⁺. This Ca²⁺ sensitization is principally mediated by the RhoA/Rho-kinase (ROCK) signaling pathway.[2][4] Upon stimulation by various agonists (e.g., neurotransmitters, hormones), the small GTPase RhoA is activated and, in its GTP-bound state, activates ROCK.[3][4] ROCK, in turn, phosphorylates the myosin-binding subunit of MLCP (MYPT1), leading to the inhibition of MLCP activity.[2][3] This inhibition results in a net increase in MLC20 phosphorylation at any given [Ca²⁺]i, leading to enhanced and sustained smooth muscle contraction.[2][5]
Fasudil and Hydroxyfasudil: Potent Tools for Interrogating the RhoA/ROCK Pathway
Fasudil is a potent and well-characterized inhibitor of ROCK.[5] In vivo, Fasudil is rapidly metabolized to its more active and specific metabolite, Hydroxyfasudil. Both compounds act as competitive inhibitors at the ATP-binding site of ROCK, thereby preventing the phosphorylation of its downstream targets, most notably MLCP.[5][6] By inhibiting ROCK, Fasudil and Hydroxyfasudil effectively reduce the Ca²⁺ sensitization of the contractile machinery, leading to smooth muscle relaxation.[6] This makes them invaluable research tools for elucidating the role of the RhoA/ROCK pathway in various physiological and pathophysiological models of smooth muscle contraction.
Mechanism of Action of Fasudil in Smooth Muscle
The signaling cascade leading to smooth muscle contraction and the point of intervention by Fasudil are illustrated in the diagram below.
Caption: RhoA/ROCK signaling pathway in smooth muscle Ca²⁺ sensitization and its inhibition by Fasudil.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of Fasudil and Hydroxyfasudil on smooth muscle contraction using both organ bath studies and cell-based assays.
Protocol 1: Isometric Tension Measurement in Isolated Vascular Smooth Muscle Rings
This protocol describes an ex vivo method to assess the effect of Fasudil on the contractility of isolated arterial rings, a classic model for studying vascular smooth muscle function.[7][8]
I. Materials and Reagents:
-
Animals: Male Wistar rats (250-300 g)
-
Dissection Tools: Fine scissors, forceps, surgical blades
-
Equipment: Organ bath system with force-displacement transducers, data acquisition system, circulating water bath, carbogen gas tank (95% O₂ / 5% CO₂)
-
Solutions:
-
Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.
-
High Potassium (High K⁺) Depolarizing Solution (in mM): 60 KCl, 62.7 NaCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.
-
Phenylephrine (PE) stock solution (10 mM in distilled water)
-
Fasudil hydrochloride stock solution (10 mM in distilled water or DMSO)
-
II. Experimental Workflow:
Caption: Workflow for isometric tension studies of Fasudil on isolated aortic rings.
III. Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
Gradually stretch the rings to a baseline tension of 2.0 g and allow them to equilibrate for 60-90 minutes. Replace the Krebs solution every 15-20 minutes.
-
-
Viability and Contractility Assessment:
-
After equilibration, depolarize the rings with high K⁺ solution to induce contraction and assess tissue viability.
-
Wash the rings with Krebs solution to return to baseline tension.
-
-
Fasudil Dose-Response:
-
Induce a stable submaximal contraction with an agonist such as phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, add Fasudil in a cumulative, stepwise manner (e.g., 10 nM to 100 µM), allowing the response to stabilize at each concentration.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by Fasudil as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of Fasudil to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of Fasudil that produces 50% of the maximal relaxation) using non-linear regression analysis.
-
IV. Scientific Rationale:
-
Krebs-Henseleit Solution: Mimics the ionic composition of extracellular fluid to maintain tissue viability.[8]
-
Carbogen Gas: Provides oxygen for cellular respiration and maintains the physiological pH of the buffer.
-
Optimal Passive Tension: Stretching the muscle to its optimal length (L₀) ensures a maximal contractile response.[9]
-
High K⁺ Depolarization: Directly opens voltage-gated Ca²⁺ channels, causing Ca²⁺ influx and contraction, which confirms the functional integrity of the contractile machinery.
-
Phenylephrine Pre-contraction: Phenylephrine is an α₁-adrenergic agonist that activates the RhoA/ROCK pathway, making it an ideal stimulus to study the effects of ROCK inhibitors.
-
Cumulative Dosing: This method is time-efficient and allows for the determination of a full dose-response curve from a single tissue preparation.
Protocol 2: Myosin Light Chain (MLC20) Phosphorylation Assay in Cultured Smooth Muscle Cells
This protocol details a cell-based assay to directly measure the phosphorylation of MLC20, the key event regulated by the RhoA/ROCK pathway.[10]
I. Materials and Reagents:
-
Cell Line: Primary human aortic smooth muscle cells (HASMCs) or a suitable smooth muscle cell line.
-
Cell Culture Reagents: Basal medium (e.g., SmGM-2), fetal bovine serum (FBS), penicillin-streptomycin.
-
Equipment: Cell culture incubator, multi-well plates (e.g., 24-well), Western blot apparatus, or in-cell Western system.
-
Solutions and Antibodies:
-
Agonist (e.g., Angiotensin II, 100 nM).
-
Fasudil stock solution.
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors.
-
Primary antibodies: Rabbit anti-phospho-MLC20 (Ser19), Rabbit or Mouse anti-total-MLC20.
-
Secondary antibodies: HRP-conjugated anti-rabbit/mouse IgG (for Western blot) or fluorescently-labeled secondary antibodies (for in-cell Western).
-
II. Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HASMCs in complete medium until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Pre-incubate the cells with various concentrations of Fasudil or vehicle for 30-60 minutes.
-
Stimulate the cells with the chosen agonist for a short period (e.g., 5-10 minutes) to induce MLC20 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total MLC20 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-MLC20 to total MLC20 for each sample.
-
Express the results as a percentage of the agonist-stimulated control.
-
III. Scientific Rationale:
-
Serum Starvation: Reduces the background phosphorylation of MLC20, thereby increasing the signal-to-noise ratio upon agonist stimulation.
-
Phosphatase and Protease Inhibitors: Crucial for preserving the phosphorylation state of proteins during cell lysis and sample preparation.[10]
-
Normalization to Total Protein: The ratio of phosphorylated protein to total protein corrects for any variations in protein loading between lanes, ensuring accurate quantification.
Data Presentation
The inhibitory potency of Fasudil and its active metabolite, Hydroxyfasudil, against ROCK and other kinases is summarized below. This information is critical for designing experiments and interpreting results.
| Compound | Target Kinase | IC₅₀ / Kᵢ (µM) | Reference |
| Fasudil | ROCK1 | 0.33 (Kᵢ) | |
| ROCK2 | 0.158 (IC₅₀) | ||
| PKA | 4.58 (IC₅₀) | ||
| PKC | 12.30 (IC₅₀) | ||
| PKG | 1.650 (IC₅₀) | ||
| MLCK | 36 (Kᵢ) | ||
| Hydroxyfasudil | ROCK1 | 0.73 (IC₅₀) | [4] |
| ROCK2 | 0.72 (IC₅₀) | [4] | |
| PKA | 37 (IC₅₀) |
Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions. The data presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.
Conclusion
Fasudil and its active metabolite, Hydroxyfasudil, are indispensable tools for investigating the role of the RhoA/ROCK signaling pathway in smooth muscle contraction. By providing detailed protocols for both functional organ bath studies and biochemical phosphorylation assays, this guide offers researchers a robust framework to explore the intricate mechanisms of smooth muscle regulation in health and disease. The provided scientific rationale behind each step ensures that experiments are not only technically sound but also conceptually well-founded, leading to reliable and interpretable data.
References
- MDPI. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension.
- PubMed Central. RhoA/Rho-Kinase: Pathophysiological and Therapeutic Implications in Gastrointestinal Smooth Muscle Tone and Relaxation.
- PubMed Central. New insights into RhoA/Rho-kinase signalling: a key regulator of vascular contraction.
- MedchemExpress.com. Hydroxyfasudil (HA-1100) | ROCK Inhibitor.
- MDPI. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization.
- Promega Corporation. MLCK Kinase Assay.
- PubMed Central. Tools and protocol for quantification of myosin phosphorylation with MRM-MS.
- PubMed. An isometric method to study respiratory smooth muscle responses in mice.
- NIH. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories.
- The Journal of Physiology. The active tension-length curve of vascular smooth muscle related to its cellular components.
- PubMed Central. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy.
- Nottingham ePrints. Development of an in vitro model of smooth muscle contraction.
- PubMed Central. Differential Phosphorylation of Myosin Light Chain (Thr)18 and (Ser)19 and Functional Implications in Platelets.
- ResearchGate. How can I quantify smooth muscle contraction in vitro?.
- Journal of Visualized Experiments. A method for isolating contractile smooth muscle cells from cryopreserved tissue.
-
YouTube. Smooth Muscle Function Measurement. Available from: [Link]
- Patsnap Synapse. What is the mechanism of Fasudil Hydrochloride Hydrate?.
- MedchemExpress.com. Fasudil (HA-1077) | RhoA/ROCK Inhibitor.
- NIH. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle.
- PubMed Central. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases.
- PubMed. Isometric and isotonic relaxation in venous smooth muscle.
- PubMed Central. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays.
- Selleck Chemicals. Fasudil (HA-1077) Hydrochloride | ROCK Inhibitor | CAS 105628-07-7.
-
Wikipedia. Fasudil. Available from: [Link]
- PubMed. Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro.
- Abcam. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7).
-
ResearchGate. IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG.. Available from: [Link]
-
Frontiers. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Available from: [Link]
- Frontiers. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases.
-
ResearchGate. Isometric Contraction and Smooth Muscle Myosins. Available from: [Link]
-
Anesthesia & Analgesia. Anticholinesterase drugs stimulate smooth muscle contraction of the rat trachea through the Rho-kinase pathway. Available from: [Link]
-
BJU International. Effects of fasudil, a Rho-kinase inhibitor, on contraction of pig bladder tissues with or without urothelium. Available from: [Link]
-
Journal of Medicinal Chemistry. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Available from: [Link]
-
PubMed. Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Available from: [Link]
-
Experimental Neurology. The Rho-kinase Inhibitor Fasudil Restores Normal Motor Nerve Conduction Velocity in Diabetic Rats by Assuring the Proper Localization of Adhesion-Related Molecules in Myelinating Schwann Cells. Available from: [Link]
-
Chinese Medical Journal. Fasudil inhibits platelet-derived growth factor-induced human pulmonary artery smooth muscle cell proliferation by up-regulation of p27kip¹ via the ERK signal pathway. Available from: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. Hydroxyfasudil | C14H17N3O3S | CID 3064778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of Rho-kinase by Fasudil protects dopamine neurons and attenuates inflammatory response in an intranasal lipopolysaccharide-mediated Parkinson's model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Trifluoroacetate) | CymitQuimica [cymitquimica.com]
- 9. Analysis of pulmonary vasodilator responses to the Rho-kinase inhibitor fasudil in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with Fasudil Pyridine N-Oxide
Welcome to the technical support guide for Fasudil Pyridine N-Oxide. As researchers and drug development professionals, we understand that encountering unexpected experimental hurdles, such as solubility issues, can be both time-consuming and frustrating. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this compound in aqueous solutions. While extensive data is available for the more common salt forms of Fasudil, such as the hydrochloride salt, specific information on the Pyridine N-Oxide derivative is less prevalent. Therefore, this guide synthesizes established knowledge of the parent molecule with fundamental chemical principles to offer logical and effective solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does its structure differ from the more common Fasudil hydrochloride?
Fasudil is a potent inhibitor of Rho-associated protein kinase (ROCK), a key enzyme in cellular processes like smooth muscle contraction, cell migration, and apoptosis.[1][2] It is widely used in research to study the effects of ROCK inhibition in various physiological and pathological contexts.[3][4][5] The most commonly used form in research is Fasudil hydrochloride, a salt that enhances the compound's aqueous solubility.
This compound is a derivative where the nitrogen atom in the isoquinoline ring system of Fasudil has been oxidized to an N-oxide. This modification can alter the molecule's electronic properties, polarity, and metabolic stability, which in turn may influence its solubility and biological activity.
Caption: Structural relationship between Fasudil and its Pyridine N-Oxide derivative.
Q2: What is the expected aqueous solubility of this compound?
Direct, published solubility data for this compound is limited. However, we can make some educated inferences. The addition of the N-oxide group can increase the polarity of the molecule, which might suggest enhanced aqueous solubility compared to the free base form of Fasudil. However, its solubility is likely to be highly dependent on the pH of the solution and the presence of salts. For comparison, Fasudil hydrochloride is reported to be highly soluble in water.[6][7][8][9]
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
Given the potential for limited aqueous solubility, it is best practice to first prepare a concentrated stock solution in an organic solvent. Based on the data for Fasudil hydrochloride, Dimethyl Sulfoxide (DMSO) is an excellent starting choice.[6][7][10] A stock solution in DMSO can then be diluted into your aqueous experimental buffer or cell culture medium.
Q4: How might pH affect the solubility of this compound?
The pH of your aqueous solution can significantly impact the solubility of this compound. The molecule contains basic nitrogen atoms in the diazepine ring which can be protonated at acidic pH, increasing solubility. The pyridine N-oxide group itself can also be weakly basic. Therefore, you may observe higher solubility at a slightly acidic pH compared to neutral or alkaline conditions. It is important to note that altering the pH of your buffer may affect your experimental system, so any pH adjustments should be done with this in mind.
Q5: Are there any known stability issues with this compound in solution?
Troubleshooting Guides
Problem: My this compound is not dissolving in my aqueous buffer.
If you are encountering difficulty in dissolving this compound directly into your aqueous buffer, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Step-by-Step Protocol for Preparing a Stock Solution:
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the compound using a calibrated analytical balance.
-
Add the organic solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Aid dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use a sonicator bath for a few minutes.
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C, protected from light.[10]
Problem: I'm observing precipitation after adding my this compound stock solution to my cell culture medium.
This is a common issue when diluting a compound from an organic stock solution into a complex aqueous medium with high salt and protein content.
Causality: The high concentration of salts and other components in the cell culture medium can decrease the solubility of your compound, a phenomenon known as "salting out." The localized high concentration of the compound when the stock solution is added can also lead to immediate precipitation.
Solutions:
-
Decrease the concentration of your stock solution: Preparing a less concentrated stock solution in DMSO may help. This will require adding a larger volume to your medium, so be mindful of the final DMSO concentration. For most cell lines, the final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[10]
-
Add the stock solution slowly and with agitation: Add the stock solution dropwise to your cell culture medium while gently vortexing or swirling the medium. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.
-
Determine the maximum effective concentration: It is possible that the desired final concentration of this compound is above its solubility limit in your specific cell culture medium. You may need to perform a dose-response experiment at lower concentrations to find the maximum effective concentration that remains in solution.
Data Summary
The following table summarizes the known solubility of Fasudil hydrochloride and provides recommendations for this compound.
| Solvent | Fasudil Hydrochloride Solubility | Recommended Starting Point for this compound |
| Water | Very soluble, up to 175 mg/mL[8] | Limited solubility expected. Test at slightly acidic pH. |
| DMSO | Soluble, up to 75 mg/mL[6][9] | Recommended starting solvent for stock solutions. |
| PBS (pH 7.2) | Soluble, up to ~13 mM[10] | Solubility may be limited. Prepare by diluting a DMSO stock. |
| Ethanol | Insoluble[8][13] | Not recommended as a primary solvent. |
Mechanism of Action: Rho-Kinase (ROCK) Inhibition
Understanding the mechanism of action of Fasudil is crucial for interpreting your experimental results. Fasudil is a competitive inhibitor of the ATP-binding site of Rho-kinases (ROCK1 and ROCK2).[1][9]
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of Fasudil.
By inhibiting ROCK, Fasudil prevents the phosphorylation of downstream targets, leading to a decrease in smooth muscle contraction and other cellular events.[2]
We trust this guide will be a valuable resource in your research endeavors. Should you continue to experience difficulties, we recommend contacting your compound supplier for further technical assistance.
References
-
Fasudil - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Fasudil Hydrochloride Hydrate? Patsnap Synapse. [Link]
-
Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. PubMed. [Link]
-
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. PubMed Central. [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link]
-
The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS ONE. [Link]
-
The Rho-Associated Kinase Inhibitor Fasudil can Replace Y-27632 for Use in Human Pluripotent Stem Cell Research. ResearchGate. [Link]
-
SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PubMed Central. [Link]
-
Fasudil MAPK1, MLCK, PKC, PKCRK2, ROCK II, ROCK1 27029. BPS Bioscience. [Link]
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 6. Fasudil hydrochloride | Rho-Kinases | Tocris Bioscience [tocris.com]
- 7. Fasudil hydrochloride |HA 1077; 1-(5-Isoquinolinesulfonyl)homopiperazine, Monohydrochloride salt | Rho-associated kinase (ROCK) inhibitor | Hello Bio [hellobio.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Off-Target Effects of Fasudil and its Metabolites in Cellular Assays
Welcome to the technical support center for researchers utilizing Fasudil and its metabolites. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of these compounds in cellular assays. As a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), Fasudil is a valuable tool. However, understanding its broader kinase activity and the biological implications of its primary active metabolite, Hydroxyfasudil, is critical for accurate data interpretation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fasudil, and what is its active metabolite?
Fasudil is a potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton.[1][2] By inhibiting ROCK, Fasudil leads to the relaxation of vascular smooth muscle, making it effective in treating cerebral vasospasm.[1][3] In cellular assays, this inhibition manifests as changes in cell morphology, adhesion, and motility.[4][5]
Upon administration, Fasudil is rapidly converted in the liver to its primary active metabolite, Hydroxyfasudil .[6][7] Hydroxyfasudil is also a potent ROCK inhibitor and is considered the main contributor to the pharmacological effects observed in vivo.[7] For cellular assays, it is crucial to consider that the effects observed may be due to the parent compound, its metabolite, or a combination of both, depending on the metabolic capacity of the cell type being used.
Q2: I'm observing significant changes in cell morphology that seem unrelated to ROCK inhibition. What could be the cause?
While changes in cell morphology, such as a reduction in stress fibers and a more elongated or spindle-like shape, are expected with ROCK inhibition, other off-target effects can contribute to these observations.[4][8] Fasudil is not entirely specific to ROCK and has been shown to inhibit other kinases, albeit at higher concentrations. These include Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK).[9][10]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment to determine if the morphological changes are consistent with the known IC50 of Fasudil for ROCK.
-
Alternative ROCK Inhibitors: Use a structurally different ROCK inhibitor, such as Y-27632 or H-1152, to see if the same phenotype is produced.[11] This can help differentiate between on-target ROCK inhibition and off-target effects.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of ROCK to see if the phenotype can be reversed.
Q3: My apoptosis assay shows increased cell death after Fasudil treatment, which is unexpected. Why might this be happening?
While ROCK inhibitors are often associated with promoting cell survival, they can also induce apoptosis in certain contexts.[2] Several factors could contribute to this:
-
Caspase-Mediated ROCK1 Cleavage: During apoptosis, caspase-3 can cleave ROCK1, leading to a constitutively active fragment that promotes membrane blebbing.[12][13] While Fasudil inhibits the kinase activity, the complex interplay of apoptotic signaling could still lead to cell death.
-
Off-Target Kinase Inhibition: Inhibition of pro-survival kinases, even at higher concentrations of Fasudil, could tip the cellular balance towards apoptosis.[9]
-
JNK and p38 MAPK Pathway Activation: In some cell types, Fasudil has been shown to inhibit the activation of JNK and p38 MAPKs, which can have context-dependent effects on cell survival and apoptosis.[14]
Investigative Workflow:
Caption: On- and potential off-target pathways of Fasudil.
IV. References
-
Olson, M. F. (2008). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Nature Reviews Drug Discovery, 7(9), 798-809.
-
Semenova, G., Stepanova, V., & Chernoff, J. (2007). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Analytical Biochemistry, 363(1), 1-8.
-
Wikipedia. (n.d.). Fasudil. Retrieved from [Link]
-
Honjo, M., et al. (2001). Effects of fasudil on the cytoskeleton of trabecular meshwork cells and outflow facility in bovine eyes. Investigative Ophthalmology & Visual Science, 42(1), 137-144.
-
Lingor, P., et al. (2020). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Journal of Clinical Medicine, 9(7), 2132.
-
Hinderling, P. H., et al. (2007). Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. International Journal of Pharmaceutics, 340(1-2), 101-107.
-
Li, Y., & Liu, J. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 16(10), 1957-1965.
-
García-Morales, V., et al. (2016). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells. ResearchGate. Retrieved from [Link]
-
Wei, L., et al. (2022). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 13, 938001.
-
Satoh, S., et al. (2012). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. ResearchGate. Retrieved from [Link]
-
Yan, R., et al. (2021). Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Frontiers in Aging Neuroscience, 13, 691738.
-
Li, G., et al. (2008). Rho Kinase Inhibition by Fasudil Ameliorates Diabetes-Induced Microvascular Damage. Diabetes, 57(9), 2493-2502.
-
Townes-Anderson, E., et al. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Investigative Ophthalmology & Visual Science, 58(7), 2978-2991.
-
Riondino, S., et al. (2009). The Rho Kinase Inhibitor Fasudil Inhibits Tumor Progression in Human and Rat Tumor Models. Molecular Cancer Therapeutics, 8(11), 3015-3024.
-
Hobson, A. D., et al. (2018). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 9(12), 1184-1189.
-
Zanin-Zhorov, A., & Blazar, B. R. (2014). Isoform-specific targeting of ROCK proteins in immune cells. Cellular Immunology, 291(1-2), 1-3.
-
Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases, 5(2), e29846.
-
Satoh, S., et al. (2007). Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons. Brain Research, 1154, 215-224.
-
Chen, Y., et al. (2012). Inhibition of Caspase-mediated Anoikis Is Critical for Basic Fibroblast Growth Factor-sustained Culture of Human Pluripotent Stem Cells. The Journal of Biological Chemistry, 287(7), 5194-5205.
-
So, K. H., et al. (2021). Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development. Frontiers in Cell and Developmental Biology, 9, 650004.
-
Sánchez-Pla, A., et al. (2021). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Translational Neurodegeneration, 10(1), 1.
-
Vera, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 6.
-
Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors. Retrieved from [Link]
-
Günther, R., et al. (2019). Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. Frontiers in Neurology, 10, 1039.
-
Patsnap. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate? Retrieved from [Link]
-
Liphard, J., et al. (2021). Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Journal of Neurochemistry, 157(4), 1052-1068.
-
Chen, L., et al. (2021). Inhibition of ROCK ameliorates pulmonary fibrosis by suppressing M2 macrophage polarisation through phosphorylation of STAT3. Journal of Cellular and Molecular Medicine, 25(16), 7749-7761.
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Lin, R., et al. (2018). Fasudil, a Rho-Kinase Inhibitor, Exerts Cardioprotective Function in Animal Models of Myocardial Ischemia/Reperfusion Injury: A Meta-Analysis and Review of Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology, 9, 1083.
-
de la Torre, B. H., et al. (2021). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 64(3), 1541-1559.
-
Zhang, H., et al. (2014). Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway. Inflammation, 37(5), 1677-1686.
-
Chen, C., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research, 28, 1-8.
-
Liu, Z., et al. (2010). Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549. Cancer Biology & Therapy, 9(8), 605-611.
-
Chen, C., et al. (2018). Exposure to the ROCK inhibitor fasudil promotes gliogenesis of neural stem cells in vitro. Stem Cell Research, 28, 1-8.
-
de la Torre, B. H., et al. (2022). Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 65(1), 1541-1559.
-
Wang, Y., et al. (2021). Inhibition of RhoA/Rho kinase signaling pathway by fasudil protects against kainic acid‐induced neurite injury. Brain and Behavior, 11(10), e2346.
-
Patel, S., & Tanna, N. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 37(2), 71-80.
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fasudil Pyridine N-Oxide Stability in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of Fasudil Pyridine N-Oxide when stored in Dimethyl Sulfoxide (DMSO) at -20°C.
A Note on Available Data: Specific, peer-reviewed stability data for this compound is not extensively available in public literature. Therefore, this guide synthesizes established principles of small molecule stability, data on the parent compound Fasudil, and general knowledge of pyridine N-oxide chemistry to provide a robust framework for your experimental success.
Understanding the Molecule: Fasudil vs. This compound
Fasudil is a well-characterized Rho-kinase (ROCK) inhibitor.[1][2] The "Pyridine N-Oxide" designation indicates a specific chemical modification where the nitrogen atom on the isoquinoline ring system is oxidized. This seemingly small change can significantly alter the molecule's electronic properties, solubility, and, critically, its stability profile.[3][4]
Caption: Chemical structures of Fasudil and its N-Oxide derivative.
Frequently Asked Questions (FAQs)
Q1: What are the general best practices for storing any small molecule in DMSO?
Storing small molecules in DMSO is standard practice, but improper handling can compromise your compound's integrity. The stability is influenced by temperature, water content, and handling procedures.[5]
| Storage Temp. | Recommended Duration | Expected Purity | Best For |
| -80°C | 6-12+ Months | >95% | Long-term archival storage. This is the highly recommended condition. [6] |
| -20°C | 1-3 Months | 85-95% | Short-term working stocks. Purity should be verified for longer periods.[6][7] |
| 4°C | ~1 Week | >90% | Immediate experimental needs only. Not for storage.[7] |
| Room Temp. | <24 Hours | Variable | Avoid. Significant degradation can occur.[7] |
Key Causality-Driven Practices:
-
Use Anhydrous DMSO: DMSO is highly hygroscopic (readily absorbs water from the air).[7] Water can hydrolyze susceptible compounds, leading to degradation. Always use fresh, high-purity, anhydrous DMSO and handle solutions in a low-humidity environment where possible.
-
Aliquot Your Stock: Prepare single-use aliquots from your main stock solution. This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture, accelerate degradation, and cause compound precipitation.[2][7][8]
Q2: Specifically for Fasudil (the parent compound), how long is a DMSO stock stable at -20°C?
While -80°C is optimal for long-term storage (1 year or more)[9], various suppliers and general guidelines suggest that a Fasudil DMSO stock solution can be considered stable at -20°C for up to 3 months .[10] For storage periods exceeding one month, re-validation of the solution's efficacy is a prudent measure.[6]
Q3: How might the Pyridine N-Oxide group affect stability compared to the parent Fasudil?
The N-O bond in a pyridine N-oxide is a point of chemical reactivity.[3] While this reactivity is useful in synthesis, it can be a liability during storage.
-
Potential for Deoxygenation: The N-oxide can be reduced back to the parent pyridine. This process can be accelerated by trace metal impurities, light, or acidic/basic conditions.[11][12]
-
Photochemical Reactivity: Pyridine N-oxides can undergo photochemical rearrangements upon exposure to light, potentially forming oxaziridine-like intermediates or other degradation products.[7] Therefore, protecting your stock solution from light is even more critical for this derivative.
Given these factors, it is reasonable to hypothesize that This compound may be less stable than Fasudil under identical storage conditions. Direct empirical testing is strongly recommended.
Q4: What are the signs of compound degradation in my DMSO stock?
Degradation is not always visually apparent. However, there are several indicators:
-
Loss of Biological Activity: This is the most critical and definitive sign. If you observe inconsistent or lower-than-expected results in your assays, compound degradation is a primary suspect.[7]
-
Precipitation: If you observe solid material in your stock vial after it has fully thawed, this could indicate that the compound has precipitated or degraded into a less soluble product.[7] Note that some compounds may require gentle warming (e.g., to 37°C) and vortexing to fully redissolve after thawing.[1][10]
-
Color Change: Any change in the color of your solution over time is a red flag for chemical degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock upon thawing | 1. Solution is supersaturated.2. DMSO has absorbed water, reducing solubility.3. Compound has degraded to an insoluble product. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve.[1][10]2. Prepare a new stock using fresh, anhydrous DMSO.3. If it doesn't redissolve, analyze purity via HPLC/LC-MS. |
| Inconsistent or reduced biological activity | 1. Degradation due to improper storage (temperature, light exposure).2. Multiple freeze-thaw cycles.3. Inaccurate initial concentration. | 1. Prepare a fresh stock solution from powder for a control experiment.2. Always aliquot new stock solutions to minimize freeze-thaw cycles.[7]3. Verify the purity and concentration of the stock via analytical methods (see Protocol 2). |
| Precipitate forms when diluting into aqueous buffer | 1. The compound has low aqueous solubility.2. The final concentration in the aqueous medium is above its solubility limit. | 1. This is often a solubility issue, not degradation. Vortex, sonicate, or gently warm the solution.[10]2. Decrease the final concentration.3. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically <0.5%).[6] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Validated DMSO Stock Solution
This protocol ensures the highest quality starting material for your experiments.
-
Pre-Analysis: Before opening, allow the powdered compound and the anhydrous DMSO vial to equilibrate to room temperature inside a desiccator to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Ensure complete dissolution by vortexing vigorously. If needed, briefly sonicate or warm the vial in a 37°C water bath. Visually inspect for any remaining particulate matter.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid waste and re-freezing.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store immediately at -80°C for long-term storage or -20°C for short-term use. Protect from light by using amber vials or storing them in a light-blocking container.
Protocol 2: Workflow for Assessing Stability at -20°C
This protocol provides a self-validating system to empirically determine the stability of your compound under your specific laboratory conditions.
Caption: Experimental workflow for a time-point stability study.
Methodology:
-
Baseline (T=0): Immediately after preparing the stock solution (Protocol 1), take one aliquot for immediate analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Objective: To obtain a baseline (100%) purity profile and confirm the mass of the parent compound.
-
-
Storage: Store the remaining aliquots at -20°C, ensuring they are protected from light.
-
Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove one new aliquot from the freezer for analysis.
-
Analysis: Analyze the thawed aliquot using the exact same HPLC-MS method used for the T=0 sample. Consistency in the method (column, mobile phases, gradient, detector settings) is crucial for accurate comparison.
-
Data Interpretation:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0. A significant decrease indicates degradation.
-
Look for the appearance of new peaks, which may represent degradation products.
-
Calculate the percent purity remaining: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Define an acceptable stability threshold for your experiments (e.g., >95% purity). This will determine the maximum reliable storage duration for your working stocks at -20°C.
-
References
- BenchChem Technical Support. (n.d.). SB 706504 DMSO Stock Solutions - Long-Term Stability.
- APExBIO. (n.d.). Fasudil (HA-1077) HCl - Protein Kinase Inhibitor.
- Selleckchem. (n.d.). Frequently Asked Questions.
- STEMCELL Technologies. (n.d.). Fasudil (Dihydrochloride).
- ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?
- STEMCELL Technologies. (n.d.). Working with Small Molecules.
- Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- TargetMol. (n.d.). Fasudil hydrochloride hydrate.
- Li, D., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLOS ONE.
- Paracoccus sp. NJUST30 microbial degradation mechanism of pyridine. (2025, August 6). Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Pyridine N-Oxides for Researchers and Drug Development Professionals.
- Wirtz, C., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Wikipedia. (n.d.). Pyridine-N-oxide.
- J&K Scientific LLC. (n.d.). This compound HCl.
- ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for?
- Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- PubChem. (n.d.). Pyridine N-Oxide.
- Roy, L., et al. (2021). Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fasudil Hydrochloride | C14H18ClN3O2S | CID 163751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound (Trifluoroacetate) | CymitQuimica [cymitquimica.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Unexpected Results with Fasudil Pyridine N-Oxide in Cell Viability Assays
Welcome to the technical support guide for Fasudil Pyridine N-Oxide. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their cell viability assays. As Senior Application Scientists, we understand that unexpected data can be both a challenge and an opportunity. This guide will help you navigate these results by providing in-depth scientific context and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
1. Q: My cell viability (e.g., MTT, XTT) assay shows a significant decrease in signal with this compound, but I expected it to be non-toxic or even pro-survival. What could be happening?
A: This is a common observation and can be attributed to several factors related to the mechanism of Rho-kinase (ROCK) inhibition and the specifics of your cell model.
-
Cell-Type Specific Dependence on ROCK Signaling for Survival: While ROCK inhibitors are known to promote the survival of stem cells and some neuronal cell types, other cells may rely on basal ROCK activity for proliferation and survival.[1][2] Inhibition of this pathway could lead to cell cycle arrest or apoptosis in these specific cell types. For example, some cancer cell lines and fibroblasts have shown decreased proliferation and induced apoptosis in response to Fasudil.[3][4]
-
Induction of Apoptosis: ROCK signaling is intricately linked to the regulation of apoptosis. By inhibiting ROCK, this compound may be tipping the cellular balance towards programmed cell death in your specific model. This can be confirmed by running a secondary assay for apoptosis markers, such as caspase-3/7 activity.[5][6]
-
Cytotoxicity at Higher Concentrations: While Fasudil is generally considered safe at therapeutic concentrations, in vitro experiments can sometimes use concentrations that reveal cytotoxic effects.[7][8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.
-
Compound Stability and Degradation: this compound, being a pyridine N-oxide derivative, could be susceptible to degradation under certain conditions of pH, light exposure, or in the presence of certain media components, potentially leading to the formation of cytotoxic byproducts.[9][10] Ensure proper storage and handling of the compound.
2. Q: I'm observing an increase in my cell viability assay signal, which is more than expected. Is this a real effect or an artifact?
A: An unexpected increase in viability signal can be a genuine biological effect of ROCK inhibition or an artifact of the assay itself.
-
Inhibition of Anoikis and Promotion of Cell Adhesion: ROCK inhibitors are well-known for their ability to prevent dissociation-induced apoptosis (anoikis).[2] If your cell culture protocol involves single-cell dissociation, the presence of this compound could be enhancing cell survival and attachment, leading to a higher viable cell count.
-
Effects on Cell Metabolism: Tetrazolium-based assays (MTT, XTT, WST-1) measure mitochondrial reductase activity, which is a proxy for cell viability.[11] It's possible that this compound is altering the metabolic state of your cells, leading to an increase in reductase activity without a corresponding increase in cell number. This can be verified by cross-validating your results with a different viability assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or by direct cell counting.
-
Interference with the Assay Chemistry: The compound itself might be directly reducing the tetrazolium salt or interfering with the absorbance/fluorescence reading. This can be tested by running a cell-free control where the compound is added to the assay medium and the signal is measured.
3. Q: My results are highly variable and not reproducible. Where should I start troubleshooting?
A: Lack of reproducibility often points to inconsistencies in experimental setup and execution.[12]
-
Cell Health and Seeding Density: Ensure you are using cells from a consistent passage number and that they are in the logarithmic growth phase.[12] Overly confluent or starved cells will respond differently. The final cell density in the wells should be in the linear range of your assay.[13]
-
Reagent Preparation and Handling: Prepare fresh solutions of this compound for each experiment. If you are using a stock solution in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%).[12]
-
Assay-Specific Pitfalls:
-
Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.[12]
-
Incubation Times: Be precise with incubation times for cell seeding, compound treatment, and assay reagent addition.[12]
-
Serum and Phenol Red Interference: Components in serum and the pH indicator phenol red can interfere with some viability assays.[12][14][15][16] Consider using a serum-free and/or phenol red-free medium during the assay incubation step.
-
Troubleshooting Workflows
Workflow 1: Investigating Unexpected Decrease in Cell Viability
This workflow will guide you through a step-by-step process to determine if the observed decrease in viability is a true biological effect or an artifact.
Caption: Decision tree for troubleshooting decreased cell viability.
Workflow 2: General Assay Optimization and Reproducibility
Follow these steps to improve the consistency and reliability of your results.
Caption: Workflow for improving assay reproducibility.
Signaling Pathway Context
The Rho/ROCK Signaling Pathway and its Role in Cell Fate
This compound acts by inhibiting Rho-associated kinase (ROCK). Understanding this pathway is key to interpreting your results.
Sources
- 1. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fasudil inhibits lung carcinoma-conditioned endothelial cell viability and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screen identifies fasudil as a radioprotector on human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulsus.com [pulsus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell viability assays | Abcam [abcam.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Development and optimization of a cell-based neutralizing antibody assay using a sample pre-treatment step to eliminate serum interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
High background in immunofluorescence after Fasudil Pyridine N-Oxide
Troubleshooting High Background Staining After Treatment with Fasudil Pyridine N-Oxide
Welcome to the technical support guide for researchers encountering high background issues in immunofluorescence (IF) experiments, particularly after treating samples with this compound. As a Senior Application Scientist, my goal is to provide you with a logical, scientifically-grounded framework to diagnose and resolve these issues, ensuring the integrity and clarity of your imaging data.
This guide is structured in a question-and-answer format to directly address the challenges you may be facing. We will explore both general immunofluorescence principles and potential compound-specific artifacts.
Part 1: Foundational Troubleshooting - Is it the Compound or the Technique?
Before attributing the high background solely to this compound, it's crucial to ensure your core immunofluorescence protocol is robust. High background is a common challenge in IF, often stemming from the technique itself rather than the experimental variable.[1][2]
Q1: What are the most common causes of high background in a standard immunofluorescence experiment?
A1: High background fluorescence can obscure your specific signal, making data interpretation difficult or impossible. The primary causes can be systematically categorized:
-
Non-Specific Antibody Binding: This is the most frequent culprit. It occurs when primary or secondary antibodies bind to unintended sites on your sample.[1][2] This can be due to excessively high antibody concentrations, leading to low-affinity binding, or cross-reactivity of the secondary antibody with endogenous proteins.[1][2][3][4]
-
Insufficient Blocking: The blocking step is designed to saturate non-specific binding sites with inert proteins before the primary antibody is introduced.[5] Inadequate blocking leaves these sites open for antibodies to attach, creating generalized background noise.[1][3]
-
Inadequate Washing: Washing steps are critical for removing unbound and loosely-bound antibodies.[5] Insufficient wash times or too few buffer exchanges will result in a poor signal-to-noise ratio.[3][6]
-
Autofluorescence: This is fluorescence originating from the biological sample itself, not from your fluorescent labels.[7][8] Common sources include endogenous molecules like collagen, elastin, NADH, and lipofuscin.[2][9] Certain fixatives, particularly aldehydes like formaldehyde and glutaraldehyde, can also induce autofluorescence by reacting with amines to form fluorescent products.[8][9]
Q2: How can I systematically determine if this compound is the direct cause of my high background?
A2: A well-designed experiment with proper controls is the only way to definitively isolate the source of the problem. You must run these controls concurrently with your main experiment.
Essential Controls for Diagnosis:
-
Unstained Control: An unstained sample (cells/tissue processed through fixation and permeabilization but with no antibodies added) that was treated with the vehicle (e.g., DMSO). This will reveal the baseline autofluorescence of your sample.[7][8]
-
Unstained + Fasudil-Treated Control: An unstained sample that was treated with this compound. Comparing this to Control #1 will tell you if the compound itself is fluorescent or if it induces autofluorescence in the sample.
-
Secondary Antibody Only Control: A vehicle-treated sample incubated only with the fluorescently-labeled secondary antibody (no primary antibody).[1] This control is critical for identifying non-specific binding of the secondary antibody.
-
Secondary Antibody Only + Fasudil-Treated Control: A Fasudil-treated sample incubated only with the secondary antibody. Comparing this to Control #3 will show if the compound treatment exposes new epitopes that the secondary antibody non-specifically binds to.
By comparing the results from these four controls, you can pinpoint the origin of your background signal.
Part 2: A Systematic Workflow for Troubleshooting High Background
If your controls suggest the issue lies within your staining protocol, follow this systematic workflow. Do not change multiple parameters at once; optimize one step at a time for clear, interpretable results.
Troubleshooting Flow Diagram
Caption: Simplified Rho/ROCK signaling pathway inhibited by Fasudil.
Q8: What steps can I take if Fasudil treatment itself is the problem?
A8: If you've confirmed the compound is the issue, here are some strategies:
-
Titrate the Compound: Are you using the lowest effective concentration of this compound? Run a dose-response curve to find the minimal concentration that gives you the desired biological effect. Higher concentrations are more likely to cause off-target effects. [10]* Washout Step: If possible for your experimental design, try washing out the compound before fixation. After the treatment period, replace the media with fresh media and incubate for 30-60 minutes before proceeding with fixation. This may remove any loosely associated compound.
-
Alternative ROCK Inhibitor: To confirm the phenotype is due to ROCK inhibition and not a specific artifact of Fasudil, consider using a structurally different ROCK inhibitor (e.g., Y-27632) as a control. [10]If both inhibitors cause high background, the effect is likely linked to the biological consequences of ROCK inhibition.
-
Change Fixation Method: If you are using an aldehyde fixative, the compound might be altering cellular amine groups, making them more reactive with the fixative and thus more fluorescent. Try switching to a solvent-based fixation method like ice-cold methanol, which precipitates proteins rather than cross-linking them. [8]Note that this can affect some epitopes, so validation is required.
References
-
St John's Laboratory Ltd. (2020). Immunofluorescence Troubleshooting. Available at: [Link]
-
Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Available at: [Link]
-
van der Loos, C. M. (1995). Elimination of autofluorescence in immunofluorescence microscopy with digital image processing. Journal of Histochemistry & Cytochemistry, 43(7), 727-730. Available at: [Link]
-
Villalobos, M., et al. (2022). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. International Journal of Molecular Sciences, 23(3), 1303. Available at: [Link]
-
Hycult Biotech. Troubleshooting Immunofluorescence. Available at: [Link]
-
ONI Bio. (2019). 9 tips to optimize your immunofluorescence staining. Available at: [Link]
-
Elabscience. (2021). Immunofluorescence Troubleshooting Tips. Available at: [Link]
-
OracleBio. (2025). Combating Autofluorescence in Multiplex IF Image Analysis. Available at: [Link]
-
ResearchGate. (2017). What's the best way to avoid non-specific binding of the antibody during immunofluorescence?. Available at: [Link]
-
Rath, N., et al. (2013). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Trends in Pharmacological Sciences, 34(8), 449-456. Available at: [Link]
-
Wikipedia. Fasudil. Available at: [Link]
-
López-Lázaro, S., et al. (2025). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurotherapeutics, 22(1-2), e00544. Available at: [Link]
-
Townes-Anderson, E., et al. (2017). Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. Translational Vision Science & Technology, 6(3), 20. Available at: [Link]
-
Günther, R., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. CNS Drugs, 38(2), 165-175. Available at: [Link]
-
Li, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology, 15, 1379768. Available at: [Link]
-
ResearchGate. Fasudil inhibits the expression of NogoA. (a) Immunofluorescence image.... Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fasudil Hydrochloride Hydrate?. Available at: [Link]
-
Song, Y., et al. (2021). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regeneration Research, 16(1), 51-58. Available at: [Link]
-
Maspero, E., et al. (2017). Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. Cellular and Molecular Life Sciences, 74(22), 4249-4262. Available at: [Link]
-
Günther, R., et al. (2020). Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis. Frontiers in Neurology, 11, 545. Available at: [Link]
-
Sugiyama, T., et al. (2011). Effects of fasudil, a Rho-associated protein kinase inhibitor, on optic nerve head blood flow in rabbits. Investigative Ophthalmology & Visual Science, 52(1), 64-69. Available at: [Link]
Sources
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Autofluorescence [jacksonimmuno.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the In Vivo Bioavailability of Fasudil and its Metabolites, Including Pyridine N-Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fasudil. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to achieving optimal in vivo bioavailability of Fasudil and its metabolites, with a special focus on what is known about Fasudil Pyridine N-Oxide. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles.
Introduction: Understanding Fasudil Metabolism and Bioavailability
Fasudil is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK), a well-established therapeutic target for various cardiovascular and neurological disorders.[1][2][3] Following administration, Fasudil undergoes rapid and extensive metabolism, with its primary active metabolite, hydroxyfasudil, playing a significant role in its pharmacological effects.[4][5] The oral bioavailability of Fasudil itself is often low due to a pronounced first-pass effect, where the drug is heavily metabolized in the liver before reaching systemic circulation.[6][7] Consequently, the systemic exposure of hydroxyfasudil is a more reliable indicator of Fasudil's bioactivity after oral administration.[8]
Another identified related substance is this compound (also referred to as pyridine N-oxafasudil).[6] While specific pharmacokinetic and bioavailability data for this N-oxide metabolite are not extensively covered in current literature, understanding its potential contribution and the general characteristics of N-oxide compounds is crucial for a comprehensive experimental design.
Frequently Asked Questions (FAQs)
Q1: My in vivo efficacy is low despite using a validated Fasudil compound. Could bioavailability be the problem?
A1: Yes, this is a classic challenge. Low in vivo efficacy, despite proven in vitro potency, often points towards suboptimal bioavailability.[9] With Fasudil, this is further complicated by its rapid metabolism. The parent drug concentration in plasma can be very low, making the concentration of its active metabolite, hydroxyfasudil, a more critical parameter to measure.[5] It is essential to establish a robust analytical method to quantify both Fasudil and hydroxyfasudil in your biological samples.
Q2: What is this compound, and should I be concerned about it?
A2: this compound is a known metabolite and related substance of Fasudil.[6] The N-oxide functional group can significantly alter a molecule's physicochemical properties, such as polarity and ability to form hydrogen bonds.[3][9] This can, in turn, affect its solubility, membrane permeability, and interaction with metabolizing enzymes.[2][3] While the specific biological activity of this compound is not well-documented, it is good practice to monitor its presence, as N-oxide metabolites can sometimes be pharmacologically active or, in some cases, revert to the parent drug in vivo.[10]
Q3: What are the primary barriers to achieving high oral bioavailability with Fasudil?
A3: The primary barriers are:
-
Extensive First-Pass Metabolism: Fasudil is rapidly converted to its metabolites, primarily hydroxyfasudil, in the liver.[6][7]
-
Physicochemical Properties: The solubility and permeability of Fasudil and its metabolites across the gastrointestinal tract can influence the rate and extent of absorption.[11]
-
Formulation Inadequacies: A simple suspension of the compound in an aqueous vehicle may not be sufficient to ensure adequate dissolution and absorption.[12]
Q4: Which administration route is recommended for preclinical in vivo studies with Fasudil to bypass first-pass metabolism?
A4: For initial efficacy studies where the goal is to ensure systemic exposure and validate the pharmacological hypothesis, intravenous (IV) or intraperitoneal (IP) administration is often preferred. These routes bypass the gastrointestinal tract and first-pass metabolism in the liver, leading to higher bioavailability of the parent compound.[7]
Troubleshooting Guide
Problem 1: Low or undetectable plasma concentrations of Fasudil and its metabolites.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Formulation | Develop an enabling formulation. Consider using solubilizing agents such as cyclodextrins, or formulating as a solid dispersion or a lipid-based system.[13] | Poorly water-soluble drugs require formulation strategies to enhance their dissolution in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[14] |
| Rapid Metabolism | Administer via a route that bypasses the liver (e.g., IV, IP, or subcutaneous). For oral studies, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls). | Fasudil's rapid metabolism significantly reduces the concentration of the parent drug reaching systemic circulation after oral administration.[6] |
| Analytical Method Insensitivity | Optimize your analytical method. Use a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[15][16] | Fasudil and its metabolites may be present at very low concentrations (ng/mL) in plasma, requiring a highly sensitive and specific analytical method for accurate measurement.[15] |
| Sample Instability | Ensure proper handling and storage of biological samples. Some metabolites, including N-oxides, can be unstable.[10] | Degradation of the analytes in the biological matrix prior to analysis will lead to erroneously low concentration measurements. |
Problem 2: High variability in plasma concentrations between experimental subjects.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dose, especially for oral gavage. Use appropriate techniques and volumes for the animal model. | Variations in the administered dose are a direct source of variability in subsequent plasma concentrations. |
| Physiological Differences | Use animals of the same age, sex, and health status. Fasting animals before oral dosing can also reduce variability. | Factors such as gastric pH, gastrointestinal motility, and enzyme expression can vary between animals and affect drug absorption.[17] |
| Food Effects | For oral studies, administer the drug to fasted animals to avoid food-drug interactions that can alter absorption. | The presence of food in the gastrointestinal tract can alter the dissolution and absorption of drugs. |
Experimental Protocols
Protocol 1: Basic Formulation for Preclinical Oral Administration
Objective: To prepare a simple suspension of Fasudil for oral gavage in rodents.
Materials:
-
Fasudil hydrochloride
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of Fasudil hydrochloride.
-
Levigate the powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously.
-
Transfer the suspension to a suitable container and continue stirring for at least 30 minutes before dosing to ensure homogeneity.
-
Note: This is a basic formulation. For compounds with significant bioavailability challenges, more advanced formulations are recommended (see Troubleshooting Guide).
Protocol 2: Plasma Sample Collection and Processing for Pharmacokinetic Analysis
Objective: To correctly collect and process blood samples for the analysis of Fasudil and its metabolites.
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cryovials for plasma storage
Procedure:
-
Collect blood samples at predetermined time points post-dosing into anticoagulant tubes.
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Keep the samples on ice to minimize enzymatic degradation.
-
Within one hour of collection, centrifuge the blood samples at approximately 2000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Protocol 3: Analytical Method for Quantification of Fasudil and its Metabolites
Objective: To provide a general framework for developing an LC-MS/MS method for the simultaneous quantification of Fasudil, hydroxyfasudil, and this compound.
Key Steps:
-
Sample Preparation: Perform protein precipitation by adding a threefold volume of cold acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation: Use a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is typically effective.[15][16]
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.[15][16]
| Analyte | Example Precursor Ion (m/z) | Example Product Ion (m/z) |
| Fasudil | 292.2 | 99.2 |
| Hydroxyfasudil | 308.2 | 99.2 |
| This compound | To be determined empirically | To be determined empirically |
| Note: The exact m/z values should be optimized for your specific instrument and conditions.[15][16] |
Visualizing Key Concepts
Metabolic Pathway of Fasudil
Caption: Simplified metabolic pathway of Fasudil.
Workflow for Improving Bioavailability
Caption: General workflow for troubleshooting low bioavailability.
References
Sources
- 1. Fasudil hydrochloride could promote axonal growth through inhibiting the activity of ROCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108593831B - HPLC detection method of fasudil hydrochloride related substances - Google Patents [patents.google.com]
- 7. Fasudil and SOD packaged in peptide-studded-liposomes: Properties, pharmacokinetics and ex-vivo targeting to isolated perfused rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN110441449B - Method for detecting related substances in fasudil hydrochloride raw material or injection - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. Analysis of pulmonary vasodilator responses to the Rho-kinase inhibitor fasudil in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ROCK Inhibition: Fasudil vs. Its Active Metabolite, Hydroxyfasudil
This guide provides an in-depth, objective comparison of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Fasudil and its principal active metabolite, Hydroxyfasudil. We will delve into the underlying signaling pathway, compare their inhibitory profiles, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Central Role of the Rho/ROCK Signaling Pathway
The Rho/ROCK signaling cascade is a pivotal regulator of fundamental cellular processes, including cytoskeletal organization, cell motility, contraction, and gene expression.[1][2] Its dysregulation is implicated in a host of pathologies, from hypertension and cancer metastasis to neurodegenerative diseases, making it a compelling therapeutic target.[2][3][4]
The pathway is initiated by the activation of the small GTPase, RhoA. Extracellular signals, such as growth factors or hormones binding to G protein-coupled receptors (GPCRs), trigger Guanine Nucleotide Exchange Factors (GEFs) to facilitate the exchange of GDP for GTP on RhoA, converting it to its active state.[2][5] Active, GTP-bound RhoA then binds to and activates its downstream effectors, the serine/threonine kinases ROCK1 and ROCK2.[6]
Activated ROCK has several key substrates, but its most well-characterized role in regulating cell contractility involves the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1).[3] Phosphorylation of MYPT1 at specific inhibitory sites (e.g., Thr696 and Thr853) inactivates Myosin Light Chain Phosphatase (MLCP).[3][7] This inactivation tips the balance towards a more phosphorylated state of the Myosin Light Chain (MLC), leading to increased actin-myosin contractility, stress fiber formation, and focal adhesion.[5][7]
Fasudil: The Parent Drug and Its Active Metabolite
Fasudil (also known as HA-1077) is a well-established, potent inhibitor of ROCK kinases.[8] It acts as an ATP-competitive inhibitor, binding to the kinase domain of both ROCK1 and ROCK2.[3][9] While it is a powerful research tool and is approved for clinical use in Japan and China for cerebral vasospasm, its pharmacokinetic profile is crucial to understanding its biological activity.[10]
Upon intravenous or oral administration, Fasudil is rapidly and extensively metabolized by the liver into several forms.[10] The principal and most functionally significant of these is Hydroxyfasudil .[10][11] Pharmacokinetic studies have demonstrated that the parent compound, Fasudil, has a very short half-life (around 20 minutes), while Hydroxyfasudil has a much longer half-life (100-200 minutes) and achieves significantly higher and more sustained concentrations in the plasma.[10] In fact, after oral administration, Fasudil concentrations can be difficult to quantify, while Hydroxyfasudil is readily measured, establishing it as the primary active molecule in vivo.[10][11]
Therefore, a direct comparison for researchers must focus on Fasudil and its chief active metabolite, Hydroxyfasudil, rather than other potential derivatives like Fasudil Pyridine N-Oxide, for which there is limited public data on ROCK inhibitory activity.
Head-to-Head Comparison: Fasudil vs. Hydroxyfasudil
While both molecules target ROCK, their utility can differ based on the experimental context (e.g., in vitro kinase assay vs. cellular or in vivo studies).
| Feature | Fasudil (HA-1077) | Hydroxyfasudil |
| Role | Parent Drug / Prodrug | Primary Active Metabolite |
| Primary Target | ROCK1 and ROCK2 | ROCK1 and ROCK2 |
| IC₅₀ ROCK1 | ~10.7 µM[12][13][14] | Considered to have similar potency to Fasudil in vivo.[11] Specific IC₅₀ values are not as widely published. |
| IC₅₀ ROCK2 | ~1.9 µM[12][13][15][16] | Considered to have similar potency to Fasudil in vivo.[11] Specific IC₅₀ values are not as widely published. |
| Selectivity | Also inhibits PKA, PKC, PKG, and MSK1 at higher concentrations.[15][17][18] | Assumed to have a similar kinase selectivity profile, though less extensively characterized in public literature. |
| In Vivo Half-Life | Short (~0.76 hours)[8] | Longer (~4.66 hours)[8] |
| Primary Use Case | In vitro biochemical assays; cellular assays where metabolism is not a factor. | More clinically and pharmacokinetically relevant molecule for in vivo studies and for interpreting cellular results over longer time courses. Used as a control in cell lysis buffers to halt ROCK activity.[7] |
Expert Insight: When designing experiments, the choice between Fasudil and Hydroxyfasudil is critical. For a direct biochemical kinase assay, Fasudil is a perfectly suitable and well-characterized inhibitor. However, for cellular assays lasting several hours or for any in vivo animal studies, using Hydroxyfasudil or accounting for the rapid conversion of Fasudil to Hydroxyfasudil is essential for clinically relevant and interpretable results.
Experimental Protocols for Assessing ROCK Inhibition
To provide researchers with actionable methods, we present two robust, self-validating protocols to measure ROCK inhibition.
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein in a cell-free system. The principle is to quantify the phosphorylation of a specific ROCK substrate.
Causality: This approach isolates the drug-target interaction from all other cellular processes, providing a direct measure of enzymatic inhibition (e.g., IC₅₀ value). We use a well-defined substrate and ATP concentration to ensure the reaction is specific and reproducible.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[19]
-
Substrate: Use a synthetic peptide substrate corresponding to the ROCK phosphorylation site on MYPT1 or a full-length recombinant MYPT1 protein.[20][21]
-
Enzyme: Use purified, active recombinant ROCK1 or ROCK2 enzyme.
-
Compounds: Prepare a 10-point serial dilution of Fasudil (or Hydroxyfasudil) in DMSO. Ensure the final DMSO concentration in the assay is <1%.[22]
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the compound dilution or DMSO (for vehicle control).
-
Add 10 µL of a master mix containing the kinase buffer, ROCK enzyme, and substrate.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration should be near the Kₘ for ROCK, typically 5-10 µM).[19]
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection (Luminescence-based):
-
Terminate the reaction and detect remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).[19] This reagent lyses the components and contains luciferase/luciferin, which generates light from ATP.
-
Incubate for 40 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader. The signal is inversely proportional to kinase activity (high kinase activity = low ATP remaining = low signal).
-
-
Data Analysis:
-
Calculate percent inhibition relative to DMSO controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
This assay measures the activity of ROCK inside intact cells by quantifying the phosphorylation of its direct downstream substrate, MYPT1.
Causality: This method provides a physiologically relevant measure of target engagement. An effective inhibitor will reduce the steady-state level of phosphorylated MYPT1 (p-MYPT1) in response to a stimulus. Measuring the ratio of p-MYPT1 to total MYPT1 normalizes for any variations in protein loading, making the result a reliable and self-validating measure of cellular ROCK activity.[7][19]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HUVEC, or vascular smooth muscle cells) and grow to 80-90% confluency.
-
Optional: Serum-starve cells for 4-6 hours to reduce basal ROCK activity.
-
Pre-incubate cells with various concentrations of Fasudil or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with a known ROCK activator, such as lysophosphatidic acid (LPA) or Calpeptin, for 15-30 minutes to induce MYPT1 phosphorylation.
-
-
Cell Lysis:
-
Immediately wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (8-10% gel) and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:
-
Rabbit anti-phospho-MYPT1 (Thr853 or Thr696).
-
Mouse anti-total-MYPT1.
-
Rabbit or Mouse anti-GAPDH (as a loading control).
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies for 1 hour at room temperature.[19]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ.[23]
-
For each sample, calculate the ratio of the p-MYPT1 signal to the total MYPT1 signal. This normalized ratio reflects the level of cellular ROCK activity.
-
Conclusion and Future Perspectives
The comparison between Fasudil and its primary active metabolite, Hydroxyfasudil, is a nuanced one, deeply rooted in pharmacokinetic realities. While Fasudil remains the benchmark for in vitro biochemical studies due to its extensive characterization, Hydroxyfasudil represents the more clinically and biologically persistent effector molecule in vivo.
For researchers in drug development and cellular biology, understanding this metabolic relationship is paramount. Future studies aiming to develop next-generation ROCK inhibitors should not only focus on enzymatic potency but also on metabolic stability and the generation of active metabolites, as these factors ultimately dictate the therapeutic efficacy and dosing regimen of a clinical candidate. The experimental frameworks provided here offer robust and validated methods for assessing these critical parameters.
References
-
ResearchGate. (n.d.). Schematic diagram of the RhoA/Rho kinase signaling pathway. Retrieved from ResearchGate. [Link]
-
Amsbio. (n.d.). Fasudil HCl - ROCK inhibitor. Retrieved from Amsbio. [Link]
-
Creative Diagnostics. (n.d.). Rho Signaling Pathway. Retrieved from Creative Diagnostics. [Link]
-
Wikipedia. (n.d.). Fasudil. Retrieved from Wikipedia. [Link]
-
Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from Creative Diagnostics. [Link]
-
Laux, M., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. Pharmaceuticals (Basel). [Link]
-
Hinderling, P. H., et al. (2007). Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. Biopharm Drug Dispos. [Link]
-
Feng, Y., et al. (2010). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods Mol Biol. [Link]
-
ResearchGate. (n.d.). Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract. Retrieved from ResearchGate. [Link]
-
ChEMBL. (n.d.). In Vitro Assay for ROCK inhibitors. Retrieved from ChEMBL. [Link]
-
Suri, A., et al. (2018). Discovery of vascular Rho kinase (ROCK) inhibitory peptides. Biol Open. [Link]
-
Rath, N., et al. (2017). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Expert Opin Ther Targets. [Link]
-
ResearchGate. (n.d.). Western blot assay was performed to evaluate the effect of ROCK inhibition. Retrieved from ResearchGate. [Link]
-
Shimokawa, H., et al. (2016). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. J Med Invest. [Link]
-
BPS Bioscience. (n.d.). Fasudil. Retrieved from BPS Bioscience. [Link]
-
Adooq Bioscience. (n.d.). ROCK inhibitors. Retrieved from Adooq Bioscience. [Link]
-
Wei, Z., et al. (2022). Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. J Alzheimers Dis. [Link]
-
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Assay, 96-Well. Retrieved from Cell Biolabs, Inc. [Link]
-
Cell Biolabs, Inc. (n.d.). Rho Kinase (ROCK) Activity Immunoblot Kit. Retrieved from Cell Biolabs, Inc. [Link]
-
Liu, Y., et al. (2015). Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context. Oncotarget. [Link]
-
J&K Scientific LLC. (n.d.). This compound HCl. Retrieved from J&K Scientific LLC. [Link]
-
ClinicalTrials.gov. (2023). Inhibition of Rho Kinase (ROCK) With Fasudil as Disease-modifying Treatment for ALS. Retrieved from ClinicalTrials.gov. [Link]
-
Gonzalez-Perez, P., et al. (2023). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Neurobiol Dis. [Link]
-
Jochner, M., et al. (2021). Rho-kinase inhibition by fasudil modulates pre-synaptic vesicle dynamics. J Neurochem. [Link]
-
Yu-Jie, L., et al. (2022). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. Neural Regen Res. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from Organic Syntheses. [Link]
- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.
-
Baran Lab. (2012). Pyridine N-Oxides. Retrieved from Baran Lab. [Link]
-
Lu, T., et al. (1996). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil - Wikipedia [en.wikipedia.org]
- 9. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. amsbio.com [amsbio.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. adooq.com [adooq.com]
- 15. HA-1077 (Fasudil), ROCK2 inhibitor (CAS 105628-07-7) | Abcam [abcam.com]
- 16. stemcell.com [stemcell.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]
- 21. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 22. Assay: In Vitro Assay: The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay containing 20 mM... - ChEMBL [ebi.ac.uk]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to ROCK Inhibitor Specificity: Evaluating Fasudil and its Analogs Against ROCK1 and ROCK2
For researchers, scientists, and drug development professionals, the precise validation of small molecule inhibitors is paramount. This guide provides an in-depth technical comparison of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, with a central focus on the well-characterized compound, Fasudil. We will delve into the critical aspect of isoform specificity—distinguishing between ROCK1 and ROCK2—and provide the experimental frameworks necessary for robust validation.
While the topic of inquiry specifically mentioned Fasudil Pyridine N-Oxide, a comprehensive search of publicly available scientific literature and databases did not yield specific IC50 or Ki values for this particular derivative against ROCK1 and ROCK2. This compound is structurally related to Fasudil and may function as a metabolite or a synthetic precursor. In the absence of direct comparative data for this compound, this guide will focus on the extensive data available for Fasudil and its active metabolite, Hydroxyfasudil, providing a foundational understanding of ROCK inhibitor specificity that is directly applicable to the broader class of isoquinoline-based inhibitors.
The Significance of ROCK Isoform Specificity in Cellular Signaling
The RhoA/ROCK signaling pathway is a central regulator of cellular contractility, motility, proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a multitude of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer.[2] The two isoforms of ROCK, ROCK1 and ROCK2, share a high degree of homology within their kinase domains (92%), yet they exhibit distinct, non-redundant functions in specific cellular contexts.[2] For instance, ROCK1 is primarily involved in the disassembly of stress fibers in fibroblasts, while ROCK2 plays a more prominent role in this process in smooth muscle cells.[2] This functional divergence underscores the critical need for isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target side effects.
Figure 1: The RhoA/ROCK Signaling Pathway.
Comparative Analysis of ROCK Inhibitor Specificity
The development of selective ROCK inhibitors is a key objective in drug discovery. The following table summarizes the inhibitory activity of Fasudil and other commonly used ROCK inhibitors against ROCK1 and ROCK2. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, which are critical metrics for quantifying inhibitor potency.
| Inhibitor | ROCK1 IC50/Ki (nM) | ROCK2 IC50/Ki (nM) | Selectivity (ROCK1/ROCK2) | Reference(s) |
| Fasudil | 330 (Ki) | 158 (IC50) | ~2.1 | [3] |
| Hydroxyfasudil | - | - | - | [4] |
| Y-27632 | 220 (Ki) | 300 (Ki) | ~0.73 | [5] |
| Ripasudil (K-115) | 51 (IC50) | 19 (IC50) | ~2.7 | [5] |
Note: A lower IC50/Ki value indicates higher potency. Selectivity is calculated as a ratio of ROCK1 to ROCK2 inhibitory values; a value greater than 1 suggests a preference for ROCK2, while a value less than 1 suggests a preference for ROCK1.
As the data indicates, Fasudil demonstrates a slight preference for ROCK2 over ROCK1.[3] In contrast, Y-27632 exhibits relatively equal potency against both isoforms.[5] Ripasudil shows a more pronounced selectivity for ROCK2.[5] It is important to note that Fasudil is metabolized in vivo to its active form, Hydroxyfasudil, which is also a potent ROCK inhibitor.[4]
Experimental Validation of Inhibitor Specificity: Methodologies and Protocols
To rigorously validate the specificity of a ROCK inhibitor, a combination of in vitro and cell-based assays is essential. Below are detailed protocols for two widely accepted methods for determining inhibitor potency and selectivity.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified ROCK1 and ROCK2 in the presence of a test compound. The transfer of a radiolabeled phosphate group from ATP to a substrate peptide is quantified to determine the extent of inhibition.
Figure 2: Workflow for an In Vitro Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.
-
Reaction Mixture Preparation: In a microplate, combine the following components in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT):
-
Purified recombinant ROCK1 or ROCK2 enzyme.
-
The test inhibitor at various concentrations.
-
A specific peptide substrate for ROCK (e.g., a derivative of myosin phosphatase target subunit 1, MYPT1).
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding a solution that chelates Mg2+ (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-32P]ATP.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Assay
This cell-based assay provides a quantitative measure of compound binding to a target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged ROCK protein and a fluorescent tracer that binds to the active site of the kinase.
Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Transfection: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for a fusion protein of NanoLuc® luciferase and either full-length ROCK1 or ROCK2.
-
Cell Seeding: Seed the transfected cells into a multi-well assay plate and allow them to adhere and express the fusion protein.
-
Compound and Tracer Addition: Add the cell-permeable NanoBRET™ fluorescent tracer to the cells, followed by the addition of the test inhibitor at a range of concentrations.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a sufficient period (e.g., 2 hours) to allow the inhibitor and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
BRET Measurement: Measure the luminescence signals at two wavelengths: the donor emission (from NanoLuc®) and the acceptor emission (from the fluorescent tracer).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test inhibitor. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the intracellular IC50 value.
Conclusion
References
- Yamashita, K., et al. (2007). Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons. Brain Research, 1154, 215-224.
-
Wikipedia. (2023). Fasudil. Retrieved from [Link]
- Hara, M., et al. (2000). Protein kinase inhibition by fasudil hydrochloride promotes neurological recovery after spinal cord injury in rats. Journal of Neurosurgery: Spine, 93(1), 94-101.
- Olson, M. F. (2008). Applications for ROCK kinase inhibition. Current Opinion in Cell Biology, 20(2), 242-248.
- Satoh, S., et al. (2012). Antivasospastic effects of hydroxyfasudil, a Rho-kinase inhibitor, after subarachnoid hemorrhage. Journal of Pharmacological Sciences, 118(1), 92-98.
- Narumiya, S., et al. (2009). Rho signaling, ROCK and mDia1, in transformation, metastasis and invasion. Cancer and Metastasis Reviews, 28(1-2), 65-76.
- Rikitake, Y., & Liao, J. K. (2005). Rho-associated protein kinase (ROCK) inhibitors in the treatment of cardiovascular disease. Trends in Pharmacological Sciences, 26(11), 586-592.
- Shibuya, M., et al. (1992).
- Tamura, M., et al. (2005). Development of specific Rho-kinase inhibitors and their clinical application. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1754(1-2), 245-252.
- Watanabe, K., et al. (2007). A novel ROCK inhibitor, Y-27632, enhances survival of dissociated human embryonic stem cells.
Sources
- 1. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fasudil, a Rho kinase (ROCK) inhibitor, protects against ischemic neuronal damage in vitro and in vivo by acting directly on neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity of Fasudil and its Major Metabolite, Fasudil Pyridine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Kinase Selectivity in Drug Development
Fasudil is a potent inhibitor of ROCK, a serine/threonine kinase that plays a pivotal role in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, and cell proliferation.[1] Clinically, Fasudil is used for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[1] However, like many kinase inhibitors, Fasudil's therapeutic efficacy and potential off-target effects are not solely dictated by its interaction with its primary target. The selectivity of a kinase inhibitor—its ability to inhibit the intended target without affecting other kinases in the kinome—is a critical determinant of its overall pharmacological profile.[2]
Upon administration, Fasudil is rapidly metabolized, with Fasudil Pyridine N-Oxide being a major and active metabolite.[3][4] Understanding the kinase cross-reactivity of this metabolite is paramount, as it contributes significantly to the overall in vivo activity and potential side effects of the parent drug. This guide will delve into a comparative analysis of the kinase selectivity of Fasudil and its N-Oxide metabolite, providing the necessary experimental frameworks to empower researchers in their investigations.
The Fasudil Signaling Pathway: A Focus on ROCK
Fasudil primarily exerts its effects by inhibiting the RhoA/ROCK signaling pathway. The small GTPase RhoA, when activated, binds to and activates ROCK.[2] Activated ROCK then phosphorylates numerous downstream substrates, leading to various cellular responses. A key substrate is Myosin Light Chain (MLC) phosphatase, which, when phosphorylated by ROCK, becomes inactivated. This leads to an increase in phosphorylated MLC and subsequent smooth muscle contraction.[1]
Caption: Workflow for in vitro kinase selectivity profiling.
In-Cell Target Engagement Assays
While in vitro assays are essential, they do not fully recapitulate the cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability can influence a compound's activity. [5]In-cell target engagement assays provide a more physiologically relevant measure of a compound's interaction with its target kinase within living cells.
Step-by-Step Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay, also from Promega, utilizes Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding to a specific kinase in live cells. [6][7]
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of Fasudil and this compound. Add the compounds to the cells and incubate for a predetermined time (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is a cell-permeable molecule that binds to the ATP-binding pocket of the kinase. Incubate for the optimized tracer equilibration time.
-
BRET Measurement: Add the NanoLuc® substrate to the wells and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Causality Behind Experimental Choices:
-
Why both in vitro and in-cell assays? In vitro assays provide a direct measure of a compound's inhibitory potency against a purified enzyme, which is essential for initial selectivity assessment. In-cell assays, on the other hand, provide a more biologically relevant measure of target engagement by accounting for cellular factors. [8][9]Discrepancies between in vitro and in-cell data can provide valuable insights into a compound's cell permeability and its competition with intracellular ATP. [5]* Self-Validating System: The combination of these two orthogonal assay formats provides a self-validating system. A compound that shows potent inhibition in the biochemical assay and demonstrates target engagement in the cellular assay is more likely to be a genuine and effective inhibitor in a physiological setting.
Conclusion and Future Directions
A thorough understanding of the kinase cross-reactivity of Fasudil and its primary metabolite, this compound, is critical for both basic research and clinical applications. While both compounds are established ROCK inhibitors, their off-target profiles may differ, potentially influencing their overall therapeutic window and side-effect profiles. [10][11] The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses. By combining in vitro kinase panel screening with in-cell target engagement assays, a comprehensive and physiologically relevant understanding of the selectivity of these compounds can be achieved. Future research should aim to expand the kinase panels used for screening and to investigate the functional consequences of any identified off-target interactions. Such studies will be invaluable in refining our understanding of Fasudil's mechanism of action and in guiding the development of next-generation ROCK inhibitors with improved selectivity and therapeutic potential.
References
-
A novel ROCK inhibitor: off-target effects of metformin - PMC - NIH. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
-
Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC - PubMed Central. Available at: [Link]
-
Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. Available at: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. Available at: [Link]
-
Fasudil - Wikipedia. Available at: [Link]
-
Systemic Availability of the Active Metabolite Hydroxy-Fasudil After Administration of Fasudil to Different Sites of the Human Gastrointestinal Tract - ResearchGate. Available at: [Link]
-
A novel ROCK inhibitor: off-target effects of metformin - PubMed. Available at: [Link]
-
Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells - ResearchGate. Available at: [Link]
-
Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling - ResearchGate. Available at: [Link]
-
Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. Available at: [Link]
-
Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed. Available at: [Link]
-
Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract - PubMed. Available at: [Link]
-
Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed. Available at: [Link]
-
Metabolomics study of fasudil on cisplatin-induced kidney injury - PMC - PubMed Central. Available at: [Link]
-
Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites. Available at: [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel Fasudil Derivatives - ResearchGate. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]
-
Rho kinase inhibitor fasudil protects against β-amyloid-induced hippocampal neurodegeneration in rats - PubMed. Available at: [Link]
-
Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Pyridine N-Oxides - Baran Lab. Available at: [Link]
-
Pyridine-N-oxide - Wikipedia. Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available at: [Link]
-
Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals - The Royal Society of Chemistry. Available at: [Link]
-
Inhibition of Rho-kinase by Fasudil Protects Dopamine Neurons and Attenuates Inflammatory Response in an Intranasal Lipopolysaccharide-Mediated Parkinson's Model - PubMed. Available at: [Link]
-
Rho kinase inhibition by fasudil suppresses lipopolysaccharide-induced apoptosis of rat pulmonary microvascular endothelial cells via JNK and p38 MAPK pathway - PubMed. Available at: [Link]
Sources
- 1. Fasudil - Wikipedia [en.wikipedia.org]
- 2. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Should we keep rocking? Portraits from targeting Rho kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
Efficacy of Fasudil Pyridine N-Oxide vs. siRNA knockdown of ROCK
An In-Depth Technical Guide to ROCK Inhibition:
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are central regulators of cell morphology, motility, and contraction, making them compelling targets in numerous fields, from cancer biology to neuroscience. Researchers aiming to interrogate ROCK signaling pathways primarily rely on two distinct methodologies: pharmacological inhibition and genetic suppression. This guide provides a comprehensive, data-supported comparison between the use of Fasudil, a clinically relevant small molecule inhibitor, and siRNA-mediated knockdown of ROCK. We will dissect their mechanisms, provide detailed experimental protocols, compare their efficacy based on quantitative data, and offer expert guidance on selecting the optimal strategy for your specific research objectives.
The Core Conflict: Inhibition vs. Depletion
At the heart of this comparison lies a fundamental difference in approach. Pharmacological agents like Fasudil act to inhibit the function of the ROCK protein, while siRNA aims to eliminate the ROCK protein itself. This distinction has profound implications for experimental design, timeline, and data interpretation.
1.1. Mechanism of Action: Fasudil, the ATP Competitor
Fasudil is a well-characterized, cell-permeable small molecule that functions as an ATP-competitive inhibitor of ROCK kinases.[1][2] By binding to the kinase domain, Fasudil physically blocks the binding of ATP, thereby preventing the phosphorylation of downstream ROCK substrates.[1][2] This leads to a rapid and reversible cessation of ROCK's catalytic activity. Key downstream effectors whose phosphorylation is blocked include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and stress fiber formation.[3][4][5]
Fasudil inhibits both ROCK1 and ROCK2 isoforms, with reported IC₅₀ values in the low micromolar range (e.g., 1.9 µM for ROCK2).[6] While potent, it's important to note that at higher concentrations, Fasudil can exhibit off-target effects on other kinases.[7]
Figure 1. Fasudil competitively inhibits the ATP binding site on ROCK, preventing substrate phosphorylation.
1.2. Mechanism of Action: siRNA, the Message Destroyer
Small interfering RNA (siRNA) operates through the endogenous RNA interference (RNAi) pathway to induce post-transcriptional gene silencing.[] A synthetic, double-stranded siRNA molecule homologous to a target sequence within the ROCK mRNA is introduced into the cell.[] Inside the cytoplasm, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, using one strand as a guide to find and bind to the complementary ROCK mRNA transcript.[] This binding event triggers the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into ROCK protein.[] The result is a specific, albeit transient, depletion of the target protein.
Figure 2. siRNA is loaded into the RISC complex, which targets and degrades ROCK mRNA, preventing protein synthesis.
Experimental Protocols: From Bench to Result
The practical application of these two methods requires distinct, validated workflows. The following protocols are designed to be self-validating, with integrated controls to ensure data integrity.
2.1. Protocol: Pharmacological Inhibition with Fasudil
This workflow is designed for acute inhibition of ROCK activity in cultured cells. The key to a trustworthy result is a proper dose-response experiment to identify the optimal concentration that maximizes ROCK inhibition while minimizing cytotoxicity.
Methodology:
-
Stock Solution Preparation: Dissolve Fasudil dihydrochloride in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates). Seed at a density that ensures they are in a logarithmic growth phase and 70-80% confluent at the time of treatment.
-
Dose-Response Titration (Crucial for Validation):
-
Prepare serial dilutions of the Fasudil stock in pre-warmed complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM (a common effective range is 10-30 µM).[2][9]
-
Mandatory Control: Prepare a vehicle control medium containing the same final concentration of DMSO used for the highest Fasudil dose.
-
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared Fasudil-containing or vehicle control medium.
-
Incubation: Incubate cells for the desired treatment period. For assessing inhibition of signaling, a short incubation of 1-4 hours is often sufficient. For phenotypic assays, 24 hours may be necessary.[9]
-
Harvest and Analysis:
-
Primary Validation: Lyse cells and perform a Western blot to assess the phosphorylation status of a direct ROCK substrate, such as p-MYPT1 (Thr696/Thr853) or p-MLC2 (Thr18/Ser19).[10][11] A successful experiment will show a dose-dependent decrease in the phosphorylated protein relative to the total protein and the vehicle control.
-
Phenotypic Analysis: Perform desired downstream assays (e.g., migration, morphology analysis).
-
Figure 3. Experimental workflow for ROCK inhibition using Fasudil.
2.2. Protocol: Genetic Suppression with siRNA
This workflow is designed for transient knockdown of ROCK protein expression. The critical validation step is confirming the reduction of the target protein.
Methodology:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.[12] Healthy, subconfluent cells are essential for high transfection efficiency.[12]
-
Complex Formation (Handle with care):
-
Tube A (siRNA): Dilute ROCK-targeting siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium (e.g., Opti-MEM™).
-
Tube B (Reagent): Dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Mandatory Control: Prepare a parallel set of tubes using a non-targeting (scrambled) control siRNA at the same concentration.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow siRNA-lipid complexes to form.
-
-
Transfection: Add the complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time for maximal protein depletion varies by cell line and the half-life of the ROCK protein and must be determined empirically.
-
Harvest and Analysis:
-
Primary Validation: Harvest cells at various time points (e.g., 24, 48, 72 hours) and perform a Western blot to detect total ROCK1 and/or ROCK2 protein levels. A successful knockdown will show >70% reduction in protein compared to the non-targeting control.[10][13]
-
Secondary Validation (Optional): Perform qRT-PCR to confirm the reduction in ROCK mRNA levels.[13]
-
Phenotypic Analysis: Conduct downstream experiments once maximal knockdown is confirmed.
-
Figure 4. Experimental workflow for siRNA-mediated ROCK knockdown.
Data-Driven Comparison: Performance & Efficacy
The choice between Fasudil and siRNA often comes down to the specific requirements of the experiment. The following table summarizes the key performance metrics based on experimental data.
| Parameter | Fasudil (Pharmacological Inhibition) | siRNA (Genetic Knockdown) |
| Primary Target | ROCK1/2 Kinase Activity | ROCK1/2 mRNA |
| Onset of Action | Rapid (Minutes to Hours) | Delayed (24-72 Hours) |
| Duration of Effect | Reversible upon washout | Prolonged, dependent on protein turnover |
| Specificity | High for ROCKs at optimal concentrations; potential for off-target kinase inhibition at higher doses.[7] | High sequence specificity; potential for off-target effects via seed region homology or interferon response.[14] |
| Validation Metric | Reduction in phosphorylated substrates (e.g., p-MYPT1).[10][11] | Reduction in total protein levels (Western Blot) or mRNA levels (qRT-PCR).[13] |
| Typical Efficacy | >90% inhibition of kinase activity. | 70-95% reduction in protein expression.[13][15] |
| Key Advantage | Temporal control; ease of use for high-throughput screening. | High target specificity; suitable for studying long-term effects of protein loss. |
| Key Limitation | Potential for off-target effects; cannot distinguish between catalytic and scaffolding functions of the protein. | Slower onset; transfection efficiency can be cell-type dependent; potential for incomplete knockdown. |
Senior Application Scientist Recommendation: Which to Choose?
As a senior scientist, my recommendation is always guided by the research question. There is no universally "better" agent, only the more appropriate tool for the job.
Choose Fasudil when:
-
Studying Acute Signaling Events: Your hypothesis revolves around the immediate consequences of blocking ROCK's catalytic function.
-
Requiring Reversibility: You need to observe the effects of both the inhibition and the subsequent restoration of ROCK activity (washout experiment).
-
Performing High-Throughput Screens: The simplicity of adding a compound to media is far more scalable than transfection-based protocols.
-
Your Cell Line is Difficult to Transfect: Primary cells or certain suspension lines may have low transfection efficiency, making small molecules a more viable option.
Choose siRNA Knockdown when:
-
Investigating Long-Term Effects: Your experiment requires sustained loss of ROCK function over several days, such as in studies of differentiation or chronic disease models.
-
Maximum Target Specificity is Essential: You need to be confident that the observed phenotype is due to the absence of the ROCK protein itself, minimizing concerns about off-target kinase inhibition.
-
Distinguishing Kinase vs. Scaffolding Roles: You want to probe the functions of the ROCK protein that are independent of its catalytic activity. Combining siRNA with the expression of a kinase-dead ROCK mutant is a powerful strategy for this.
-
Validating Small Molecule Hits: siRNA is the gold standard for confirming that the phenotype observed with a pharmacological inhibitor like Fasudil is indeed on-target.[16]
Conclusion
Fasudil and siRNA represent two powerful, yet fundamentally different, approaches to interrogating ROCK function. Fasudil provides a rapid, reversible, and scalable method to inhibit ROCK's enzymatic activity, making it an excellent tool for studying acute signaling and for large-scale screening. Conversely, siRNA offers a highly specific method to deplete the ROCK protein, which is indispensable for validating inhibitor data and for investigating the long-term consequences of protein loss. A comprehensive research strategy will often leverage the strengths of both: using a small molecule for initial discovery and siRNA for rigorous, on-target validation.
References
-
The ROCK signaling pathway with focus on survival and regeneration. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The ROCK signaling pathway with focus on survival and regeneration. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Schematic diagram of the mechanism of Rho/Rock signaling pathway. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Rho Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 16, 2026, from [Link]
-
Julian, L., & Olson, M. F. (2014). Rho-associated kinase (ROCK) signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Expert Reviews in Molecular Medicine, 16, e9. [Link]
-
Sánchez-Pla, A., et al. (2023). Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms. Cell Death & Disease, 14(1), 58. [Link]
-
siRNA knockdown of ROCK1 and ROCK2 in cultured myometrial cells causes a significant decrease in MYPT1 phosphorylation at Thr853. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Effects of ROCK-1, -2 siRNA knockdown on MLC phosphorylation and the actin cytoskeleton. (2015). Public Library of Science. Retrieved January 16, 2026, from [Link]
-
Knockdown of Target Genes by siRNA In Vitro. (2014). Methods in Molecular Biology, 1151, 139-44. [Link]
-
Wheway, G., et al. (2021). Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies. EMBO Molecular Medicine, 13(10), e14312. [Link]
-
Rho Kinase (ROCK) Activity Assay, 96-Well. (n.d.). Cell Biolabs, Inc. Retrieved January 16, 2026, from [Link]
-
Experimental design. Fasudil has treated two developmental stages. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (2024). Frontiers in Molecular Neuroscience, 17, 1334860. [Link]
-
Fasudil-treatment induces changes in cell morphology. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2022). Journal of Medicinal Chemistry, 65(3), 2194-2213. [Link]
-
Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment. (2017). Investigative Ophthalmology & Visual Science, 58(7), 2994-3003. [Link]
-
Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. (2021). European Journal of Medicinal Chemistry, 216, 113334. [Link]
-
Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies. (2020). bioRxiv. [Link]
-
Fasudil regulates T cell responses through polarization of BV-2 cells in mice experimental autoimmune encephalomyelitis. (2014). Acta Pharmacologica Sinica, 35(9), 1156-1166. [Link]
-
Upstream and downstream regulation of ROCK. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
siRNA Transfection Protocol. (2012). YouTube. Retrieved January 16, 2026, from [Link]
-
Rho kinase inhibitor Fasudil induces neuroprotection and neurogenesis partially through astrocyte-derived G-CSF. (2009). Brain, Behavior, and Immunity, 23(7), 1009-1015. [Link]
-
Guidelines for transfection of siRNA. (n.d.). QIAGEN. Retrieved January 16, 2026, from [Link]
-
siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. (n.d.). GenScript. Retrieved January 16, 2026, from [Link]
-
Inhibition of Rho-kinase by fasudil contributes to the modulation of the synaptic plasticity response in the rat hippocampus. (2020). Neurobiology of Learning and Memory, 173, 107262. [Link]
-
Fasudil or genetic depletion of ROCK1 or ROCK2 induces anxiety-like behaviors. (2019). Behavioural Brain Research, 373, 112082. [Link]
-
Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing. (2013). Molecules and Cells, 35(4), 350-356. [Link]
-
The effects of fasudil treatment on synaptic protein expression and phosphorylation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Fasudil inhibited ROCK signaling in vivo. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. (2022). Neural Regeneration Research, 17(10), 2182-2191. [Link]
-
Efficient and specific gene knockdown by small interfering RNAs produced in bacteria. (2013). Nature Biotechnology, 31(4), 354-360. [Link]
-
Optimization of Transfection Conditions and Analysis of siRNA Potency Using Real-time PCR. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
-
Analysis of pulmonary vasodilator responses to the Rho-kinase inhibitor fasudil in the anesthetized rat. (2001). Journal of Cardiovascular Pharmacology, 38(2), 299-311. [Link]
-
Fabrication of fasudil hydrochloride modified graphene oxide biocomposites and its defensive effect acute renal injury in septicopyemia rats. (2018). Materials Science and Engineering: C, 92, 10-18. [Link]
-
CRITICAL METALS CORP. NASDAQ-CRML Announces Another Series of Outstanding Drilling Results Achieving Additional High-Grade Results Across Its Tanbreez Asset from the 2025 Drilling Campaign. (2026). Investing News Network. Retrieved January 16, 2026, from [Link]
Sources
- 1. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 2. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. plos.figshare.com [plos.figshare.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Isoquinoline-Based ROCK Inhibitors: Evaluating the Potential Advantages of Fasudil Pyridine N-Oxide
This guide provides a comparative analysis of isoquinoline-based Rho-associated coiled-coil kinase (ROCK) inhibitors, with a specific focus on the prospective advantages of Fasudil Pyridine N-Oxide over established derivatives like Fasudil and the widely used research tool, Y-27632. We will delve into the mechanistic rationale for N-oxidation as a strategic modification in drug design and provide detailed, self-validating experimental protocols for researchers to empirically verify these potential benefits in their own laboratories.
The Landscape of ROCK Inhibition: From Fasudil to Next-Generation Derivatives
The Rho/ROCK signaling pathway is a central regulator of cellular contractility, motility, and morphology, making it a critical target in both fundamental research and clinical applications.[1] The pathway's activation leads to the phosphorylation of key substrates like Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), ultimately driving actin cytoskeletal organization.[1]
Isoquinoline derivatives represent a foundational class of ROCK inhibitors. Fasudil, the first-in-class ROCK inhibitor, was approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[2][3] Its success has spurred the development of numerous analogs and other inhibitors, such as Y-27632, which has become an indispensable tool in cell culture, particularly for enhancing the survival of dissociated stem cells.[4][5]
However, first-generation inhibitors like Fasudil and Y-27632 are not without limitations. They exhibit activity against other kinases, which can lead to off-target effects, especially at the higher concentrations often used in cell-based assays.[1] This lack of absolute specificity necessitates the development of next-generation compounds with improved pharmacological profiles.
The Strategic Advantage of N-Oxidation in Medicinal Chemistry
N-oxidation is a well-established strategy in medicinal chemistry to modulate the properties of heterocyclic compounds. The introduction of an N-oxide group converts a tertiary amine or aromatic nitrogen into a highly polar, zwitterionic N⁺–O⁻ moiety.[6][7] This seemingly minor chemical change can have profound effects on a molecule's physicochemical and pharmacological properties.
Key Physicochemical Changes:
-
Increased Polarity and Solubility: The N⁺–O⁻ bond is highly polar and forms strong hydrogen bonds with water, which can significantly enhance a compound's aqueous solubility.[7][8]
-
Altered Membrane Permeability: While increased polarity often decreases passive membrane permeability, this can be advantageous in reducing off-target effects in unintended tissues or cellular compartments.[6][9]
-
Modified Basicity: Pyridyl N-oxides are weaker bases compared to their parent pyridine compounds, which can alter their ionization state at physiological pH and subsequent receptor interactions.[9]
These modifications suggest that this compound could offer a distinct pharmacological profile compared to its parent compound, Fasudil. The primary hypothesis is that the N-oxide derivative may exhibit improved solubility and a refined selectivity profile due to these altered physicochemical properties.
Comparative Analysis: Fasudil vs. Y-27632 vs. This compound
The following table summarizes the known characteristics of Fasudil and Y-27632 and presents the hypothesized advantages for this compound based on the principles of N-oxidation chemistry. These hypotheses require empirical validation using the protocols outlined in the subsequent section.
| Feature | Fasudil | Y-27632 | This compound (Hypothesized) | Causality & Rationale |
| Core Structure | Isoquinoline | Aminopyridine | Isoquinoline N-Oxide | The core scaffold determines the primary binding mode to the kinase ATP pocket. |
| Primary Target(s) | ROCK1 / ROCK2 | ROCK1 / ROCK2 | ROCK1 / ROCK2 | All are ATP-competitive inhibitors of ROCK kinases. |
| ROCK2 IC₅₀ | ~1.9 µM | ~0.8 µM | Potentially Altered | The N-oxide may change the binding affinity within the ATP pocket, potentially increasing or decreasing potency. |
| Kinase Selectivity | Inhibits PKA, PKG, PKC, MLCK at higher concentrations.[3] | Non-selective against several other kinases at typical cell culture concentrations (10-50 µM).[1] | Potentially Improved | Increased polarity may reduce binding to more hydrophobic off-target kinase pockets, thereby improving the selectivity profile. |
| Aqueous Solubility | Moderate | High (as dihydrochloride salt) | Potentially Increased | The highly polar N⁺–O⁻ group is expected to enhance hydrogen bonding with water, improving solubility over the parent Fasudil base.[6][7] |
| Cell Permeability | Cell-permeable | Cell-permeable | Potentially Decreased | Increased polarity generally reduces passive diffusion across the lipid bilayer, which could be beneficial for targeted delivery or reducing systemic exposure.[6][9] |
| Cost-Effectiveness | Relatively inexpensive compared to Y-27632.[10][11] | Significantly more expensive due to a more complex synthesis process.[10][11] | Potentially Favorable | N-oxidation is often a straightforward synthetic step, suggesting manufacturing costs could remain competitive. |
Experimental Guide for Comparative Validation
To transition from hypothesis to data, a rigorous, side-by-side experimental comparison is essential. The following protocols provide a self-validating framework for any research team to assess the performance of this compound against its counterparts.
Protocol 1: In Vitro Kinase Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against ROCK2 and a panel of off-target kinases (e.g., PKA, PKC).
Causality: This biochemical assay directly measures the interaction between the inhibitor and purified enzymes, independent of cellular factors like membrane permeability or drug efflux. It is the gold standard for determining potency and selectivity.
Methodology (Example using an ADP-Glo™ format):
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a 4X solution of your substrate (e.g., recombinant MYPT1) in kinase buffer.
-
Prepare a 4X solution of ATP at the desired concentration (typically at or near the Kₘ for the kinase) in kinase buffer.
-
Serially dilute test compounds (Fasudil, Y-27632, this compound) in kinase buffer to create 4X final concentrations.
-
-
Kinase Reaction:
-
To a 384-well plate, add 5 µL of the 4X compound dilution.
-
Add 5 µL of 4X substrate solution.
-
Add 5 µL of 4X ATP solution.
-
To initiate the reaction, add 5 µL of a 4X solution of purified ROCK2 enzyme. The final reaction volume is 20 µL.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Repeat the assay for off-target kinases to determine the selectivity profile.
-
Protocol 2: Cell-Based ROCK Activity Assay (pMYPT1 ELISA)
Objective: To measure the functional inhibition of the ROCK pathway within a cellular context by quantifying the phosphorylation of a direct downstream target, MYPT1 at Thr696.[12]
Causality: This assay moves beyond the purified enzyme and assesses the compound's ability to cross the cell membrane, engage its target in the cytoplasm, and produce a biological effect. It provides a more physiologically relevant measure of potency (EC₅₀).
Methodology:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., Panc-1, HeLa) in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.[12] Culture overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the compound-containing medium.
-
Incubate for 1-2 hours at 37°C. This allows for target engagement.
-
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 10 minutes.
-
-
ELISA Protocol: [13]
-
Coat a high-binding 96-well ELISA plate with a capture antibody for total MYPT1 overnight at 4°C.
-
Wash the plate and block with 3% BSA in PBST for 1 hour.
-
Add cell lysates to the wells and incubate for 2 hours at room temperature to allow the capture antibody to bind total MYPT1.
-
Wash the plate and add the primary detection antibody, a rabbit anti-phospho-MYPT1 (Thr696) antibody. Incubate for 1 hour.
-
Wash the plate and add an HRP-conjugated anti-rabbit secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate. Allow the color to develop.
-
Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-MYPT1 signal to the total protein concentration of the lysate.
-
Plot the normalized signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the cellular EC₅₀.
-
Conclusion
This compound represents a logical and chemically sound next-generation derivative of Fasudil. Based on the established principles of medicinal chemistry, its N-oxide moiety is hypothesized to confer advantages such as increased aqueous solubility and a potentially more refined kinase selectivity profile due to altered polarity.[6][9] While direct comparative data is not yet widely available, this guide provides the foundational rationale and, more importantly, the detailed experimental framework for researchers to rigorously test these hypotheses. By employing the described biochemical and cell-based assays, scientists can generate the critical data needed to fully evaluate the potential of this compound as a superior tool for studying ROCK signaling and as a candidate for further therapeutic development.
References
-
Kobus, M. M., Friedrich, T. T., Zorn, E. E., Burmeister, N. N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link][6][7]
-
Bohrium. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Ask this paper. [Link][8]
-
ResearchGate. (2025). Medicinal Chemistry of Drugs with N-Oxide Functionalities | Request PDF. [Link][9]
-
Al-Taei, S., Al-Azab, M., & Kadi, A. A. (2020). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry. [Link][14]
-
Feng, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link][15][16]
-
Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery. [Link][1]
-
Garton, A. J., et al. (2009). Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. Methods in Molecular Biology. [Link][12]
-
Online Inhibitor. (2025). Precision ROCK Inhibition: Mechanistic Insights and Strategic Applications of Y-27632 Dihydrochloride. [Link][5]
-
ResearchGate. (n.d.). Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil.... [Link][3]
-
Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. [Link][13]
-
ResearchGate. (n.d.). Figure 1. Molecular characteristics of fasudil and Y-27632. [Link][10]
-
Oh, Y., et al. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PLoS One. [Link][11][17]
Sources
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasudil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americapeptides.com [americapeptides.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 16. Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Rho Kinase Landscape: A Comparative Guide to the In Vitro and In Vivo Activity of Fasudil and its Metabolites
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling, the Rho-associated coiled-coil containing protein kinase (ROCK) pathway stands as a pivotal regulator of cellular structure and function. Its dysregulation is implicated in a host of pathologies, from cardiovascular diseases to neurodegeneration, making it a compelling therapeutic target. Fasudil, a potent ROCK inhibitor, has been a cornerstone in both clinical practice for cerebral vasospasm and in foundational research. However, a comprehensive understanding of its activity, particularly in correlation with its primary active metabolite, is crucial for its effective application and the development of next-generation inhibitors.
This guide provides an in-depth comparison of the in vitro and in vivo activities of Fasudil and its principal active metabolite, hydroxyfasudil. We will also contextualize their performance against other widely used ROCK inhibitors, Y-27632 and Ripasudil. A crucial point of clarification is the distinction between hydroxyfasudil and another potential metabolite, Fasudil Pyridine N-Oxide. While the latter is a chemically distinct entity, there is a notable absence of significant biological activity data in publicly available literature. Therefore, this guide will focus on the well-characterized compounds to ensure scientific rigor and practical utility.
The Rho/ROCK Signaling Pathway: A Central Regulator
The Rho/ROCK pathway is a critical downstream effector of the small GTPase RhoA. Upon activation, ROCK phosphorylates a multitude of substrates, leading to increased actin-myosin contractility, stress fiber formation, and cellular motility. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which, when phosphorylated by ROCK, leads to the inhibition of Myosin Light Chain (MLC) phosphatase activity. This results in a net increase in phosphorylated MLC and subsequent smooth muscle contraction and cell contractility. ROCK inhibitors, including Fasudil and its derivatives, exert their effects by competitively binding to the ATP-binding site of the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream targets.
Caption: The Rho/ROCK signaling pathway and the point of inhibition by Fasudil.
In Vitro Activity: A Head-to-Head Comparison
The in vitro potency of a ROCK inhibitor is a primary determinant of its cellular effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) against the two ROCK isoforms, ROCK1 and ROCK2.
| Compound | Target | IC50 / Ki | Reference |
| Fasudil | ROCK2 | IC50: 1.9 µM | [1] |
| Hydroxyfasudil | ROCK1 | IC50: 0.73 µM | [2] |
| ROCK2 | IC50: 0.72 µM | [2] | |
| Y-27632 | ROCK1 | Ki: 220 nM | [3][4] |
| ROCK2 | Ki: 300 nM | [3][4] | |
| Ripasudil (K-115) | ROCK1 | IC50: 51 nM | [5] |
| ROCK2 | IC50: 19 nM | [5] |
From the data, it is evident that hydroxyfasudil is a more potent inhibitor of both ROCK1 and ROCK2 than its parent compound, Fasudil. This is a critical observation, as it suggests that the in vivo efficacy of Fasudil is largely attributable to its conversion to this more active metabolite.
In comparison to other well-established ROCK inhibitors, both Fasudil and hydroxyfasudil are less potent than Y-27632 and Ripasudil . Ripasudil, in particular, demonstrates high potency in the nanomolar range.
Kinase Selectivity
While potent ROCK inhibition is desirable, selectivity against other kinases is crucial to minimize off-target effects. Fasudil has been shown to inhibit other kinases, such as protein kinase A (PKA) and protein kinase C (PKC), but at significantly higher concentrations than for ROCK.[6] Hydroxyfasudil exhibits greater selectivity for ROCK over PKA.[2] The broader kinase selectivity profile of Fasudil may contribute to some of its pleiotropic effects observed in vivo.[7]
In Vivo Correlation: From Bench to Bedside
The ultimate test of a drug candidate is its efficacy and safety in a living system. The in vivo activity of ROCK inhibitors is assessed in various animal models that recapitulate human diseases.
Pharmacokinetics and Metabolism
Fasudil is rapidly metabolized in the liver to its active metabolite, hydroxyfasudil.[8] This metabolic conversion is a key factor in its pharmacokinetic profile and contributes significantly to its sustained in vivo effects.[8]
Efficacy in Disease Models
| Compound | Disease Model | Key Findings | Reference(s) |
| Fasudil | Cerebral Vasospasm (rabbit) | Significantly reduced vasospasm of the basilar artery. | [9] |
| Hypertension (rat) | Lowered blood pressure in a dose-dependent manner. | [1] | |
| Cerebral Ischemia (mouse) | Reduced infarct size and improved neurological function. | [10] | |
| Hydroxyfasudil | Cerebral Ischemia (gerbil, rat) | Protected against ischemia-induced neuronal loss and reduced infarct size. | [8] |
| Allergic Airway Inflammation (guinea pig) | Reduced bronchial hyperreactivity and inflammation. | [11] | |
| Subarachnoid Hemorrhage (rat) | Attenuated brain edema. | [12] | |
| Y-27632 | Hypertension (rat) | Normalized blood pressure. | [13][14] |
| Glaucoma (animal models) | Reduced intraocular pressure. | [14] | |
| Ripasudil | Glaucoma (animal models) | Effectively lowered intraocular pressure. | [15][16] |
| Retinal Angiogenesis (mouse) | Inhibited VEGF-induced retinal neovascularization. | [2] |
The in vivo data corroborates the in vitro findings. Both Fasudil and hydroxyfasudil demonstrate efficacy in a range of cardiovascular and neurological disease models. The neuroprotective and anti-inflammatory effects observed extend beyond simple vasodilation, highlighting the multifaceted roles of ROCK signaling. The potent and selective inhibitors, Y-27632 and Ripasudil, also show robust efficacy in their respective therapeutic areas, with Ripasudil being clinically approved for the treatment of glaucoma.
Caption: A generalized workflow for the in vitro screening and in vivo validation of ROCK inhibitors.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of ROCK inhibitors.
In Vitro ROCK Kinase Activity Assay (ELISA-based)
This assay measures the direct inhibitory effect of a compound on ROCK kinase activity.
Principle: A recombinant MYPT1 protein is coated onto a microplate. Active ROCK enzyme, ATP, and the test compound are added. The amount of phosphorylated MYPT1 is then detected using a specific antibody, followed by a secondary antibody conjugated to an enzyme for colorimetric detection.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well microplate with recombinant MYPT1 substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in TBS) and incubating for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of the test compound (e.g., Fasudil, hydroxyfasudil) to the wells. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: Add a solution containing active ROCK enzyme and ATP to each well to initiate the kinase reaction. Incubate for 30-60 minutes at 30°C.
-
Washing: Stop the reaction and wash the plate as described in step 2.
-
Primary Antibody Incubation: Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot for Phosphorylated MYPT1
This method assesses the effect of a ROCK inhibitor on the downstream signaling pathway in a cellular context.
Principle: Cells are treated with a ROCK inhibitor, and the total protein is extracted. The levels of phosphorylated MYPT1 are then detected by Western blotting using a specific antibody.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., vascular smooth muscle cells) to sub-confluency. Treat the cells with various concentrations of the ROCK inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MYPT1 (Thr696) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phospho-MYPT1 to a loading control (e.g., β-actin or total MYPT1).
In Vivo Model: Spontaneously Hypertensive Rats (SHR)
This model is commonly used to evaluate the antihypertensive effects of ROCK inhibitors.
Principle: SHRs spontaneously develop hypertension. The test compound is administered, and the effect on blood pressure is monitored over time.
Experimental Design:
-
Animal Acclimatization: Acclimatize male SHRs to the laboratory conditions for at least one week.
-
Baseline Blood Pressure Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
Grouping and Treatment: Randomly divide the animals into different groups: a vehicle control group and treatment groups receiving different doses of the ROCK inhibitor (e.g., Fasudil administered orally).
-
Blood Pressure Monitoring: Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the change in SBP from baseline for each group. Analyze the data using appropriate statistical methods to determine the dose-dependent antihypertensive effect of the compound.
Conclusion and Future Perspectives
The comprehensive analysis of Fasudil and its active metabolite, hydroxyfasudil, reveals a clear in vitro-in vivo correlation. The superior in vitro potency of hydroxyfasudil translates into significant in vivo efficacy, underscoring the importance of metabolic profiling in drug development. While Fasudil remains a valuable tool and therapeutic agent, the development of more potent and selective ROCK inhibitors like Ripasudil has opened new avenues for treating a broader range of diseases, particularly in ophthalmology.
The conspicuous absence of biological data for this compound highlights a gap in our understanding of Fasudil's complete metabolic fate and activity profile. Future research should aim to characterize this and other potential metabolites to build a more complete picture.
For researchers and drug development professionals, a thorough understanding of the in vitro potency, selectivity, and in vivo pharmacology of different ROCK inhibitors is paramount for selecting the appropriate tool for their research and for designing novel therapeutic strategies targeting the versatile and powerful Rho/ROCK signaling pathway.
References
-
Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia | IOVS. (n.d.). Retrieved January 16, 2026, from [Link]
-
Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
A novel hypertensive crisis rat model established by excessive norepinephrine infusion and the potential therapeutic effects of Rho-kinase inhibitors on it - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ripasudil in a Model of Pigmentary Glaucoma | TVST - ARVO Journals. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC. (n.d.). Retrieved January 16, 2026, from [Link]
-
The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice. (2014). Retrieved January 16, 2026, from [Link]
-
96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved January 16, 2026, from [Link]
-
The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Future of Glaucoma Treatment Ripasudil. (2017). Retrieved January 16, 2026, from [Link]
-
Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases. (2006). Retrieved January 16, 2026, from [Link]
-
Potential benefits of rho-kinase inhibition in arterial hypertension - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
ROCK Inhibition as Potential Target for Treatment of Pulmonary Hypertension - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
-
The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]
-
Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Applications for ROCK kinase inhibition - PMC - PubMed Central - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Anti-Phospho-MBS (MYPT1) (Thr696) mAb. (n.d.). Retrieved January 16, 2026, from [Link]
-
Suppression of the Rho/Rho-Kinase Pathway and Prevention of Cerebral Vasospasm by Combination Treatment with Statin and Fasudil After Subarachnoid Hemorrhage in Rabbit - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of ripasudil on in vitro corneal endothelial cell proliferation.... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Long-Term Treatment With a Rho-Kinase Inhibitor Improves Monocrotaline-Induced Fatal Pulmonary Hypertension in Rats | Circulation Research. (n.d.). Retrieved January 16, 2026, from [Link]
-
Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
-
Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like-cells in culture. (n.d.). Retrieved January 16, 2026, from [Link]
-
Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. (n.d.). Retrieved January 16, 2026, from [Link]
-
Fasudil and hydroxyfasudil inhibited VEGF-induced cell viability. Cell... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. A novel hypertensive crisis rat model established by excessive norepinephrine infusion and the potential therapeutic effects of Rho-kinase inhibitors on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of the Rho/Rho-Kinase Pathway and Prevention of Cerebral Vasospasm by Combination Treatment with Statin and Fasudil After Subarachnoid Hemorrhage in Rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Rho Kinase (ROCK) Leads to Increased Cerebral Blood Flow and Stroke Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-asthmatic potential of Rho-kinase inhibitor hydroxyfasudil in the model of experimentally induced allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Rho kinase by Hydroxyfasudil Attenuates Brain Edema after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho kinase inhibition ameliorates vascular remodeling and blood pressure elevations in a rat model of apatinib-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rho-kinase inhibition: a novel therapeutic target for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tvst.arvojournals.org [tvst.arvojournals.org]
- 16. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Neuroprotective Effects of Fasudil Pyridine N-Oxide in an Alzheimer's Disease Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the neuroprotective potential of Fasudil Pyridine N-Oxide. We will compare its performance against its parent compound, Fasudil, its active metabolite, Hydroxyfasudil, and a novel, more selective ROCK inhibitor, FSD-C10. The experimental design detailed herein uses a well-established β-amyloid (Aβ)-induced model of Alzheimer's Disease (AD), providing a robust platform for validation from in vitro characterization to in vivo efficacy.
Introduction: The Rationale for Targeting the Rho/ROCK Pathway in Neurodegeneration
Neurodegenerative diseases like Alzheimer's Disease (AD) present a significant global health challenge, with current therapies offering only symptomatic relief rather than halting disease progression[1][2]. A growing body of evidence implicates the dysregulation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway in the pathogenesis of multiple neurodegenerative disorders[3][4][5]. The Rho/ROCK pathway is a critical regulator of cytoskeletal dynamics, and its overactivation contributes to axonal retraction, inhibition of neurite outgrowth, and neuronal apoptosis—hallmarks of neurodegeneration[4][6].
Fasudil, a potent ROCK inhibitor, has demonstrated neuroprotective effects in various preclinical models of neurological conditions, including AD, Parkinson's disease, and spinal cord injury[7][8][9][10][11]. It is thought to exert these effects by reducing neuroinflammation, mitigating oxidative stress, and promoting neuronal survival[10][12][13]. However, Fasudil has a relatively short half-life and can cause vasodilation-related side effects, which may limit its long-term therapeutic use[3][14].
This has spurred the development of derivatives, such as this compound. Pyridine N-oxides are known to alter the physicochemical properties of parent compounds, potentially affecting solubility, metabolic stability, and membrane permeability[15][16]. The central hypothesis is that this compound may offer an improved pharmacokinetic profile or a more favorable safety margin while retaining or even enhancing the neuroprotective efficacy of the parent molecule.
This guide outlines a rigorous, multi-tiered validation strategy to test this hypothesis, comparing this compound not only to Fasudil but also to its primary active metabolite, Hydroxyfasudil, and FSD-C10, a novel ROCK-II selective inhibitor reported to have lower cytotoxicity[12][14].
Compound Profiles and Rationale for Comparison
| Compound | Mechanism of Action | Rationale for Inclusion |
| This compound | Putative ROCK Inhibitor | Test Compound: The primary subject of this investigation. Its neuroprotective efficacy and safety profile are unknown and require validation. |
| Fasudil | Pan-ROCK Inhibitor | Parent Compound/Positive Control: The established benchmark with known, albeit limited, neuroprotective effects in preclinical models[7][10][11]. |
| Hydroxyfasudil | Active Metabolite of Fasudil | Metabolite Control: The main active metabolite of Fasudil. Comparing against it helps determine if the N-oxide derivative offers benefits beyond conversion to this active form[3][12]. |
| FSD-C10 | Selective ROCK-II Inhibitor | Novel Comparator: A next-generation ROCK inhibitor with reported higher selectivity and lower cytotoxicity, providing a benchmark for improved therapeutic potential[14]. |
The Aβ-Induced Alzheimer's Disease Model: A Justified Choice
To validate neuroprotective efficacy, a clinically relevant disease model is paramount. We have selected an Aβ-induced toxicity model for the following reasons:
-
Pathological Relevance: Aβ plaque deposition and Aβ-induced neuronal damage are central pathologies in Alzheimer's Disease[11]. The Rho/ROCK pathway is known to be activated by Aβ oligomers, contributing to neuroinflammation and degenerative changes[3].
-
Established Protocols: Both in vitro (Aβ application to neuronal cultures) and in vivo (intracerebroventricular injection of Aβ) models are well-documented, allowing for reproducible and comparable results[10][11].
-
Clear Endpoints: This model produces quantifiable outcomes, including neuronal death, oxidative stress, inflammatory responses, and cognitive deficits, which are ideal for assessing the efficacy of therapeutic agents[10][17].
Experimental Validation Workflow
A phased approach, moving from foundational in vitro assays to comprehensive in vivo studies, ensures a thorough and resource-efficient evaluation.
Caption: A multi-phase workflow for validating neuroprotective compounds.
Phase 1: Detailed Protocols for In Vitro Characterization
The objective of this phase is to establish the direct neuroprotective effects of the compounds on neuronal cells under Aβ-induced stress and to assess their ability to cross a simulated blood-brain barrier (BBB).
Experiment 1.1: Neuronal Cell Viability Assay
Causality: This initial screen determines if the test compounds can prevent Aβ-induced cell death. We use two complementary assays: MTT for metabolic activity (an indicator of cell viability) and LDH release for membrane integrity (an indicator of cytotoxicity).
Protocol:
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and differentiate into a neuronal phenotype using retinoic acid for 5-7 days. Primary cortical neurons can also be used for greater biological relevance[18].
-
Pre-treatment: Pre-treat differentiated cells with various concentrations (e.g., 0.1, 1, 10 µM) of this compound, Fasudil, Hydroxyfasudil, or FSD-C10 for 2 hours. Include a "vehicle only" control group.
-
Insult: Add aggregated Aβ₁₋₄₂ oligomers (5 µM) to all wells except the negative control group. Incubate for 24 hours.
-
MTT Assay:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. Data is expressed as a percentage of the untreated control.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity kit according to the manufacturer's instructions.
-
Measure absorbance at 490 nm. Data is expressed as a percentage of the maximum LDH release control.
-
Experiment 1.2: Oxidative Stress Assessment
Causality: Aβ is known to induce oxidative stress by increasing reactive oxygen species (ROS), a key driver of neuronal damage[19][20]. This assay measures the antioxidant potential of the test compounds.
Protocol:
-
Cell Culture & Treatment: Follow steps 1-3 from Experiment 1.1 using a black, clear-bottom 96-well plate.
-
ROS Detection: After 24 hours of Aβ exposure, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescein diacetate (DCF-DA) for 30 minutes at 37°C.
-
Measurement: Wash cells again to remove excess probe. Measure fluorescence intensity (excitation/emission ~485/535 nm) using a plate reader.
-
Analysis: Express results as a fold change in fluorescence relative to the untreated control.
Experiment 1.3: Apoptosis Assessment
Causality: The Rho/ROCK pathway is a known modulator of apoptosis[6]. This assay quantifies the anti-apoptotic effects of the compounds by measuring the activity of Caspase-3, a key executioner caspase.
Protocol:
-
Cell Culture & Treatment: Follow steps 1-3 from Experiment 1.1.
-
Cell Lysis: After 24 hours of Aβ exposure, lyse the cells to release cellular proteins.
-
Caspase-3 Activity Assay:
-
Use a commercial colorimetric or fluorometric Caspase-3 assay kit.
-
Incubate the cell lysate with the Caspase-3 substrate (e.g., DEVD-pNA).
-
Measure absorbance or fluorescence according to the kit's protocol.
-
-
Analysis: Normalize Caspase-3 activity to total protein concentration and express results as a fold change relative to the untreated control[21].
Experiment 1.4: In Vitro Blood-Brain Barrier (BBB) Permeability
Causality: For a CNS drug to be effective, it must cross the BBB. This assay provides an early indication of the brain bioavailability of this compound compared to its parent compound.
Protocol:
-
BBB Model: Culture bEnd.3 cells (an immortalized mouse brain endothelial cell line) on Transwell inserts until a confluent monolayer is formed, confirmed by measuring Trans-Endothelial Electrical Resistance (TEER)[22].
-
Permeability Assay:
-
Add each test compound (e.g., 20 µM) to the apical (upper) chamber of the Transwell system.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Quantification: Analyze the concentration of the compound in the basolateral samples using High-Performance Liquid Chromatography (HPLC).
-
Analysis: Calculate the apparent permeability coefficient (Papp) for each compound to quantify its ability to cross the endothelial monolayer.
Phase 2: Detailed Protocols for In Vivo Validation
Based on the in vitro data, the most promising compound(s) advance to this phase to assess efficacy in a whole-organism context.
Experiment 2.1: Aβ-Induced Alzheimer's Disease Rat Model
Causality: This model recapitulates key aspects of AD pathology, including neuroinflammation, neuronal loss, and cognitive decline, providing a robust system to test neuroprotective efficacy[10][11].
Protocol:
-
Animals: Use adult male Sprague-Dawley rats. House them under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Procedure:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Perform a single intracerebroventricular (i.c.v.) injection of aggregated Aβ₁₋₄₂ (e.g., 10 µg in 5 µL of sterile saline) into the right lateral ventricle. Sham-operated rats will receive a saline injection.
-
-
Drug Administration:
-
Divide rats into treatment groups: Sham, Aβ + Vehicle, Aβ + this compound, Aβ + Fasudil, etc.
-
Administer compounds (e.g., via daily intraperitoneal injection or oral gavage) starting 24 hours post-surgery and continuing for 14 days. Dose selection should be informed by in vitro potency and available pharmacokinetic data.
-
Experiment 2.2: Behavioral Testing (Morris Water Maze)
Causality: The Morris Water Maze (MWM) is a gold-standard test for assessing spatial learning and memory, functions that are significantly impaired in AD and in the Aβ-infusion model[10][11].
Protocol:
-
Acquisition Phase (Days 10-14 post-surgery):
-
Train rats to find a hidden platform in a circular pool of opaque water for 4 trials per day for 5 consecutive days.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 15 post-surgery):
-
Remove the platform and allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Analysis: Compare escape latencies and target quadrant preference across all treatment groups.
Experiment 2.3: Post-Mortem Histopathological Analysis
Causality: Direct examination of brain tissue provides definitive evidence of neuroprotection. Nissl staining allows for the quantification of surviving neurons in the hippocampus, a region critically affected by AD.
Protocol:
-
Tissue Collection: On day 15, after the MWM test, euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.
-
Sectioning: Carefully dissect the brains and prepare coronal sections (e.g., 20 µm thick) through the hippocampus.
-
Nissl Staining:
-
Mount sections on slides and stain with Cresyl Violet (a Nissl stain).
-
Dehydrate and coverslip the slides.
-
-
Quantification:
-
Under a light microscope, count the number of healthy, viable neurons in the CA1 region of the hippocampus.
-
An observer blinded to the treatment groups should perform the cell counts to avoid bias.
-
Express data as the number of surviving neurons per unit area.
-
Experiment 2.4: Post-Mortem Biochemical Analysis
Causality: These assays probe the molecular mechanisms underlying the observed neuroprotective effects. We will measure the inhibition of the target pathway (ROCK) and downstream inflammatory markers.
Protocol:
-
Tissue Collection: Collect fresh hippocampal tissue from a separate cohort of animals on day 15 post-surgery and snap-freeze in liquid nitrogen.
-
Western Blot for ROCK Activity:
-
Prepare protein lysates from the hippocampal tissue.
-
Perform Western blotting to measure the phosphorylation of Myosin Light Chain (MLC), a direct downstream target of ROCK. A decrease in the p-MLC/total-MLC ratio indicates ROCK inhibition.
-
-
ELISA for Inflammatory Cytokines:
-
Analysis: Compare protein expression levels across treatment groups, normalized to a loading control (e.g., β-actin) for Western blots.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables. The following tables present hypothetical data to illustrate the expected outcomes.
Table 1: In Vitro Neuroprotection and BBB Permeability
| Group | Cell Viability (% of Control) | ROS Production (Fold Change) | Caspase-3 Activity (Fold Change) | Papp (x 10⁻⁶ cm/s) |
|---|---|---|---|---|
| Control | 100 ± 5.1 | 1.0 ± 0.1 | 1.0 ± 0.2 | N/A |
| Aβ + Vehicle | 45 ± 4.8 | 3.5 ± 0.4 | 4.2 ± 0.5 | N/A |
| Aβ + Fasudil (10 µM) | 68 ± 6.2 | 2.1 ± 0.3 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Aβ + Hydroxyfasudil (10 µM) | 75 ± 5.5 | 1.8 ± 0.2 | 2.1 ± 0.2 | 3.5 ± 0.5 |
| Aβ + FSD-C10 (10 µM) | 82 ± 7.1 | 1.5 ± 0.3 | 1.7 ± 0.3 | 2.8 ± 0.3 |
| Aβ + this compound (10 µM) | 80 ± 6.9 | 1.6 ± 0.2 | 1.8 ± 0.4 | 5.2 ± 0.6 |
Table 2: In Vivo Efficacy in Aβ-Induced Rat Model
| Group | MWM Escape Latency (Day 5, s) | Neuronal Survival (% of Sham) | p-MLC/MLC Ratio | TNF-α (pg/mg protein) |
|---|---|---|---|---|
| Sham | 15 ± 2.5 | 100 ± 8.1 | 1.0 ± 0.1 | 50 ± 7.2 |
| Aβ + Vehicle | 55 ± 6.1 | 52 ± 6.5 | 2.8 ± 0.3 | 185 ± 15.3 |
| Aβ + Fasudil | 38 ± 5.4 | 69 ± 7.2 | 1.7 ± 0.2 | 110 ± 12.1 |
| Aβ + Hydroxyfasudil | 32 ± 4.9 | 76 ± 6.8 | 1.5 ± 0.3 | 95 ± 10.8 |
| Aβ + FSD-C10 | 28 ± 4.2 | 81 ± 7.5 | 1.3 ± 0.2 | 80 ± 9.5 |
| Aβ + this compound | 27 ± 4.5 | 83 ± 8.0 | 1.4 ± 0.2 | 82 ± 10.1 |
Mechanistic Insights: The Rho/ROCK Signaling Cascade
The neuroprotective effects observed are hypothesized to be mediated through the inhibition of the Rho/ROCK pathway. Overactivation of this pathway by upstream signals (like Aβ) leads to a cascade of events culminating in neuronal damage.
Caption: The Rho/ROCK pathway in Aβ-induced neurodegeneration.
This pathway illustrates how ROCK activation promotes apoptosis by activating PTEN, which in turn inhibits the pro-survival Akt pathway[6]. Simultaneously, ROCK-mediated activation of LIM kinase and MLC phosphorylation leads to cytoskeletal collapse and neurite retraction[4][23]. Fasudil and its derivatives intervene by directly inhibiting ROCK, thereby blocking these downstream neurotoxic events.
Conclusion and Future Directions
This guide provides a self-validating, systematic approach to compare the neuroprotective efficacy of this compound against relevant alternatives. Based on the hypothetical data presented, this compound demonstrates superior performance, characterized by enhanced BBB permeability in vitro and more potent neuroprotective and cognitive-enhancing effects in vivo. Its efficacy appears comparable to the next-generation inhibitor FSD-C10 and superior to Fasudil and its primary metabolite.
The causality-driven experimental design, from molecular assays to behavioral outcomes, provides a robust dataset for decision-making in a drug development pipeline. Future studies should include comprehensive pharmacokinetic and toxicology profiling to fully establish the therapeutic potential of this compound for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
-
Li, Y., et al. (2015). Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson's disease. National Institutes of Health. [Link]
-
Aoki, T., et al. (2012). Neuroprotective Effects of Fasudil, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia and Reperfusion in Rats. PubMed. [Link]
-
Vaziri, G., et al. (2024). Fasudil, a rho kinase inhibitor, limits motor neuron loss in experimental models of amyotrophic lateral sclerosis. ResearchGate. [Link]
-
Wei, Y., et al. (2013). Rho Kinase Inhibitor Fasudil Protects against β-Amyloid-Induced Hippocampal Neurodegeneration in Rats. PubMed Central. [Link]
-
Garay, E., et al. (2020). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. [Link]
-
Xin, X., et al. (2018). Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases. PubMed Central. [Link]
-
Wei, Y., et al. (2013). Rho kinase inhibitor fasudil protects against β-amyloid-induced hippocampal neurodegeneration in rats. PubMed. [Link]
-
Wikipedia. (n.d.). Fasudil. Wikipedia. [Link]
-
Koch, J.C., et al. (2024). Amyotrophic lateral sclerosis (ALS): Successful phase 2 trial with the drug fasudil. SyNergy - Munich Cluster for Systems Neurology. [Link]
-
Koch, J.C., et al. (2024). SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants. PubMed Central. [Link]
-
Li, X., et al. (2019). Fasudil Alleviates Brain Damage in Rats After Carbon Monoxide Poisoning Through Regulating Neurite Outgrowth inhibitor/oligodendrocytemyelin Glycoprotein Signalling Pathway. PubMed. [Link]
-
Li, Y., et al. (2024). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Frontiers in Pharmacology. [Link]
-
Wang, Z., et al. (2023). Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis. PubMed Central. [Link]
-
Mathew, B., et al. (2018). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Veterinary Behavior. [Link]
-
Kumar, G. P., & Khanum, F. (2012). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central. [Link]
-
Lo, E.H., et al. (2003). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]
-
Li, G., et al. (2017). FSD-C10: A more promising novel ROCK inhibitor than Fasudil for treatment of CNS autoimmunity. Portland Press. [Link]
-
La Manno, G., et al. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? PubMed Central. [Link]
-
InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]
-
Ejarque-Ortiz, A., et al. (2022). Small GTPases of the Ras and Rho Families Switch on/off Signaling Pathways in Neurodegenerative Diseases. MDPI. [Link]
-
Van Schil, K., et al. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers. [Link]
-
Aarts, M., & Tymianski, M. (2023). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? MDPI. [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
McGurk, L., et al. (2017). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. [Link]
-
ClinicalTrials.gov. (2024). Fasudil Trial for Treatment of Early Alzheimer's Disease (FEAD). ClinicalTrials.gov. [Link]
-
Alarcón-Estrada, S.L., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]
-
Le, L., et al. (2014). Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration. Frontiers. [Link]
-
Forner, S., et al. (2017). Animal Models of Neurodegenerative Diseases. PubMed Central. [Link]
-
Belenichev, I., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed Central. [Link]
-
Shimizu, H., et al. (2011). Synthesis of Pyridine N-Oxide-BF2CF3 Complexes and Their Fluorescence Properties. ResearchGate. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Fasudil. ADDF. [Link]
-
Tetyana, B., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Spandidos Publications. [Link]
-
Tong, L. (2014). Fasudil and its analogs: A new powerful weapon in the long war against central nervous system disorders? ResearchGate. [Link]
-
Mouchtouris, V., et al. (2024). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. MDPI. [Link]
-
Pifl, M., et al. (2024). Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. ACS Publications. [Link]
-
Hansen, M. J., et al. (2021). RhoA Signaling in Neurodegenerative Diseases. PubMed Central. [Link]
-
ResearchGate. (n.d.). Scheme of the in vivo neuroprotection experiment. ResearchGate. [Link]
-
Chen, W.C., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. [Link]
-
Gladstone, D. J., & Black, S. E. (2002). Why do neuroprotective drugs that are so promising in animals fail in the clinic? An industry perspective. ResearchGate. [Link]
-
ResearchGate. (n.d.). Activation of the Rho-ROCK pathway triggers PTEN, LIMK, MLC, and CRMP2... ResearchGate. [Link]
-
Horvath, V., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]
-
El-Gaby, M. S. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. [Link]
-
ResearchGate. (n.d.). Neurodegenerative diseases and neuroprotection: current views and prospects. ResearchGate. [Link]
-
Kumar, S. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases [frontiersin.org]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA Signaling in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rho family GTPases: key players in neuronal development, neuronal survival, and neurodegeneration [frontiersin.org]
- 7. Neuroprotective effect of fasudil on inflammation through PI3K/Akt and Wnt/β-catenin dependent pathways in a mice model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Fasudil, a Rho-Kinase Inhibitor, After Spinal Cord Ischemia and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rho Kinase Inhibitor Fasudil Protects against β‐Amyloid‐Induced Hippocampal Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho kinase inhibitor fasudil protects against β-amyloid-induced hippocampal neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fasudil mediates neuroprotection in ischemia/reperfusion by modulating the ROCK-PPARα-NOX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. baranlab.org [baranlab.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery [frontiersin.org]
- 19. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fasudil Pyridine N-Oxide
Hazard Assessment and Chemical Profile
Fasudil itself is classified with GHS hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Pyridine and its derivatives are recognized as flammable, toxic, and irritant substances.[2] Furthermore, N-oxide compounds can emit toxic fumes under fire conditions.[3] Therefore, Fasudil Pyridine N-Oxide must be treated as hazardous waste.
Table 1: Summary of Key Chemical and Hazard Information
| Property | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-((1,4-Diazepan-1-yl)sulfonyl)isoquinoline 2-oxide | [4] |
| Parent Compound | Fasudil | [1] |
| Potential Hazards | Based on related compounds: Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Flammability, Toxicity. May emit toxic fumes upon combustion. | [1][2][3] |
| Disposal Classification | Hazardous Waste | [2][5][6] |
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory to prevent skin contact.[2][7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect from splashes.[2]
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin from contamination.[2]
-
Respiratory Protection: All handling of this compound, especially in solid form where dust may be generated, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors or particulates.[2][5][6]
Spill Management:
In the event of a spill, the area should be evacuated, and the situation assessed. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][6] The absorbed material should then be collected and placed in a designated, sealed container for disposal as hazardous waste.[5] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[5][6]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[2][8]
-
To prevent dangerous reactions, do not mix this compound waste with other incompatible waste streams.[5] A dedicated and clearly labeled waste container is required.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[5][9] The container must be in good condition, free from any cracks or deterioration.[5]
-
The original container may be used for waste accumulation if it is in good condition and can be securely sealed.[9]
-
Label the container clearly with "Hazardous Waste: this compound" and include any other identifiers required by your institution.[5] The label should also feature appropriate hazard warnings.[10]
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.[5][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][10]
-
Ensure the storage area is cool, well-ventilated, and away from sources of ignition.[6]
-
-
Professional Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[5]
-
This compound waste will be handled by a licensed hazardous material disposal company.[5]
-
The primary and recommended method of disposal for this type of organic, nitrogen-containing compound is high-temperature incineration.[5][11] Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems to manage the potential formation of nitrogen oxides (NOx) during combustion, ensuring compliance with environmental regulations.[5][12]
-
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Procedural flow for the safe disposal of this compound.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Method of disposal of nitrogen oxides containing industrial emissions. INIS-IAEA. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Safety, tolerability and efficacy of the rho kinase inhibitor fasudil in patients with amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Study: In early-stage ALS, fasudil is safe and preserves motor neurons. ALS News Today. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
MATERIAL SAFETY DATA SHEETS N-OXIDE IMPURITY. Cleanchem Laboratories. [Link]
-
IV administration of fasudil safe, well tolerated in ALS. Healio. [Link]
-
Fasudil. Alzheimer's Drug Discovery Foundation. [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
-
Safety, tolerability, and efficacy of fasudil in amyotrophic lateral sclerosis (ROCK-ALS): a phase 2, randomised, double-blind, placebo-controlled trial. FirstWord Pharma. [Link]
-
Laboratory Safety Guidance. OSHA. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]
-
Fasudil. PubChem. [Link]
-
SAFETY DATA SHEET. JSR Corporation. [Link]
-
Pyridine N-Oxide. PubChem. [Link]
-
Nitrogen Oxides Abatement. USP Technologies. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
-
Pyridine N-Oxides. Baran Lab. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]
-
Reactivity of Pyridine-N-Oxide. YouTube. [Link]
-
Pyridine N-Oxides as Coformers in the Development of Drug Cocrystals. The Royal Society of Chemistry. [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. [Link]
-
Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). ResearchGate. [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
Sources
- 1. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound (Trifluoroacetate) | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. usptechnologies.com [usptechnologies.com]
A Researcher's Guide to the Safe Handling of Fasudil Pyridine N-Oxide
As scientific inquiry pushes the boundaries of drug discovery, the safe handling of novel research compounds is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fasudil Pyridine N-Oxide. By understanding the potential hazards and implementing rigorous safety protocols, we can ensure a secure laboratory environment while advancing critical research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and expertise.
Hazard Assessment: Understanding the Risks
Fasudil: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies Fasudil as a substance that:
-
Causes skin irritation (H315)[1].
-
Causes serious eye irritation (H319)[1].
-
May cause respiratory irritation (H335)[1].
Pyridine N-Oxide: Safety data sheets for Pyridine N-Oxide consistently classify it as:
Given the consistent hazard profile of both the parent molecule and a structurally similar compound, it is prudent to handle this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[7][8] The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and contamination of personal clothing.[9][10] |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions.[11] For extended handling, consider double-gloving or using a more robust glove material. |
| Eye and Face Protection | Safety glasses with side shields (ANSI Z87.1 certified) or chemical splash goggles | Protects eyes from dust particles and splashes.[10][11] A face shield worn over safety glasses or goggles is required when there is a significant splash hazard.[10][11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[9][10] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a standardized workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[8]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated work area.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.[3]
Donning PPE
The sequence of putting on PPE is critical to prevent cross-contamination.
Caption: PPE Donning Sequence.
Handling the Compound
-
Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Avoid Inhalation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent respiratory exposure.[4][5]
Doffing PPE
The removal of PPE must be done carefully to avoid contaminating yourself.
Caption: PPE Doffing Sequence.
After removing all PPE, wash your hands thoroughly with soap and water.[2][4]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container.
Disposal Method
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[3] A common and recommended method for compounds of this nature is to:
-
Engage a licensed chemical waste disposal company.
-
Alternatively, for small quantities, the material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]
Under no circumstances should this compound or its waste be disposed of down the drain.[2]
Conclusion
The responsible use of research chemicals like this compound underpins the integrity and safety of scientific advancement. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any chemicals used in your procedures.[12][13]
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Occupational Safety and Health Administration. Laboratory Safety Guidance.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- Occupational Safety and Health Administration. Laboratories - Overview.
- ASPR. OSHA Standards for Biological Laboratories. Retrieved from the U.S. Department of Health and Human Services.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Cornell University Environmental Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- CDH Fine Chemical. PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2011, September 5). SAFETY DATA SHEET - Pyridine-N-oxide.
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
- CymitQuimica. This compound (Trifluoroacetate).
- AK Scientific, Inc. 2,2'-Dithiobis(pyridine-N-oxide) Safety Data Sheet.
- ECHEMI. Pyridine N-Oxide SDS, 694-59-7 Safety Data Sheets.
- J&K Scientific LLC. This compound HCl.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3547, Fasudil.
- J.T. Baker. (2023, August 25). SAFETY DATA SHEET.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12753, Pyridine N-Oxide.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Fasudil hydrochloride.
- Wikipedia. Pyridine-N-oxide.
Sources
- 1. Fasudil | C14H17N3O2S | CID 3547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. echemi.com [echemi.com]
- 6. Pyridine N-Oxide | C5H5NO | CID 12753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. ipgsf.com [ipgsf.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. osha.gov [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
